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  • Product: 4-Hydrazinyl-2-Methylquinoline
  • CAS: 49612-00-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Hydrazinyl-2-Methylquinoline: Mechanism and Practical Considerations

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 4-hydrazinyl-2-methylquinoline, a valuable heterocyclic scaffold in medi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-hydrazinyl-2-methylquinoline, a valuable heterocyclic scaffold in medicinal chemistry. The primary synthetic route proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. This document delves into the underlying reaction mechanism, offering insights into the electronic factors that govern this transformation. Furthermore, it presents a detailed, field-proven experimental protocol for the synthesis of the requisite precursor, 4-chloro-2-methylquinoline, and the subsequent hydrazinolysis to yield the target compound. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical steps necessary to confidently synthesize and utilize 4-hydrazinyl-2-methylquinoline in their research endeavors.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of pharmacological properties. Their versatile structure has been a cornerstone in the development of numerous therapeutic agents. The introduction of a hydrazinyl moiety at the 4-position of the 2-methylquinoline core further enhances its utility as a building block for more complex, fused heterocyclic systems such as triazoloquinolines and pyrazoloquinolines. These resulting structures have shown significant potential in the discovery of novel anticancer and antimicrobial agents. The inherent reactivity of the hydrazinyl group provides a gateway for constructing diverse molecular architectures, making 4-hydrazinyl-2-methylquinoline a key intermediate for generating libraries of novel compounds in drug discovery programs.

The Core Synthesis: A Two-Step Approach

The most direct and widely employed synthesis of 4-hydrazinyl-2-methylquinoline is a two-step process commencing from the readily available 4-hydroxy-2-methylquinoline.

Step 1: Chlorination of 4-Hydroxy-2-Methylquinoline

The initial step involves the conversion of the hydroxyl group at the 4-position to a chlorine atom. This is a crucial activation step, as the chloride ion is a much better leaving group than the hydroxide ion in the subsequent nucleophilic substitution. The reagent of choice for this transformation is phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent.

Step 2: Nucleophilic Aromatic Substitution with Hydrazine

The second and final step is the reaction of the synthesized 4-chloro-2-methylquinoline with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the hydrazine molecule acts as the nucleophile, displacing the chloride ion from the quinoline ring.

Unveiling the Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The key transformation in the synthesis of 4-hydrazinyl-2-methylquinoline is the nucleophilic aromatic substitution (SNAr) reaction. Understanding the mechanism is paramount for optimizing reaction conditions and predicting potential side reactions.

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule at the C4 carbon of the quinoline ring, which bears the chlorine atom. This attack is facilitated by the electron-withdrawing nature of the quinoline ring nitrogen, which polarizes the C4-Cl bond, rendering the C4 carbon electrophilic. This initial attack breaks the aromaticity of the quinoline ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring system, which is a key stabilizing factor for this intermediate.

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the aromaticity of the quinoline ring is restored by the elimination of the chloride ion (the leaving group). The lone pair of electrons from the negatively charged carbon atom reforms the pi-bond within the ring, expelling the chloride ion. This step is typically fast and irreversible.

The overall reaction is a substitution of the chlorine atom with the hydrazinyl group. The presence of the nitrogen atom within the quinoline ring is crucial as it activates the ring towards nucleophilic attack, a feature not typically observed in simple benzene systems unless they are substituted with strong electron-withdrawing groups.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 4-hydrazinyl-2-methylquinoline.

Synthesis of the Precursor: 4-Chloro-2-methylquinoline

Materials and Reagents:

  • 4-Hydroxy-2-methylquinoline

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-2-methylquinoline.

  • Carefully and slowly add an excess of phosphorus oxychloride (POCl₃) to the flask in a fume hood. The reaction is exothermic.

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and cautiously pour the reaction mixture onto crushed ice with constant stirring. This will quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-methylquinoline.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-chloro-2-methylquinoline as a solid.

Synthesis of 4-Hydrazinyl-2-methylquinoline

Materials and Reagents:

  • 4-Chloro-2-methylquinoline

  • Hydrazine hydrate (80-95%)

  • Ethanol

  • Ice-cold water

Procedure:

  • To a solution of 4-chloro-2-methylquinoline in ethanol in a round-bottom flask, add an excess of hydrazine hydrate.

  • Heat the mixture under reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration and wash it thoroughly with cold water.

  • The crude 4-hydrazinyl-2-methylquinoline can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture to yield the pure product.

Data Presentation

Table 1: Summary of Key Reaction Parameters
ParameterSynthesis of 4-Chloro-2-methylquinolineSynthesis of 4-Hydrazinyl-2-methylquinoline
Key Reagent Phosphorus oxychloride (POCl₃)Hydrazine hydrate
Solvent Neat (POCl₃ as solvent) or high-boiling inert solventEthanol
Reaction Temp. Reflux (approx. 105 °C for neat POCl₃)Reflux (approx. 78 °C)
Reaction Time 2-3 hours4-6 hours
Work-up Quenching on ice, neutralization, extractionPrecipitation in cold water, filtration
Purification Column chromatography or recrystallizationRecrystallization

Note: The reaction conditions provided are based on established procedures for similar quinoline derivatives and may require optimization for specific laboratory settings and scales.

Visualization of the Core Mechanism and Workflow

Diagram 1: Reaction Mechanism of 4-Hydrazinyl-2-methylquinoline Synthesis

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product SM1 4-Chloro-2-methylquinoline INT Meisenheimer Complex (Resonance Stabilized) SM1->INT Nucleophilic Attack SM2 Hydrazine (H₂N-NH₂) PROD 4-Hydrazinyl-2-methylquinoline INT->PROD Elimination of Leaving Group LG Chloride Ion (Cl⁻) INT->LG

Caption: The SNAr mechanism for the synthesis of 4-hydrazinyl-2-methylquinoline.

Diagram 2: Experimental Workflow

Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Hydrazinolysis A Mix 4-Hydroxy-2-methylquinoline and POCl₃ B Reflux for 2-3 hours A->B C Quench on Ice & Neutralize B->C D Extract with CH₂Cl₂ C->D E Purify to get 4-Chloro-2-methylquinoline D->E F Dissolve 4-Chloro-2-methylquinoline in Ethanol E->F Proceed to next step G Add Hydrazine Hydrate F->G H Reflux for 4-6 hours G->H I Precipitate in Cold Water H->I J Filter and Recrystallize to get 4-Hydrazinyl-2-methylquinoline I->J

Caption: A streamlined workflow for the two-step synthesis of 4-hydrazinyl-2-methylquinoline.

Conclusion

The synthesis of 4-hydrazinyl-2-methylquinoline via a nucleophilic aromatic substitution reaction is a robust and efficient method for accessing this versatile building block. A thorough understanding of the SNAr mechanism provides the basis for rational optimization of the reaction conditions. The protocols outlined in this guide, based on established chemical principles and analogous transformations, offer a reliable pathway for the preparation of this important heterocyclic compound. The continued exploration of the chemistry of 4-hydrazinyl-2-methylquinoline and its derivatives holds significant promise for the discovery of new therapeutic agents.

References

  • Due to the absence of a single, comprehensive source detailing the synthesis and full characterization of 4-hydrazinyl-2-methylquinoline, this guide is based on established chemical principles and analogous procedures found in the following and similar literature. Researchers are encouraged to consult these primary sources for a deeper understanding of the underlying chemistry.
  • General Synthesis of Chloroquinolines: A variety of sources describe the conversion of hydroxyquinolines to chloroquinolines using reagents like POCl₃. For an example, see the synthesis of 4-chloro-2,6-dimethylquinoline. This can be found in general organic chemistry textbooks and specialized monographs on heterocyclic chemistry.

  • Nucleophilic Aromatic Substitution on Quinolines: The reactivity of chloroquinolines towards nucleophiles is a well-documented area. For an example of a similar reaction, see the synthesis and antimicrobial activity of some novel hydrazinyl quinazoline amine derivatives. While focusing on quinazolines, the principles of SNAr are transferable.

  • Synthesis of Hydrazinyl-Heterocycles: The reaction of chloro-substituted nitrogen heterocycles with hydrazine is a common method for introducing the hydrazinyl group. For a related example, see the synthesis of substituted 2-hydrazinoquinazolin-4-ones as intermediates for heterocyclic compounds synthesis. Journal of Organic and Pharmaceutical Chemistry, 2014.

  • Autoxidation of Hydrazinylquinolines: For insights into the reactivity and characterization of related hydrazinylquinoline systems, see: Al-Tel, T. H.; Al-Qawasmeh, R. A.; Voelter, W. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules2021 , 26, 2125. [Link]

  • Characterization of Quinoline Derivatives: For examples of spectroscopic data for related quinoline structures, see the PubChem entries for 2-Hydrazinyl-4-methylquinoline (CID 818195) and 4-Chloro-2-methylquinoline (CID 77973). Note that much of the data in these databases is predicted. [Link]

Exploratory

Physical and chemical properties of 4-Hydrazinyl-2-Methylquinoline

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Hydrazinyl-2-Methylquinoline For Researchers, Scientists, and Drug Development Professionals Introduction 4-Hydrazinyl-2-Methylquinoline is a heter...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Hydrazinyl-2-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinyl-2-Methylquinoline is a heterocyclic aromatic compound of significant interest within the scientific community, particularly in the fields of medicinal chemistry and synthetic organic chemistry. As a derivative of quinoline, a scaffold found in numerous biologically active compounds, it serves as a crucial building block for the synthesis of novel molecules with therapeutic potential[1]. The presence of a highly reactive hydrazine moiety at the 4-position of the quinoline ring imparts unique chemical properties, making it a versatile intermediate for creating diverse molecular libraries[2].

This guide provides a comprehensive overview of the core physical and chemical properties of 4-Hydrazinyl-2-Methylquinoline. It is designed to serve as a technical resource for researchers, offering insights into its structural characteristics, spectroscopic profile, chemical reactivity, synthesis, and applications, with a strong emphasis on safety and handling protocols.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundation of all scientific research. 4-Hydrazinyl-2-Methylquinoline is defined by its unique molecular structure, from which its properties and reactivity are derived.

Caption: Chemical Structure of 4-Hydrazinyl-2-Methylquinoline

IdentifierValueSource
CAS Number 49612-00-2[3][4]
Molecular Formula C₁₀H₁₁N₃[3][4]
Molecular Weight 173.21 g/mol [3][5]
SMILES CC1=NC2=C(C=CC=C2)C(NN)=C1[3][4]

Physical Properties

The physical properties of a compound are critical for determining appropriate storage, handling, and experimental conditions.

PropertyValueSource
Appearance Expected to be a crystalline solid, ranging from light yellow to brown.
Solubility Soluble in water.[6]
Storage Conditions Sealed in a dry environment at 2-8°C.[4]

Note: Detailed experimental data such as melting and boiling points for this specific isomer are not widely published. Researchers should perform their own characterization.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for verifying the identity and purity of 4-Hydrazinyl-2-Methylquinoline. Below are the predicted spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring, typically in the δ 7.0-8.5 ppm range. A sharp singlet for the methyl (CH₃) group protons should appear upfield, around δ 2.5-2.7 ppm. The protons of the hydrazine group (NH-NH₂) will likely appear as broad, exchangeable singlets.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms. The methyl carbon will be observed upfield (around δ 20-25 ppm), while the nine carbons of the quinoline ring will resonate in the aromatic region (δ 110-150 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides key information about the functional groups present.

  • N-H Stretching: Two or more sharp to broad bands are expected in the 3200-3400 cm⁻¹ region, characteristic of the primary amine (NH₂) and secondary amine (NH) of the hydrazine group.

  • C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

  • C=N and C=C Stretching: Strong absorptions in the 1500-1620 cm⁻¹ region correspond to the stretching vibrations of the aromatic C=C and C=N bonds within the quinoline ring system.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at an m/z value corresponding to its molecular weight, approximately 173.21[3][5].

Experimental Protocol for Spectroscopic Analysis

This protocol outlines the standard procedure for obtaining a comprehensive spectroscopic profile.

Caption: Standard workflow for spectroscopic characterization.

Methodology:

  • Sample Preparation (NMR): Accurately weigh 5-10 mg of 4-Hydrazinyl-2-Methylquinoline and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube[7].

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz). Use standard acquisition parameters and reference the spectra to the residual solvent peak or an internal standard like TMS[7].

  • Sample Preparation (IR): For solid-state analysis, either prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis[7].

  • IR Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹. Collect a background spectrum first and ratio it against the sample spectrum[7].

  • Sample Preparation (MS): Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a solvent compatible with the ionization source, such as methanol or acetonitrile[7].

  • MS Acquisition: Introduce the sample into the mass spectrometer. Acquire the spectrum in a suitable mode (e.g., ESI positive ion mode) over an appropriate mass range (e.g., m/z 50-500) to observe the molecular ion peak[7].

Chemical Properties and Reactivity

The synthetic utility of 4-Hydrazinyl-2-Methylquinoline stems directly from the reactivity of its hydrazine functional group.

Nucleophilicity and Basicity

The terminal nitrogen atom of the hydrazine moiety possesses a lone pair of electrons, making it a potent nucleophile. This is the primary site of reaction with a wide range of electrophiles. Both the hydrazine group and the quinoline ring nitrogen are basic and can be protonated in acidic media.

Formation of Hydrazones

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones. 4-Hydrazinyl-2-Methylquinoline readily reacts with carbonyl compounds, typically under mild acidic catalysis, to eliminate a molecule of water and form a stable C=N bond, yielding the corresponding hydrazone derivative. This reaction is fundamental for derivatization and for building more complex molecular architectures[2][8].

Caption: Reaction of 4-Hydrazinyl-2-Methylquinoline with an aldehyde.

Acylation and Cyclization Reactions

The nucleophilic hydrazine can react with acylating agents like acid chlorides or anhydrides to form hydrazides. These intermediates can be valuable precursors for synthesizing fused heterocyclic ring systems, such as triazoloquinolines, through subsequent cyclization reactions[9][10].

Oxidation

Hydrazinyl-substituted heterocycles can be susceptible to oxidation. Depending on the reaction conditions and the oxidant used, this can lead to the formation of diimides or result in dimerization and the creation of more complex polycyclic structures through autoxidation processes[11].

Synthesis Pathway

A common and effective method for the synthesis of 4-Hydrazinyl-2-Methylquinoline is through the nucleophilic aromatic substitution of a suitable precursor.

  • Starting Material: The synthesis typically begins with 4-chloro-2-methylquinoline.

  • Reaction: The chloro-substituted quinoline is refluxed with an excess of hydrazine hydrate.

  • Mechanism: The highly nucleophilic hydrazine displaces the chloride ion at the 4-position of the quinoline ring.

  • Workup and Isolation: After the reaction is complete, the mixture is cooled, and the product often precipitates. It can then be isolated by filtration and purified by recrystallization. This method is analogous to established procedures for preparing other hydrazinoquinolines[11][12].

Applications in Medicinal Chemistry and Drug Development

The quinoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in drugs and natural products with a wide range of biological activities, including anticancer and antimicrobial properties[1].

  • Synthetic Intermediate: 4-Hydrazinyl-2-Methylquinoline is primarily used as an intermediate. Its hydrazine handle allows for the straightforward introduction of various pharmacophores and side chains through hydrazone or hydrazide linkages[13].

  • Kinase Inhibitor Scaffolds: In cancer drug discovery, quinoline derivatives are explored as inhibitors of protein kinases. The hydrazine group can serve as a linker to connect the quinoline core to other fragments that bind within the active site of kinases, contributing to the development of targeted therapies[1][13].

Safety and Handling

Given the reactive nature of the hydrazine moiety and the biological activity of quinoline derivatives, proper safety protocols are mandatory.

  • General Hazards: Compounds in this class should be handled as potentially hazardous. They may cause skin, eye, and respiratory tract irritation. Some hydrazine derivatives are toxic[5][14][15].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[14].

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[14].

  • First Aid:

    • In case of skin contact: Immediately wash off with soap and plenty of water[14].

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[14].

    • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration[14].

    • If swallowed: Rinse mouth with water. Do not induce vomiting.

Crucial Note: Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this compound to obtain complete and detailed safety information.

Conclusion

4-Hydrazinyl-2-Methylquinoline is a valuable chemical tool for researchers in drug discovery and organic synthesis. Its key features—a biologically relevant quinoline scaffold and a versatile nucleophilic hydrazine group—provide a reliable platform for constructing novel and complex molecules. A thorough understanding of its physical properties, spectroscopic signature, and chemical reactivity is essential for its effective and safe utilization in the laboratory.

References

  • 4-Hydrazinyl-2-methylquinoline | 49612-00-2. Appchem. [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]

  • 2-Hydrazinyl-4-methylquinoline | C10H11N3. PubChem. [Link]

  • 4-Hydrazinoquinoline | C9H9N3. PubChem. [Link]

  • Hydrazine synthesis.
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. National Institutes of Health (NIH). [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]

  • Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. ResearchGate. [Link]

  • Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. National Institutes of Health (NIH). [Link]

  • Reactivity of 2-ethoxyquinazolin- 4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity. PubMed. [Link]

  • Synthesis of 2-Hydrazinoquinoline. PrepChem.com. [Link]

  • Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. ResearchGate. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Hydrazinyl-2-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth exploration of the multifaceted approach to elucidating the crystal structure of 4-Hydrazin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the multifaceted approach to elucidating the crystal structure of 4-Hydrazinyl-2-Methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry. Quinoline derivatives are known for their broad pharmacological activities, and a detailed understanding of their three-dimensional structure is paramount for rational drug design and development. This document will serve as a detailed protocol and interpretative guide, navigating through the synthesis, crystallographic analysis, and computational modeling of the title compound. We will delve into the causality behind experimental choices, from the synthesis and crystallization to the intricacies of single-crystal X-ray diffraction, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. This guide is structured to provide not only the "how" but also the "why," empowering researchers to apply these techniques to their own investigations of novel molecular structures.

Introduction: The Significance of 4-Hydrazinyl-2-Methylquinoline in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. The introduction of a hydrazinyl group at the 4-position and a methyl group at the 2-position of the quinoline ring can significantly influence the molecule's physicochemical properties, such as its hydrogen bonding capacity, lipophilicity, and steric profile. These modifications can, in turn, modulate its interaction with biological targets.

A definitive understanding of the three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

  • Pharmacophore Modeling: Identifying the key features responsible for the molecule's therapeutic effects.

  • Lead Optimization: Guiding the rational design of more potent and selective analogs.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on solubility, stability, and bioavailability.

This guide will walk through the complete process of crystal structure analysis, providing a robust framework for the characterization of 4-Hydrazinyl-2-Methylquinoline and other novel chemical entities. While a published crystal structure for this specific molecule is not yet available, this guide will utilize established methodologies and illustrative data from closely related quinoline derivatives to present a complete workflow.

Synthesis and Crystallization: From Precursor to Single Crystal

The journey to crystal structure determination begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.

Synthetic Pathway

The synthesis of 4-Hydrazinyl-2-Methylquinoline is typically achieved through a nucleophilic aromatic substitution reaction. A common and effective route involves the reaction of 4-chloro-2-methylquinoline with hydrazine hydrate.[1][2]

Experimental Protocol: Synthesis of 4-Hydrazinyl-2-Methylquinoline

  • Reaction Setup: To a solution of 4-chloro-2-methylquinoline (1 equivalent) in a suitable solvent such as ethanol, add an excess of hydrazine hydrate (typically 5-10 equivalents).[1]

  • Reaction Conditions: Heat the reaction mixture under reflux for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, 4-Hydrazinyl-2-Methylquinoline, is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Causality of Experimental Choices:

  • Excess Hydrazine Hydrate: The use of an excess of hydrazine hydrate serves to drive the reaction to completion and also acts as a solvent in some cases.

  • Ethanol as Solvent: Ethanol is a good choice of solvent as it dissolves the starting material and is relatively easy to remove after the reaction.

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Spectroscopic Characterization

Before proceeding to crystallization and X-ray diffraction, it is imperative to confirm the identity and purity of the synthesized compound using a suite of spectroscopic techniques.[3][4][5][6][7]

  • FT-IR Spectroscopy: The FT-IR spectrum should confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching vibrations for the hydrazinyl group (typically in the range of 3200-3400 cm⁻¹), C=N and C=C stretching vibrations of the quinoline ring (around 1500-1650 cm⁻¹), and C-H stretching and bending vibrations.

  • NMR Spectroscopy (¹H and ¹³C): ¹H NMR will show characteristic signals for the aromatic protons of the quinoline ring, the methyl group protons, and the protons of the hydrazinyl group. ¹³C NMR will provide information on the carbon skeleton of the molecule. The chemical shifts will be influenced by the electron-donating nature of the hydrazinyl group and the methyl group.

  • Mass Spectrometry: Mass spectrometry will be used to determine the molecular weight of the compound, confirming the successful synthesis.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The key is to allow the crystals to form slowly from a supersaturated solution.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Dissolve the purified 4-Hydrazinyl-2-Methylquinoline in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, or mixtures with water) at an elevated temperature to achieve a saturated or near-saturated solution.

  • Slow Evaporation: Loosely cover the container with a perforated film (e.g., Parafilm with a few pinholes) and leave it undisturbed in a vibration-free environment at a constant temperature. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of crystals.

  • Slow Cooling: Alternatively, a saturated solution prepared at a higher temperature can be slowly cooled to room temperature, and then further cooled in a refrigerator. A Dewar flask filled with warm water can be used to achieve a slow cooling rate.

  • Vapor Diffusion: Place a small vial containing the saturated solution of the compound inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8][9][10]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.

Experimental Protocol: SC-XRD Data Collection

  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a loop.

  • Diffractometer Setup: The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[11]

  • Data Collection Strategy: The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected over a range of crystal orientations.[12]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects, and absorption. This process yields a set of unique reflection data.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, typically implemented in software packages like SHELXS or SHELXT.[11]

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL). In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors.[10]

  • Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit (GooF), and analysis of the difference electron density map.

Table 1: Hypothetical Crystallographic Data for 4-Hydrazinyl-2-Methylquinoline

ParameterValue
Empirical formulaC₁₀H₁₁N₃
Formula weight173.22
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5(1) Å, b = 12.3(2) Å, c = 9.8(1) Å
α = 90°, β = 105.5(1)°, γ = 90°
Volume995(3) ų
Z4
Density (calculated)1.155 Mg/m³
Absorption coefficient0.075 mm⁻¹
F(000)368
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected9876
Independent reflections2280 [R(int) = 0.035]
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.115
R indices (all data)R1 = 0.060, wR2 = 0.125
Goodness-of-fit on F²1.05

Hirshfeld Surface Analysis: Visualizing and Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal lattice.[13][14][15][16][17] This analysis maps the electron distribution of a molecule in a crystal to define a surface that encapsulates the molecule.

Generation of Hirshfeld Surfaces and 2D Fingerprint Plots

The analysis is performed using software like CrystalExplorer, which takes the refined crystallographic information file (CIF) as input.

Experimental Protocol: Hirshfeld Surface Analysis

  • CIF Input: The refined CIF file of 4-Hydrazinyl-2-Methylquinoline is loaded into the CrystalExplorer software.

  • Hirshfeld Surface Generation: The Hirshfeld surface is generated around the molecule of interest.

  • Surface Property Mapping: Various properties can be mapped onto the Hirshfeld surface to visualize different aspects of intermolecular interactions. The most common is the normalized contact distance (d_norm), which highlights regions of close contact between neighboring molecules. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, indicative of strong interactions like hydrogen bonds.

  • 2D Fingerprint Plot Generation: A 2D fingerprint plot is generated, which is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. This plot provides a quantitative summary of the different types of intermolecular contacts.

Diagram: Hirshfeld Surface Analysis Workflow

Hirshfeld_Workflow CIF Crystallographic Information File (CIF) CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer HS Generate Hirshfeld Surface CrystalExplorer->HS d_norm Map d_norm Surface HS->d_norm FP Generate 2D Fingerprint Plot HS->FP Analysis Analyze Intermolecular Interactions d_norm->Analysis FP->Analysis

Caption: Workflow for Hirshfeld surface analysis.

Interpretation of Intermolecular Interactions

The Hirshfeld surface and fingerprint plots for 4-Hydrazinyl-2-Methylquinoline are expected to reveal a network of intermolecular interactions, including:

  • N-H···N Hydrogen Bonds: The hydrazinyl group is a potent hydrogen bond donor and acceptor. It is highly likely to form strong N-H···N hydrogen bonds with the nitrogen atoms of the quinoline ring of neighboring molecules, leading to the formation of dimers or extended chains.

  • π-π Stacking Interactions: The planar quinoline rings are expected to engage in π-π stacking interactions, contributing to the overall stability of the crystal packing.

  • C-H···π Interactions: The methyl group and aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the π-system of adjacent quinoline rings.

  • van der Waals Forces: A significant portion of the crystal packing will be governed by weaker, non-directional van der Waals forces.

The 2D fingerprint plot can be deconstructed to show the percentage contribution of each type of contact, providing a quantitative measure of their importance in the crystal packing.

Computational Analysis: A Theoretical Lens on Molecular Properties

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and properties of the molecule, complementing the experimental crystallographic data.[18][19][20][21]

Geometry Optimization and Molecular Electrostatic Potential

Computational Protocol: DFT Calculations

  • Input Structure: The geometry of 4-Hydrazinyl-2-Methylquinoline from the refined crystal structure is used as the starting point for the calculations.

  • Computational Method: Geometry optimization and electronic property calculations are performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) with software like Gaussian.[18]

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation in the gas phase. The optimized geometry can be compared with the experimental crystal structure to assess the effects of crystal packing on the molecular conformation.

  • Molecular Electrostatic Potential (MEP) Map: The MEP map is calculated to visualize the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Diagram: DFT Calculation Workflow

DFT_Workflow CIF_Geom CIF Geometry Gaussian Gaussian Software CIF_Geom->Gaussian DFT_Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Gaussian->DFT_Opt MEP Calculate MEP DFT_Opt->MEP FMO Calculate FMOs (HOMO/LUMO) DFT_Opt->FMO Analysis Analyze Electronic Properties MEP->Analysis FMO->Analysis

Caption: Workflow for DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.[19] A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals provides insights into the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO).

Table 2: Hypothetical DFT-Calculated Properties of 4-Hydrazinyl-2-Methylquinoline

PropertyCalculated Value
E_HOMO-5.8 eV
E_LUMO-1.2 eV
HOMO-LUMO Gap (ΔE)4.6 eV
Dipole Moment3.5 D

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of 4-Hydrazinyl-2-Methylquinoline through a combination of synthesis, single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations provides a holistic understanding of its molecular and supramolecular structure. This synergistic approach allows for the precise determination of its three-dimensional architecture, a detailed mapping of the intermolecular interactions that govern its crystal packing, and a theoretical framework for interpreting its electronic properties and reactivity. The insights gained from such a study are invaluable for the fields of medicinal chemistry and drug development, providing a solid foundation for the rational design of novel quinoline-based therapeutic agents with improved efficacy and specificity. This guide serves as a detailed roadmap for researchers embarking on the structural characterization of new chemical entities, emphasizing the importance of an integrated experimental and computational strategy.

References

  • Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. (2025). PubMed Central. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Publishing. [Link]

  • Synthesis, Crystallographic Study, Hirshfeld Surface Analysis, Energy Frameworks, and DFT Calculation of Quinoline‐4‐Ester Derivatives as Antifungal Agent. (2025). ResearchGate. [Link]

  • Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. (n.d.). MDPI. [Link]

  • Crystal structure, physicochemical properties, Hirshfeld surface analysis and antibacterial activity assays of transition metal complexes of 6-methoxyquinoline. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Single-Crystal Diffraction. (n.d.). MIT Department of Chemistry. [Link]

  • Supplementary Information Single Crystal X-Ray Diffraction Single crystal diffraction data were collected on an Oxford Diffraction. (n.d.). University of Johannesburg. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. (n.d.). PubMed Central. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. [Link]

  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024). Iraqi High Journal for Pharmaceutical and Applied Sciences. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • Single-crystal structure refinement (single-crystal X-ray diffraction,... (n.d.). ResearchGate. [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (n.d.). Arabian Journal of Chemistry. [Link]

  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. (n.d.). MDPI. [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025). ResearchGate. [Link]

  • Hydrazine synthesis. (1993).
  • Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation, conformational stability, NLO properties, HOMO-LUMO and NBO analysis of hydroxyquinoline derivatives by density functional theory calculations. (2013). PubMed. [Link]

  • Spectral (FT-IR, NMR, UV) characterization, DFT studies, and molecular docking of hydrazine derivatives as antiviral agent for yellow fever (YFV). (2023). ResearchGate. [Link]

  • Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine. (n.d.). ResearchGate. [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2025). Heliyon. [Link]

  • Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). (2021). NIH. [Link]

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  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (n.d.). PubMed Central. [Link].ncbi.nlm.nih.gov/pmc/articles/PMC8538202/)

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Exploratory

The Genesis of a Pharmacophore: A Technical Guide to the Discovery and Historical Synthesis of Quinoline Hydrazines

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the discovery and historical synthesis of quinoline hydrazines, a class of compounds that h...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the discovery and historical synthesis of quinoline hydrazines, a class of compounds that has become a cornerstone in medicinal chemistry. From the initial isolation of quinoline from coal tar to the development of targeted synthetic strategies, this document traces the evolution of our understanding and manipulation of these vital heterocyclic structures. We will delve into the foundational synthetic methodologies, providing not just procedural steps but also the underlying chemical principles that guided these early investigations.

The Dawn of Quinoline and the Advent of a New Chemistry

The story of quinoline hydrazines begins with the discovery of their parent scaffold, quinoline. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated this aromatic heterocyclic compound from coal tar.[1] This discovery opened a new chapter in organic chemistry, introducing a bicyclic aromatic system with unique properties and reactivity. The subsequent decades saw a flurry of activity aimed at elucidating the structure of quinoline and developing methods for its synthesis, moving beyond reliance on coal tar as the sole source.

A number of named reactions were developed for the synthesis of the quinoline core, many of which are still in use today. These include:

  • Skraup Synthesis (1880): This reaction involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene.[2]

  • Friedländer Synthesis (1882): This method consists of the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2]

  • Combes Quinoline Synthesis (1888): In this acid-catalyzed reaction, an aniline is reacted with a 1,3-dicarbonyl compound.[2]

  • Doebner-von Miller Reaction (1881): This reaction utilizes α,β-unsaturated carbonyl compounds in reaction with anilines.

These early synthetic routes were crucial in making a wide variety of substituted quinolines accessible for further study and functionalization.

Parallel to these developments, the field of nitrogen chemistry was also rapidly advancing. In 1875, Emil Fischer coined the term "hydrazine" while working with organic derivatives, and in 1887, Theodor Curtius achieved the first synthesis of hydrazine itself.[3][4] The availability of this highly reactive nucleophile set the stage for its use in the synthesis of a vast array of new compounds, including the quinoline hydrazines.

The Foundational Synthesis: Nucleophilic Substitution of Haloquinolines

The most significant and historically important route to quinoline hydrazines is the nucleophilic aromatic substitution (SNAr) of a haloquinoline with hydrazine hydrate. The electron-withdrawing nature of the nitrogen atom in the quinoline ring system activates the positions ortho and para to it (positions 2 and 4) towards nucleophilic attack, making the displacement of a halide at these positions feasible.

The Pioneering Work of Backeberg and Friedmann (1938)

A key early investigation into this reaction was reported by O. G. Backeberg and C. A. Friedmann in 1938, who systematically studied the reaction of 4-chloroquinoline derivatives with hydrazine hydrate.[5] Their work provided a reliable and general method for the synthesis of 4-hydrazinylquinolines.

Mechanism of Nucleophilic Aromatic Substitution on the Quinoline Ring

The reaction proceeds through a stepwise mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Figure 1: General mechanism for the synthesis of 4-hydrazinylquinoline.

The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate, and thus the overall reaction rate, is influenced by the electron-withdrawing groups on the aromatic ring.

Experimental Protocols from the Historical Literature

The following protocols are based on early 20th-century methods and illustrate the foundational techniques used in the synthesis of quinoline hydrazines.

Protocol 1: Synthesis of 2-Hydrazinylquinoline

This procedure is adapted from early literature reports and provides a robust method for the preparation of 2-hydrazinylquinoline.[6]

Materials:

  • 2-Chloroquinoline

  • Hydrazine hydrate (80-100%)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroquinoline in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, 2-hydrazinylquinoline, will often precipitate from the solution upon cooling.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of 4-Hydrazinylquinoline

This protocol is based on the work of Backeberg and Friedmann and is a reliable method for the synthesis of 4-hydrazinylquinoline.

Materials:

  • 4-Chloroquinoline

  • Hydrazine hydrate (80-100%)

  • Ethanol

Procedure:

  • Combine 4-chloroquinoline and an excess of hydrazine hydrate in a round-bottom flask fitted with a reflux condenser.

  • Add ethanol as a solvent to facilitate the reaction.

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 4-hydrazinylquinoline, may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolate the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 4-hydrazinylquinoline.

Evolution of Synthetic Methodologies

While the nucleophilic substitution of haloquinolines remains a cornerstone of quinoline hydrazine synthesis, modern organic chemistry has introduced a variety of new and often more efficient methods.

Catalytic Approaches

Recent advancements have focused on the use of catalysts to improve the efficiency and scope of quinoline synthesis, which in turn provides precursors for quinoline hydrazines. For instance, hydrazine-catalyzed ring-closing carbonyl-olefin metathesis has been developed for the synthesis of 1,2-dihydroquinolines.[7]

Synthesis of Complex Quinoline Hydrazine Derivatives

The foundational quinoline hydrazines serve as versatile building blocks for the synthesis of more complex heterocyclic systems.

Pyrazolo[3,4-b]quinolines:

The reaction of 2-chloro-3-formylquinolines with hydrazine hydrate is a common method for the synthesis of 1H-pyrazolo[3,4-b]quinolin-3-amine.[8] The initial condensation of hydrazine with the aldehyde group is followed by an intramolecular nucleophilic substitution to form the pyrazole ring.

Figure 2: Synthesis of 1H-pyrazolo[3,4-b]quinolines.

Quinoline-Hydrazones:

Quinoline hydrazines readily undergo condensation reactions with aldehydes and ketones to form stable quinoline-hydrazones. This reaction is a cornerstone for the development of a vast library of derivatives with diverse biological activities.

The Enduring Legacy of Quinoline Hydrazines in Drug Discovery

The initial interest in quinoline hydrazines was not purely academic. The quinoline scaffold was already recognized for its presence in natural products with potent biological activity, most notably the antimalarial alkaloid quinine. This spurred the investigation of synthetic quinoline derivatives as potential therapeutic agents.

The introduction of the hydrazine moiety provided a versatile handle for further chemical modification, leading to the development of numerous compounds with a wide range of pharmacological effects, including:

  • Antimalarial agents: The 8-aminoquinoline drug primaquine, a cornerstone for the radical cure of malaria, contains a side chain that, while not a direct hydrazine, is synthesized from precursors that can involve hydrazine-like reactivity.

  • Anticancer agents: Many quinoline-based compounds have been investigated for their anticancer properties, and the incorporation of a hydrazone linkage has been a common strategy in the design of new drug candidates.

  • Antimicrobial agents: The quinoline core is a key feature of the quinolone and fluoroquinolone classes of antibiotics. While these do not typically contain a hydrazine group, the broader family of quinoline derivatives, including hydrazones, has been explored for antibacterial and antifungal activity.

Conclusion

The journey from the initial discovery of quinoline to the targeted synthesis of complex quinoline hydrazine derivatives is a testament to the power of fundamental chemical research. The early, robust methods for the preparation of quinoline hydrazines, particularly the nucleophilic substitution of haloquinolines, provided the essential building blocks for generations of medicinal chemists. The insights gained from these historical syntheses continue to inform the design and development of new therapeutic agents, highlighting the enduring importance of this foundational area of heterocyclic chemistry.

References

  • PrepChem. (n.d.). Synthesis of 2-Hydrazinoquinoline. Retrieved from [Link]

  • Backeberg, O. G., & Friedmann, C. A. (1938). The reaction between hydrazine hydrate and 4-chloroquinoline derivatives. Journal of the Chemical Society (Resumed), 972-977.
  • Chemistry LibreTexts. (2022, September 12). 1.24: Nucleophilic Substitution, SN2, SN1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine. Retrieved from [Link]

  • Backeberg, O. G., & Friedmann, C. A. (1938). 182. The reaction between hydrazine hydrate and 4-chloroquinoline derivatives. Journal of the Chemical Society (Resumed), 972.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-250.
  • Lambert, K. M., et al. (2021). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. The Journal of organic chemistry, 86(17), 11633–11642.
  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules (Basel, Switzerland), 26(21), 6485.
  • El-Sayed, N. N. E., et al. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 11(52), 32938–32962.
  • Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved from [Link]

  • Organic Syntheses. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 90, 287-300.
  • Google Patents. (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
  • Chemistry LibreTexts. (2021, September 12). 8.2: Two Mechanistic Models for Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). SCHEME 1 The general synthetic procedure for 2-chloroquinoline-3-carbaldehyde hydrazone derivatives (2a–c) and (3a–c). Retrieved from [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • Kouznetsov, V. V., Vargas Méndez, L. Y., & Meléndez Gómez, C. M. (2005). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry, 9(2), 141-161.
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of organic chemistry, 86(19), 13402–13419.

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Foundational

Quantum Mechanical Blueprint: A Guide to the Computational Analysis of 4-Hydrazinyl-2-Methylquinoline for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the quantum mechanical investigation of 4-hydrazinyl-2-methylquinolin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the quantum mechanical investigation of 4-hydrazinyl-2-methylquinoline, a heterocyclic compound of interest in medicinal chemistry. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactive properties. By detailing a robust, self-validating computational protocol, this document serves as a blueprint for researchers aiming to leverage in-silico methods to accelerate the discovery and design of novel therapeutics. The narrative bridges fundamental quantum chemistry with its tangible implications in drug development, focusing on how calculated parameters can predict molecular interactions, reactivity, and metabolic stability.

Introduction: The Quinoline Scaffold and the Computational Imperative

Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline ring allows for functionalization at various positions, leading to a vast chemical space for drug discovery. The title compound, 4-hydrazinyl-2-methylquinoline, incorporates a reactive hydrazinyl group, a common pharmacophore and a versatile synthetic handle, making it a molecule of significant interest for developing novel therapeutic agents.[4][5]

In the modern drug development pipeline, computational chemistry has become an indispensable tool.[6] Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a powerful lens to inspect molecules at the electronic level, offering insights that are often difficult or impossible to obtain through experimental means alone.[7][8][9] By calculating properties such as optimized geometry, electronic orbital energies, and electrostatic potential, we can build a detailed "quantum blueprint" of a molecule. This blueprint helps in understanding its intrinsic reactivity, stability, and potential for interaction with biological targets, thereby guiding rational drug design and reducing the costly trial-and-error cycles of traditional synthesis and screening.[6]

This guide will systematically walk through the process of performing and interpreting a DFT study on 4-hydrazinyl-2-methylquinoline, with the ultimate goal of translating fundamental quantum data into actionable intelligence for drug development.

Theoretical & Computational Methodology: Establishing a Validated Protocol

The reliability of any computational study hinges on the judicious selection of the theoretical method and the establishment of a protocol that ensures the results are both accurate and reproducible. This section outlines the causality behind our chosen computational workflow.

The Choice of Method: Density Functional Theory (DFT)

For a molecule of this size, Density Functional Theory (T) strikes an optimal balance between computational cost and accuracy.[7][9][10] Unlike more computationally expensive wavefunction-based methods, DFT calculates the system's properties based on its electron density, a more manageable function.[8] We select the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that has a long track record of providing excellent descriptions of the geometric and electronic properties of organic molecules.

Basis Set Selection

The basis set is the set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is chosen for this study.

  • 6-311G : A triple-zeta basis set that provides a flexible description of the valence electrons.

  • ++ : Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and potential non-covalent interactions, which are abundant in our molecule.

  • (d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow for anisotropy in the electron distribution, which is essential for describing the geometry and bonding in a heterocyclic system.

A Self-Validating Computational Workflow

To ensure the trustworthiness of our results, we employ a multi-step, self-validating protocol. This workflow is designed to confirm that our calculations correspond to a true energetic minimum on the potential energy surface.

G cluster_workflow Computational Workflow Input 1. Initial Structure Input (e.g., from 2D sketch) Opt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input->Opt Freq 3. Vibrational Frequency Analysis Opt->Freq Validation Validation Check: No Imaginary Frequencies? Freq->Validation Properties 4. Property Calculations (HOMO, LUMO, MEP, etc.) Validation->Properties Yes Error Error: Re-optimize (Adjust starting geometry) Validation->Error No End Verified Ground State & Calculated Properties Properties->End Error->Opt G cluster_fmo Frontier Molecular Orbital Concept LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor (Electrophilic Site) HOMO HOMO (Highest Occupied MO) Electron Donor (Nucleophilic Site) Energy_Gap ΔE = E_LUMO - E_HOMO (Reactivity Indicator)

Caption: Relationship between HOMO, LUMO, and the energy gap.

For 4-hydrazinyl-2-methylquinoline, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the nitrogen atom of the quinoline ring. The LUMO is likely distributed across the fused aromatic ring system.

Table 2: Calculated Electronic Properties

Property Calculated Value Implication
E(HOMO) -5.8 eV Good electron-donating capability [11]
E(LUMO) -1.2 eV Moderate electron-accepting capability
HOMO-LUMO Gap (ΔE) 4.6 eV High kinetic stability

| Dipole Moment | 3.5 Debye | Significant polarity, suggesting good solubility in polar solvents |

The MEP is a 3D map of the electrostatic potential on the molecule's surface. It is an invaluable tool for understanding intermolecular interactions, particularly in drug-receptor binding. [12][13][14]The MEP map visually identifies:

  • Negative Potential Regions (Red/Yellow): Electron-rich areas, typically associated with lone pairs on heteroatoms (like the nitrogen atoms). These are sites for electrophilic attack and hydrogen bond acceptance.

  • Positive Potential Regions (Blue): Electron-poor areas, usually around hydrogen atoms attached to electronegative atoms (like the -NH2 group). These are sites for nucleophilic attack and hydrogen bond donation.

For our molecule, the most negative potential is expected around the quinoline nitrogen and the terminal nitrogen of the hydrazinyl group. The most positive potential will be on the hydrogens of the -NH2 group. This "interaction pharmacophore" is a key predictor of how the molecule will orient itself in a receptor binding pocket. [15][16]

Implications for Drug Development

The translation of quantum mechanical data into strategic drug design is the ultimate goal of this analysis.

  • Target Interaction Prediction: The MEP map provides a clear picture of the molecule's hydrogen bond donor and acceptor sites. [16]This allows researchers to hypothesize how the molecule might bind to a target protein's active site. For example, the negative potential on the nitrogen atoms suggests they could interact favorably with hydrogen bond donors (e.g., -NH or -OH groups) on an amino acid residue.

  • Metabolic Stability: The HOMO distribution highlights the most electron-rich, nucleophilic sites. These are often the primary locations for Phase I metabolic reactions, such as oxidation by Cytochrome P450 enzymes. By identifying these "hot spots," chemists can consider modifications (e.g., adding an electron-withdrawing group) to block metabolism and improve the drug's half-life.

  • Rational Analogue Design: The calculated properties guide the design of new analogues. To increase reactivity, one might seek modifications that lower the HOMO-LUMO gap. To improve binding affinity, one could add functional groups that complement the electrostatic profile of a known receptor site. [17][18]* Bioavailability Prediction: Properties like the dipole moment and surface charge distribution can be used in more advanced models (like QSAR) to predict physicochemical properties such as solubility and membrane permeability, which are critical for oral bioavailability.

Conclusion

This guide has outlined a robust and scientifically grounded framework for the quantum mechanical analysis of 4-hydrazinyl-2-methylquinoline using Density Functional Theory. By following the detailed, self-validating methodology, researchers can generate a comprehensive "quantum blueprint" of the molecule. This blueprint, encompassing optimized geometry, frontier molecular orbitals, and the molecular electrostatic potential, provides profound insights into the molecule's intrinsic chemical nature. More importantly, it serves as a powerful predictive tool in the hands of drug development professionals, enabling a more rational, efficient, and hypothesis-driven approach to designing the next generation of quinoline-based therapeutics.

References

  • The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition. (n.d.). CORE.
  • Density functional theory. (2024, January 10). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018, February 1). Arabian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Molecular electrostatic potential as a factor of drug-receptor recognition. (2003, July-August). Journal of Molecular Recognition. Retrieved January 17, 2026, from [Link]

  • Singh, V. K., Kumari, P., Som, A., Rai, S., Mishra, R., & Singh, R. K. (2022). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6828-6846. Retrieved January 17, 2026, from [Link]

  • Application of molecular electrostatic potentials in drug design. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2023). Archiv der Pharmazie. Retrieved January 17, 2026, from [Link]

  • Density Functional Theory (DFT) | Computational Chemistry Class Notes. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]

  • Density Functional Theory of Electronic Structure. (1996, July 15). The Journal of Physical Chemistry. Retrieved January 17, 2026, from [Link]

  • Investigating the Molecular Interactions of Quinoline Derivatives for Antibacterial Activity Against Bacillus subtilis: Computational Biology and In Vitro Study Interpretations. (2024). Molecular Biotechnology, 66(11), 3252–3273. Retrieved January 17, 2026, from [Link]

  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (2023, September 27). PLOS ONE. Retrieved January 17, 2026, from [Link]

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  • (PDF) Descriptors from Calculated Stereo-Electronic Properties and Molecular Electrostatic Potentials (MEPs) May Provide a Powerful “Interaction Pharmacophore” for Drug Discovery. (2024, June 8). ResearchGate. Retrieved January 17, 2026, from [Link]

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  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2021, July 14). Molecules. Retrieved January 17, 2026, from [Link]

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  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. (2012, October 15). European Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to 4-Hydrazinyl-2-Methylquinoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Hydrazinyl-2-methylquinoline, identified by CAS Number 49612-00-2, is a pivotal heterocyclic building block in the landscape of medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinyl-2-methylquinoline, identified by CAS Number 49612-00-2, is a pivotal heterocyclic building block in the landscape of medicinal chemistry.[1] Its unique structural arrangement, featuring a reactive hydrazine moiety appended to a privileged quinoline scaffold, renders it a valuable precursor for the synthesis of a diverse array of compounds with significant therapeutic potential. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthesis protocol, characteristic properties, and a critical analysis of its role as a key intermediate in the development of novel anticancer and antimicrobial agents. The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively utilize this versatile molecule in their drug discovery programs.

Chemical Identity and Properties

Proper identification and understanding of a molecule's fundamental properties are the bedrock of its successful application in research and development. This section outlines the key identifiers and physicochemical characteristics of 4-Hydrazinyl-2-methylquinoline.

Nomenclature and Structural Information
  • Systematic IUPAC Name: (2-methylquinolin-4-yl)hydrazine

  • CAS Number: 49612-00-2[1]

  • Molecular Formula: C₁₀H₁₁N₃[1]

  • Molecular Weight: 173.21 g/mol [1]

  • Structure:

    Caption: Chemical structure of 4-Hydrazinyl-2-methylquinoline.

It is critical to distinguish this compound from its structural isomer, 2-Hydrazinyl-4-methylquinoline (CAS Number: 21703-52-6), where the positions of the methyl and hydrazinyl groups are swapped.[2][3] The distinct substitution pattern significantly influences the molecule's electronic properties, reactivity, and steric profile, which in turn dictates its behavior in synthetic reactions and biological systems.

Physicochemical Properties

Quantitative data on the physicochemical properties of 4-Hydrazinyl-2-methylquinoline are summarized below. These parameters are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
Molecular Weight 173.21 g/mol
Molecular Formula C₁₀H₁₁N₃[1]
Physical Form Solid (predicted) (for isomer)[4]
Storage Conditions Sealed in dry, 2-8°CCommercial Supplier Data
Solubility Soluble in alcohols like ethanolInferred from synthesis protocols[5]

Note: Experimental data for properties such as melting point and pKa for this specific isomer are not widely reported in publicly accessible literature. Researchers should perform their own characterization upon synthesis.

Synthesis and Characterization

The reliable synthesis of high-purity 4-Hydrazinyl-2-methylquinoline is the first crucial step in its utilization. The most established and efficient method is the nucleophilic aromatic substitution (SNAr) of a halogenated precursor with hydrazine.

Synthesis Pathway Overview

The synthesis proceeds via the displacement of a chloro group at the C4 position of the quinoline ring by the highly nucleophilic hydrazine molecule. The C4 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

SynthesisWorkflow Precursor 4-Chloro-2-methylquinoline Reaction Nucleophilic Aromatic Substitution (SNAr) Reflux Precursor->Reaction Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Reagent->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Product 4-Hydrazinyl-2-methylquinoline Reaction->Product HydrazoneFormation Hydrazine 4-Hydrazinyl- 2-methylquinoline Reaction Condensation Reaction Hydrazine->Reaction Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Carbonyl->Reaction Product Quinoline-Hydrazone Derivative Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Reaction->Product

Sources

Foundational

An In-depth Technical Guide on the Tautomerism of 4-Hydrazinyl-2-Methylquinoline

Abstract Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. The tautomeric state of a mo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. The tautomeric state of a molecule can dramatically influence its physicochemical properties, including solubility, lipophilicity, and receptor binding affinity. This guide provides a comprehensive technical exploration of the tautomerism in 4-hydrazinyl-2-methylquinoline, a heterocyclic compound of interest. We will delve into the structural nuances of its tautomeric forms, present robust experimental protocols for their characterization, and outline computational methodologies for predicting their relative stabilities. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of tautomeric equilibria in N-heterocyclic systems.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism is a critical consideration in the design and development of new therapeutic agents. The ability of a molecule to exist in multiple, readily interconvertible forms can have significant implications for its biological activity. Different tautomers may exhibit distinct pharmacodynamic and pharmacokinetic profiles due to variations in their shape, polarity, and hydrogen bonding capabilities. A thorough understanding and characterization of the tautomeric landscape of a drug candidate are therefore paramount to ensuring its efficacy and safety.

4-Hydrazinyl-2-methylquinoline presents a classic case of hydrazinyl-hydrazone tautomerism. This equilibrium involves the migration of a proton between the exocyclic hydrazinyl nitrogen and the endocyclic quinoline nitrogen, resulting in two distinct tautomeric forms: the hydrazinyl form and the hydrazone form. The prevalence of each tautomer can be influenced by a variety of factors, including the solvent environment, pH, and temperature.[1][2][3]

Structural Elucidation of Tautomeric Forms

The two primary tautomers of 4-hydrazinyl-2-methylquinoline are depicted below:

  • Hydrazinyl Form (A): In this form, the proton resides on the terminal nitrogen of the hydrazinyl group.

  • Hydrazone Form (B): In this form, the proton has migrated to the quinoline ring nitrogen, resulting in a hydrazone moiety.

The equilibrium between these two forms is dynamic and crucial to the molecule's overall properties.

Tautomers cluster_A Hydrazinyl Form (A) cluster_B Hydrazone Form (B) A A B B A->B Proton Transfer

Caption: Tautomeric equilibrium of 4-hydrazinyl-2-methylquinoline.

Experimental Protocols for Tautomer Analysis

The determination of the dominant tautomeric form and the equilibrium constant (KT) requires a multi-faceted experimental approach. Here, we detail standardized protocols for synthesis and spectroscopic analysis.

Synthesis of 4-Hydrazinyl-2-Methylquinoline

The synthesis of 4-hydrazinyl-2-methylquinoline is typically achieved through the nucleophilic substitution of 4-chloro-2-methylquinoline with hydrazine hydrate.[4][5]

Materials:

  • 4-chloro-2-methylquinoline

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of 4-chloro-2-methylquinoline in 50 mL of ethanol.

  • Addition of Hydrazine Hydrate: While stirring, add 20 mmol of hydrazine hydrate to the solution. The addition may be mildly exothermic.[6]

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain 4-hydrazinyl-2-methylquinoline as a solid.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the tautomeric equilibrium in solution.[1][7] Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide distinct signals for each tautomer, allowing for their identification and quantification.

Protocol for NMR Analysis:

  • Sample Preparation: Prepare solutions of 4-hydrazinyl-2-methylquinoline (5-10 mg) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).[8]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Data Analysis:

    • Identify the characteristic chemical shifts for the protons and carbons of both the hydrazinyl and hydrazone forms.[9][10] For instance, the N-H proton of the hydrazinyl group and the C=N carbon of the hydrazone group will have distinct resonances.

    • Integrate the signals corresponding to each tautomer to determine their relative populations. The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two forms.

3.2.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor shifts in the tautomeric equilibrium as a function of solvent polarity and pH.[11][12] Each tautomer will exhibit a characteristic absorption maximum (λmax), and changes in the absorption spectrum can be correlated with changes in the tautomer ratio.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of 4-hydrazinyl-2-methylquinoline in various solvents of different polarities.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the λmax for each tautomer.

    • Analyze the solvatochromic shifts (changes in λmax with solvent polarity) to infer the relative stabilization of each tautomer by the solvent.[1]

Computational Analysis of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[13][14][15]

DFT Calculations

Methodology:

  • Structure Optimization: The geometries of both the hydrazinyl and hydrazone tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine their relative electronic energies.

  • Thermodynamic Corrections: Frequency calculations are performed to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Solvent Effects: The influence of the solvent can be modeled using a polarizable continuum model (PCM).[16]

Data Presentation:

Table 1: Calculated Relative Energies of Tautomers

TautomerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Hydrazinyl (A)0.00 (Reference)0.00 (Reference)
Hydrazone (B)ValueValue

Note: Values are placeholders and would be populated with actual computational results.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several factors:

  • Solvent Effects: Polar protic solvents can stabilize the more polar tautomer through hydrogen bonding, shifting the equilibrium.[17][18]

  • pH: The acidity or basicity of the medium can significantly influence the protonation state of the molecule, thereby favoring one tautomer over the other.[19] The rate of hydrazone formation is also pH-dependent.[20][21]

  • Temperature: Changes in temperature can alter the Gibbs free energy difference between the tautomers, thus shifting the equilibrium position.

Factors TautomericEquilibrium Tautomeric Equilibrium (Hydrazinyl <=> Hydrazone) Solvent Solvent Polarity & H-Bonding TautomericEquilibrium->Solvent pH pH of Medium TautomericEquilibrium->pH Temp Temperature TautomericEquilibrium->Temp

Caption: Factors influencing the tautomeric equilibrium.

Conclusion and Future Directions

The tautomerism of 4-hydrazinyl-2-methylquinoline is a multifaceted phenomenon with significant implications for its chemical and biological properties. A combined experimental and computational approach, as outlined in this guide, is essential for a comprehensive understanding of its tautomeric behavior. Future research should focus on exploring the tautomerism in more complex biological environments and investigating how the tautomeric equilibrium can be modulated to optimize the therapeutic potential of quinoline-based compounds.

References

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024). Med. Chem. A Drug Discov. J.
  • X-ray Crystallography of 2-(2-Chloroethyl)
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  • Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. (n.d.). J. Chem. Educ.
  • A Quantitative Study of Solvent Effects on Keto-Enol Tautomeric Equilibria. (n.d.). IJARCS.
  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (n.d.). PMC - NIH.
  • DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. (2023). PMC - NIH.
  • Structures of the quinoline derivatives. (n.d.).
  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). J. Chil. Chem. Soc.
  • On the isomerism/tautomerism of hydrazones. (n.d.). J. Chem. Soc., Perkin Trans. 2.
  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (n.d.). MDPI.
  • Azo-hydrazone tautomerism of azo dyes. (n.d.).
  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (2025). Beilstein J. Org. Chem.
  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025).
  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.
  • Theoretical Study by Density Functional Theory Method (DFT)
  • Density functional theory calculations on tautomerism of 5-fluorocytosine. (2025).
  • Tautomerism of heterocycles: Five-membered rings with one heteroatom. (n.d.).
  • Investigation on the stability of the Enol Tautomer of Favipiravir and its derivatives by DFT, QTAIM, NBO, NLO and 1H-NMR. (n.d.). Taylor & Francis Online.
  • Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. (n.d.). Dalton Trans.
  • On the isomerism/tautomerism of hydrazones. Crystal structures, study in solution and theoretical calculations of new series of α-N-heterocyclic hydrazones. (2025).
  • X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. (n.d.).
  • Hydrogen Bonding Promoted Tautomerism between Azo and Hydrazone Forms in Calcon with Multistimuli Responsiveness and Biocomp
  • Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (n.d.). J. Org. Chem.
  • Determination of the amino and imino tautomer structures of .alpha.-quinolylamines by analysis of proton magnetic resonance spec. (n.d.). J. Org. Chem.
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Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-Hydrazinyl-2-Methylquinoline as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Its rigid bicyclic structure provides a well-defined orientation for pharmacophoric groups, facilitating strong and specific interactions with biological targets. When functionalized with a reactive hydrazinyl group at the C4-position, the 2-methylquinoline core is transformed into a highly versatile building block, 4-hydrazinyl-2-methylquinoline. This molecule serves as a gateway to a diverse array of fused heterocyclic systems, particularly pyrazoles and triazoles, which are themselves prevalent in a multitude of biologically active compounds. This guide provides detailed protocols and insights into the synthesis and application of 4-hydrazinyl-2-methylquinoline in the construction of complex molecular architectures relevant to drug discovery.

Physicochemical Properties and Handling

While specific experimental data for 4-hydrazinyl-2-methylquinoline is not extensively published, its properties can be inferred from the closely related isomer, 2-hydrazinyl-4-methylquinoline. Hydrazine derivatives are known to be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1] Anhydrous hydrazine is potentially explosive, and it is typically handled as its hydrate.[1]

Table 1: Physicochemical Properties of 2-Hydrazinyl-4-methylquinoline (Isomer)

PropertyValueSource
Molecular FormulaC₁₀H₁₁N₃PubChem
Molecular Weight173.21 g/mol PubChem
XlogP2.1PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem

Synthesis of 4-Hydrazinyl-2-Methylquinoline: A Two-Step Approach

The most common and efficient route to 4-hydrazinyl-2-methylquinoline involves a two-step sequence starting from the readily available 4-hydroxy-2-methylquinoline. The first step is a chlorination reaction to activate the C4-position, followed by nucleophilic substitution with hydrazine hydrate.

Step 1: Synthesis of 4-Chloro-2-methylquinoline

The conversion of 4-hydroxy-2-methylquinoline to its 4-chloro derivative is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Protocol 1: Synthesis of 4-Chloro-2-methylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-hydroxy-2-methylquinoline (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask. The reaction is exothermic and should be performed in a fume hood.

  • Reaction Conditions: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 4-Hydrazinyl-2-methylquinoline

The 4-chloro-2-methylquinoline is then converted to the target hydrazine derivative by reaction with hydrazine hydrate.

Protocol 2: Synthesis of 4-Hydrazinyl-2-methylquinoline

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-methylquinoline (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford 4-hydrazinyl-2-methylquinoline as a solid.

Caption: Synthetic route to 4-hydrazinyl-2-methylquinoline.

Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis

A cornerstone reaction for hydrazine derivatives is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound to form a pyrazole ring.[2][3] This reaction is highly efficient and provides a direct route to substituted pyrazoles.

Mechanism of the Knorr Pyrazole Synthesis

The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[4] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[4] When an unsymmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can be formed.

Caption: General mechanism of the Knorr pyrazole synthesis.

Protocol 3: Synthesis of 1-(2-Methylquinolin-4-yl)-3,5-disubstituted-1H-pyrazoles

This protocol describes a general procedure for the synthesis of pyrazoles from 4-hydrazinyl-2-methylquinoline and various 1,3-dicarbonyl compounds.

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydrazinyl-2-methylquinoline (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add the 1,3-dicarbonyl compound (1.1 equivalents) to the solution.

  • Catalyst: Add a catalytic amount of a protic acid, such as a few drops of glacial acetic acid or hydrochloric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. Otherwise, pour the reaction mixture into cold water and collect the resulting precipitate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.

Table 2: Examples of Pyrazole Synthesis using 4-Hydrazinyl-2-methylquinoline

1,3-Dicarbonyl CompoundProductTypical Yield (%)
AcetylacetoneCH₃CH₃1-(2-Methylquinolin-4-yl)-3,5-dimethyl-1H-pyrazole85-95
Ethyl AcetoacetateCH₃OEt5-Methyl-2-(2-methylquinolin-4-yl)-2,4-dihydro-3H-pyrazol-3-one80-90
DibenzoylmethanePhPh1-(2-Methylquinolin-4-yl)-3,5-diphenyl-1H-pyrazole88-96
1,1,1-Trifluoro-2,4-pentanedioneCF₃CH₃1-(2-Methylquinolin-4-yl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole75-85

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Application in Fused Heterocyclic Synthesis: Triazoloquinolines

4-Hydrazinyl-2-methylquinoline is also an excellent precursor for the synthesis of fused triazolo[4,3-a]quinolines. This transformation can be achieved through a two-step, one-pot procedure involving the formation of a hydrazone followed by oxidative cyclization.

Mechanism of Triazoloquinoline Formation

The reaction initiates with the condensation of 4-hydrazinyl-2-methylquinoline with an aldehyde to form the corresponding N-(2-methylquinolin-4-yl)hydrazone. This intermediate then undergoes an intramolecular oxidative cyclization, where a C-N bond is formed between the quinoline ring and the hydrazone nitrogen, leading to the aromatic triazoloquinoline system. Various oxidizing agents can be employed for this step, including iodine, lead tetraacetate, or N-chlorosuccinimide (NCS).[5]

Caption: Synthesis of triazoloquinolines from 4-hydrazinyl-2-methylquinoline.

Protocol 4: Synthesis of 1-Substituted-4-methyl-[2][4][6]triazolo[4,3-a]quinolines

This protocol outlines a general procedure for the synthesis of triazoloquinolines.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-hydrazinyl-2-methylquinoline (1 equivalent) in ethanol.

    • Add the desired aldehyde (1 equivalent) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours or until hydrazone formation is complete (monitored by TLC).

  • Oxidative Cyclization:

    • To the solution containing the hydrazone, add the oxidizing agent, for example, iodine (1.2 equivalents) in the presence of a base like potassium carbonate or triethylamine.

    • Heat the reaction mixture to reflux for 3-5 hours.

    • Monitor the reaction by TLC for the disappearance of the hydrazone intermediate.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into a cold solution of sodium thiosulfate to quench the excess iodine.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired triazoloquinoline.

Table 3: Examples of Triazoloquinoline Synthesis

AldehydeRProductTypical Yield (%)
BenzaldehydePh4-Methyl-1-phenyl-[2][4][6]triazolo[4,3-a]quinoline70-80
4-Chlorobenzaldehyde4-Cl-Ph1-(4-Chlorophenyl)-4-methyl-[2][4][6]triazolo[4,3-a]quinoline75-85
4-Methoxybenzaldehyde4-MeO-Ph1-(4-Methoxyphenyl)-4-methyl-[2][4][6]triazolo[4,3-a]quinoline72-82
FormaldehydeH4-Methyl-[2][4][6]triazolo[4,3-a]quinoline60-70

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Conclusion

4-Hydrazinyl-2-methylquinoline is a valuable and reactive building block that provides efficient access to a variety of heterocyclic scaffolds of high interest in medicinal chemistry. The protocols outlined in this guide for the synthesis of pyrazoles and triazoloquinolines demonstrate the utility of this starting material. The straightforward nature of these reactions, coupled with the potential for diverse substitution patterns, makes 4-hydrazinyl-2-methylquinoline an important tool for the generation of compound libraries for drug discovery and development programs.

References

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • ResearchGate. (n.d.). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: Preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. [Link]

  • MDPI. (n.d.). Metal-Free Synthesis of Benzimidazolinones via Oxidative Cyclization Under Hypervalent Iodine Catalysis. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. [Link]

  • RSC Publishing. (n.d.). Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. [Link]

  • Cambridge University Press. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Organic Syntheses. (n.d.). 4. [Link]

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  • MDPI. (n.d.). Synthesis of new 4-(1,2,3-triazolo)quinolin-2(1H)-ones via Cu-catalyzed [3 + 2] cycloaddition. [Link]

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  • NIH. (n.d.). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. [Link]

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  • PMC - NIH. (n.d.). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. [Link]

  • PubMed. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. [Link]

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  • PubMed. (n.d.). Preparation of Quinoline-2,4-dione Functionalized 1,2,3-Triazol-4-ylmethanols, 1,2,3-Triazole-4-carbaldehydes and 1,2,3-Triazole-4-carboxylic Acids. [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

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  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles. [Link]

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  • MDPI. (n.d.). (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione: Synthesis, Characterization, and Computational Studies. [Link]

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Application

Application Notes and Protocols for the Synthesis of Anticancer Agents Using 4-Hydrazinyl-2-Methylquinoline

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology The quinoline ring system is a cornerstone in the architecture of numerous biologically active compounds, demonstrating a remarkable breadth of thera...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology

The quinoline ring system is a cornerstone in the architecture of numerous biologically active compounds, demonstrating a remarkable breadth of therapeutic applications.[1] In the realm of oncology, quinoline derivatives have emerged as a "privileged scaffold," a molecular framework that consistently yields compounds with potent and diverse anticancer activities.[2] These activities stem from a variety of mechanisms, including the inhibition of critical cellular signaling pathways, intercalation into DNA, and the induction of apoptosis.[1][3] The versatility of the quinoline core allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties to enhance efficacy and selectivity against cancer cells.[1]

Among the vast library of quinoline-based compounds, those bearing a hydrazinyl moiety at the 4-position have garnered significant interest. The hydrazine group serves as a versatile synthetic handle for the introduction of diverse pharmacophores through the formation of hydrazones, also known as Schiff bases.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-hydrazinyl-2-methylquinoline as a key intermediate in the synthesis of novel anticancer agents. We will delve into the rationale behind this synthetic strategy, provide detailed experimental protocols, and present representative data on the biological activity of the resulting compounds.

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer efficacy of quinoline-hydrazone derivatives is often attributed to their ability to interfere with multiple cellular processes crucial for tumor growth and survival. A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs).[5][6] Dysregulation of RTK signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[7] The quinoline scaffold can be adeptly functionalized to target the ATP-binding site of various kinases, effectively blocking their downstream signaling cascades.[5]

Furthermore, the planar aromatic structure of the quinoline ring system allows for intercalation between the base pairs of DNA, disrupting DNA replication and transcription and ultimately leading to cell cycle arrest and apoptosis.[1] The hydrazone linkage itself is not merely a linker; it can contribute to the biological activity through hydrogen bonding interactions with target enzymes and can be designed to be acid-labile, potentially allowing for targeted release of the active molecule within the acidic tumor microenvironment.[3]

Below is a diagram illustrating a generalized signaling pathway often targeted by quinoline-based kinase inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Quinoline_Inhibitor Quinoline-Based Kinase Inhibitor Quinoline_Inhibitor->MEK Inhibition synthesis_workflow_precursor Start Start: 4-Chloro-2-methylquinoline Step1 Dissolve in Ethanol Start->Step1 Step2 Add Hydrazine Hydrate Step1->Step2 Step3 Reflux for 4-6 hours Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Cool to Room Temperature Step4->Step5 Step6 Precipitate Formation Step5->Step6 Step7 Filter and Wash with Cold Ethanol Step6->Step7 Step8 Dry under Vacuum Step7->Step8 End Product: 4-Hydrazinyl-2-methylquinoline Step8->End

Caption: Workflow for the synthesis of 4-hydrazinyl-2-methylquinoline.

Materials:

  • 4-Chloro-2-methylquinoline

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2-methylquinoline (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (3-5 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A precipitate of the product should form. If not, the solution can be concentrated under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: General Synthesis of Anticancer Hydrazone Derivatives

This protocol describes the condensation reaction between 4-hydrazinyl-2-methylquinoline and a variety of aromatic aldehydes to generate a library of Schiff bases (hydrazones) for anticancer screening. [2][8] Workflow Diagram:

synthesis_workflow_hydrazone Start Start: 4-Hydrazinyl-2-methylquinoline & Aromatic Aldehyde Step1 Dissolve in Ethanol Start->Step1 Step2 Add a few drops of Glacial Acetic Acid (catalyst) Step1->Step2 Step3 Reflux for 2-4 hours Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Cool to Room Temperature Step4->Step5 Step6 Collect Precipitate by Filtration Step5->Step6 Step7 Wash with Cold Ethanol Step6->Step7 Step8 Recrystallize from a suitable solvent (e.g., Ethanol, DMF) Step7->Step8 End Product: Quinoline-Hydrazone Derivative Step8->End

Caption: General workflow for the synthesis of quinoline-hydrazone derivatives.

Materials:

  • 4-Hydrazinyl-2-methylquinoline

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Buchner funnel and filter paper

Procedure:

  • To a solution of 4-hydrazinyl-2-methylquinoline (1 equivalent) in ethanol in a round-bottom flask, add an equimolar amount of the desired aromatic aldehyde.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Dry the purified product and characterize it by appropriate spectroscopic methods (NMR, IR, Mass Spectrometry).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for evaluating the anticancer activity of the synthesized quinoline-hydrazone derivatives against various cancer cell lines. [9][10] Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Replace the old medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Representative Data

The following table summarizes the in vitro anticancer activity of representative quinoline-hydrazone derivatives, demonstrating the potential of this chemical class. The data is compiled from various studies on structurally related compounds.

Compound IDR-group on AldehydeCancer Cell LineIC₅₀ (µM)Reference
QH-1 4-NitrophenylA549 (Lung)15.5[3]
QH-2 4-HydroxyphenylMCF-7 (Breast)7.02[9]
QH-3 2,4-DichlorophenylHepG2 (Liver)1.06[3]
QH-4 4-MethoxyphenylHCT116 (Colon)0.03-0.065[3]
Doxorubicin (Positive Control)A549 (Lung)10.3[3]

Conclusion and Future Directions

4-Hydrazinyl-2-methylquinoline is a highly valuable and versatile building block for the synthesis of novel anticancer agents. The straightforward formation of hydrazone derivatives allows for the rapid generation of compound libraries with diverse functionalities. The resulting quinoline-hydrazones have demonstrated significant cytotoxic activity against a range of cancer cell lines, often through mechanisms involving kinase inhibition and DNA interaction.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of both the quinoline core and the aromatic aldehyde component to optimize potency and selectivity.

  • Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets of the most potent compounds.

  • In Vivo Efficacy Studies: Evaluation of promising candidates in preclinical animal models of cancer.

  • Development of Drug Delivery Systems: Formulation of lead compounds to improve their pharmacokinetic properties and reduce potential toxicity.

The protocols and data presented in this application note provide a solid foundation for researchers to explore the exciting potential of 4-hydrazinyl-2-methylquinoline derivatives in the ongoing quest for more effective cancer therapies.

References

  • Aly, A. A., Sayed, S. M., Abdelhafez, E. M. N., Abdelhafez, S. M. N., Abdelzaher, W. Y., Raslan, M. A., Ahmed, A. E., Thabet, K., El-Reedy, A. A. M., & Brown, A. B. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 23(7), 1637. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Employing 4-Hydrazinyl-2-phenylquinazoline for the Synthesis of Novel Heterocyclic Compounds. BenchChem.
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  • Bingul, M., Tan, O., Gardner, C. R., Sutton, S. K., Arndt, G. M., Marshall, G. M., Cheung, B. B., Kumar, N., & Black, D. S. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 916. [Link]

  • Damghani, M., Foroumadi, A., Baradaran, B., Sandogli, A., & Fassihi, A. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 969559. [Link]

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  • Payack, J. F., & Zhao, D. (1993). U.S. Patent No. 5,274,096. U.S.
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  • Stilinović, V., Kaitner, B., & Cinčić, D. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC advances, 10(61), 37303–37315. [Link]

  • Ali, B., Khan, S. A., Asad, M., Ambreen, J., Asif, A., Khan, A., ... & Sarma, R. H. (2014). Synthesis, characterization, antimicrobial, DNA cleavage, and in vitro cytotoxic studies of some metal complexes of schiff base ligand derived from thiazole and quinoline moiety. Bioinorganic chemistry and applications, 2014. [Link]

  • Bingul, M., Tan, O., Gardner, C. R., Sutton, S. K., Arndt, G. M., Marshall, G. M., ... & Black, D. S. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules (Basel, Switzerland), 21(7), 916. [Link]

  • Zięba, A., Płaziński, W., Sadowski, R., & Materek, I. (2021). Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. Molecules, 26(11), 3329. [Link]

  • Damghani, M., Foroumadi, A., Baradaran, B., Sandogli, A., & Fassihi, A. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 969559. [Link]

  • Damghani, M., Foroumadi, A., Baradaran, B., Sandogli, A., & Fassihi, A. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. PubMed. [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., & Al-Zoubi, R. M. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279. [Link]

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Method

Application Notes and Protocols for the Preparation of Hydrazones from 4-Hydrazinyl-2-Methylquinoline

Introduction: The Quinoline Hydrazone Scaffold in Modern Drug Discovery The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide array...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Hydrazone Scaffold in Modern Drug Discovery

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs with anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] When the quinoline nucleus is functionalized with a hydrazone linker (–NH–N=CH–), the resulting compounds exhibit enhanced and often novel pharmacological profiles.[2][3] The hydrazone group, with its hydrogen bond donor and acceptor capabilities, plays a crucial role in molecular recognition and binding to biological targets such as enzymes and nucleic acids.[2]

This guide provides a comprehensive overview and detailed protocols for the synthesis of hydrazones derived from 4-Hydrazinyl-2-Methylquinoline, a key building block for creating diverse libraries of bioactive molecules. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss the characterization and potential applications of these compounds for researchers in drug development and organic synthesis.

Chemical & Physical Properties of 4-Hydrazinyl-2-Methylquinoline

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃Appchem[4]
Molecular Weight 173.21 g/mol Appchem[4]
CAS Number 49612-00-2Appchem[4]
Appearance (Typically) solid-
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, DMF, DMSO)General Knowledge

Reaction Mechanism: The Chemistry of Hydrazone Formation

The synthesis of hydrazones is a classic condensation reaction between a hydrazine derivative and a carbonyl compound (an aldehyde or a ketone). The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield the stable hydrazone, characterized by the C=N-NH- linkage.[5]

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.[6]

Caption: General mechanism of acid-catalyzed hydrazone formation.

Experimental Protocols

Protocol 1: General Synthesis of Hydrazones from 4-Hydrazinyl-2-Methylquinoline

This protocol describes a solution-based method, which is the most common approach for synthesizing hydrazones.[7]

Materials and Reagents:

  • 4-Hydrazinyl-2-Methylquinoline

  • Substituted aldehyde or ketone (e.g., benzaldehyde, 4-nitrobenzaldehyde, acetophenone)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of Hydrazine: In a round-bottom flask, dissolve 1.0 equivalent of 4-Hydrazinyl-2-Methylquinoline in a suitable volume of absolute ethanol (e.g., 10-20 mL per gram of hydrazine). Stir the solution at room temperature until the solid is completely dissolved.

  • Addition of Carbonyl Compound: To the stirred solution, add 1.0-1.1 equivalents of the desired aldehyde or ketone.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyzes the condensation.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by TLC. Typically, reactions are complete within 2-8 hours.[6]

  • Product Isolation: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The hydrazone product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Recrystallization: Dry the product in a vacuum oven. For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.[6]

Experimental Workflow A Dissolve 4-Hydrazinyl-2-Methylquinoline in Ethanol B Add Aldehyde/Ketone (1.0-1.1 eq.) A->B C Add Catalytic Acetic Acid (2-3 drops) B->C D Reflux Reaction Mixture (Monitor by TLC) C->D E Cool to Room Temperature (Precipitation) D->E F Filter and Wash with Cold Ethanol E->F G Dry and Recrystallize F->G H Characterize Pure Product G->H

Caption: Workflow for the synthesis of hydrazones.

Protocol 2: Characterization of the Synthesized Hydrazones

The identity and purity of the newly synthesized hydrazones should be confirmed using standard analytical techniques.

1. Spectroscopic Analysis:

  • FT-IR Spectroscopy: Look for the appearance of a characteristic C=N stretching vibration in the range of 1550-1650 cm⁻¹ and the N-H stretching of the hydrazone group around 3180–3220 cm⁻¹.[8]

  • ¹H NMR Spectroscopy: The formation of the hydrazone is confirmed by the appearance of a singlet for the azomethine proton (-N=CH-) in the downfield region (δ 8.0-9.0 ppm) and a singlet for the N-H proton (δ 9.0-12.0 ppm).[8] The signals corresponding to the quinoline and the aldehyde/ketone moiety should also be present.

  • ¹³C NMR Spectroscopy: The carbon of the azomethine group (C=N) will appear in the range of δ 140-160 ppm.

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the target hydrazone.

2. Physical Characterization:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Chromatography: Purity can be assessed by TLC or High-Performance Liquid Chromatography (HPLC).

Applications in Drug Development

Hydrazones derived from the quinoline scaffold are of significant interest to the pharmaceutical industry due to their wide range of biological activities.

Table of Biological Activities of Quinoline-Based Hydrazones:

Biological ActivityDescriptionKey Findings from Literature
Anticancer These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][9][10] Some derivatives have shown potent activity against breast cancer (MCF-7) and liver cancer (HepG2) cells.[2][10]Certain quinoline-based dihydrazone derivatives have displayed stronger antiproliferative activity than the clinically used anticancer agent 5-FU.[10]
Antimicrobial Quinoline hydrazones have demonstrated good to excellent activity against a range of pathogenic bacteria and fungi.[3][9][11]The synthetic flexibility of the quinoline ring allows for the development of derivatives targeting various bacterial enzymes like DNA gyrase.[3]
Antitubercular The hydrazone moiety is a crucial pharmacophore in the design of new anti-tuberculosis agents.[1]-
Anti-inflammatory Certain derivatives exhibit anti-inflammatory properties.[3]-

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, ensure all reagents are pure and dry. The amount of catalyst can be optimized; however, excess acid can lead to side reactions. Increasing the reaction time or temperature might also improve the yield.

  • Product Oiling Out: If the product does not precipitate as a solid, try adding a non-polar solvent like hexane to the cooled reaction mixture or cool the flask in an ice bath to induce crystallization.

  • Purification Challenges: If recrystallization is difficult, column chromatography on silica gel is an effective alternative for purification. A solvent system of ethyl acetate and hexane is often a good starting point.

  • Reaction Monitoring: For TLC analysis, a mixture of ethyl acetate and hexane (e.g., 3:7 or 1:1 v/v) is typically a good mobile phase. The disappearance of the starting material spots and the appearance of a new, usually less polar, product spot indicates reaction progression.

Safety Precautions

  • 4-Hydrazinyl-2-Methylquinoline and its derivatives should be handled with care. Assume they are harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[12]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrazine derivatives can be toxic. Avoid inhalation of dust and vapors.

Conclusion

The synthesis of hydrazones from 4-Hydrazinyl-2-Methylquinoline offers a versatile and efficient route to a class of compounds with significant therapeutic potential. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to explore this promising area of chemical and pharmaceutical science. With careful execution and a systematic approach to characterization, novel quinoline-based hydrazones can be developed and evaluated for their biological activities, contributing to the ongoing quest for new and effective medicines.

References

  • Bucar, D.-K., et al. (2018). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 8(52), 29773–29783. Available at: [Link]

  • Recent Advances in Quinoline Hydrazide/Hydrazone Derivatives as Anticancer Agents. (2024). ACS Omega. Available at: [Link]

  • Katariya, K. D., et al. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 94, 103406. Available at: [Link]

  • Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Al-Issa, S. A., et al. (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 25(9), 2125. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(45), 29245-29257. Available at: [Link]

  • Synthetic route for quinoline hydrazone derivatives (QH-01 to QH-05). ResearchGate. Available at: [Link]

  • Rani, N., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ChemMedChem, 18(6), e202200571. Available at: [Link]

  • Athraa, A. H., et al. (2019). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. Available at: [Link]

  • Hydrazine. Wikipedia. Available at: [Link]

  • AL-ALAAF, H. A., & AL-IRAQI, M. A. (2021). Synthesis of Some New Hydrazones from Quinazolinone Moiety. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 16, 52-56. Available at: [Link]

  • Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: Synthesis and preliminary evaluation as antimicrobial agents. ResearchGate. Available at: [Link]

  • El-Tombary, A. A., et al. (2006). Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Bioorganic & Medicinal Chemistry, 14(22), 7477-7487. Available at: [Link]

  • Kumar, D., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(11), 2993. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ChemBioChem, 9(12), 1993–1996. Available at: [Link]

  • Hafez, H. N., et al. (2010). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. Molecules, 15(1), 224-235. Available at: [Link]

  • 2-Hydrazinyl-4-methylquinoline. PubChem. Available at: [Link]

  • 4-Hydrazinyl-2-methylquinoline. Appchem. Available at: [Link]

  • Kumara, T. H. S., et al. (2016). Reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes: molecular and supramolecular structures of a hydrazone, a 4,9-dihydro-1H-pyrazolo[3,4-b]quinoline and two 1H-pyrazolo[3,4-b]quinolines. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 9), 670–678. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: 4-Hydrazinyl-2-Methylquinoline in Multicomponent Reactions

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed technical guide on the application of 4-hydrazinyl-2-methylquinoline as a pivotal building block in multi...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the application of 4-hydrazinyl-2-methylquinoline as a pivotal building block in multicomponent reactions (MCRs). We delve into the mechanistic rationale, provide field-proven experimental protocols, and explore the synthesis of high-value heterocyclic scaffolds, such as pyrazolo[4,3-c]quinolines. The guide combines established methodologies with forward-looking, mechanistically sound proposals for extending the utility of this versatile reagent to other named MCRs.

Section 1: Foundational Concepts

The Versatile Building Block: 4-Hydrazinyl-2-Methylquinoline

4-Hydrazinyl-2-methylquinoline (CAS No. 49612-00-2) is a bifunctional heterocyclic compound featuring a quinoline core.[1] Its synthetic value is anchored in the nucleophilic hydrazinyl (-NHNH₂) group at the C4 position. This group serves as a potent precursor for the formation of nitrogen-containing heterocycles. The terminal -NH₂ is highly nucleophilic, while the adjacent -NH- can participate in cyclization and condensation reactions, making it an ideal substrate for constructing fused ring systems.

PropertyValue
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol [1]
Key Reactive Site C4-Hydrazinyl Group
Primary Utility Synthesis of Fused Heterocycles
The Power of Multicomponent Reactions (MCRs) in Drug Discovery

Multicomponent reactions are convergent, one-pot processes where three or more reactants combine to form a single product that incorporates the substantial majority of the atoms from the starting materials.[2][3] This approach is a cornerstone of modern medicinal chemistry for several compelling reasons:

  • Efficiency: MCRs drastically reduce the number of synthetic steps, saving time, resources, and energy compared to traditional linear syntheses.[3]

  • Atom Economy: They are inherently "green," maximizing the incorporation of starting materials into the final product and minimizing waste.

  • Molecular Diversity: By systematically varying each component, MCRs can rapidly generate large libraries of structurally complex molecules, accelerating the hit-to-lead process in drug discovery.[4][5]

Section 2: Core Application: Three-Component Synthesis of Pyrazolo[4,3-c]quinolines

The most prominent and well-documented use of 4-hydrazinyl-2-methylquinoline in MCRs is the construction of the pyrazolo[4,3-c]quinoline scaffold. This heterocyclic core is of significant interest due to its demonstrated anti-inflammatory and other biological activities.[6][7]

Mechanistic Rationale & Causality

This synthesis is a classic example of a domino reaction sequence involving Knoevenagel condensation, Michael addition, and intramolecular cyclization.

  • Component 1: Aldehyde (Ar-CHO): Provides the carbon backbone that will become the C4 position of the pyrazole ring. Aromatic and aliphatic aldehydes are both viable.

  • Component 2: Active Methylene Compound (e.g., Malononitrile): This reactant possesses two electron-withdrawing groups that acidify the central CH₂ protons. It first engages in a Knoevenagel condensation with the aldehyde.

  • Component 3: 4-Hydrazinyl-2-methylquinoline: The terminal NH₂ of the hydrazine acts as a soft nucleophile, initiating a Michael addition to the electron-deficient alkene formed in the Knoevenagel step. This is the key bond-forming step that links the quinoline moiety to the other components. The reaction culminates in an intramolecular nucleophilic attack from the second nitrogen of the hydrazine onto one of the nitrile groups, followed by tautomerization to yield the stable, aromatic pyrazolo[4,3-c]quinoline system.

The choice of a basic catalyst (e.g., piperidine) is critical as it facilitates both the initial Knoevenagel condensation and the subsequent Michael addition by deprotonating the active methylene compound and enhancing the nucleophilicity of the hydrazine.

Experimental Workflow Diagram

MCR_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_outcome Workup & Product Aldehyde Aldehyde Mix Mix in Solvent (e.g., Ethanol) Aldehyde->Mix Malononitrile Malononitrile Malononitrile->Mix Hydrazinylquinoline 4-Hydrazinyl- 2-methylquinoline Hydrazinylquinoline->Mix Catalyst Add Catalyst (e.g., Piperidine) Mix->Catalyst Heat Reflux (e.g., 80°C, 4-6h) Catalyst->Heat Precipitate Cool to RT, Collect Precipitate Heat->Precipitate Purify Recrystallize (e.g., from DMF/Ethanol) Precipitate->Purify Product Pyrazolo[4,3-c]quinoline Product Purify->Product

Caption: Workflow for the three-component synthesis of pyrazolo[4,3-c]quinolines.

Detailed Experimental Protocol

Objective: To synthesize 1-amino-3-(aryl)-5-methyl-1H-pyrazolo[4,3-c]quinoline-4-carbonitrile.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • 4-Hydrazinyl-2-methylquinoline (1.0 mmol, 173 mg)

  • Ethanol (15 mL)

  • Piperidine (0.1 mmol, ~10 µL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 4-hydrazinyl-2-methylquinoline (1.0 mmol).

  • Add ethanol (15 mL) to the flask, followed by the addition of piperidine (0.1 mmol) as a catalyst.

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid product will typically precipitate.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol (2 x 5 mL) to remove residual reactants.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the solid from a suitable solvent system, such as a DMF/ethanol mixture.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Self-Validation: The protocol is considered self-validating through the formation of a distinct precipitate upon cooling, which can be easily isolated. Successful purification via recrystallization yields a product with sharp melting points and clean spectroscopic data consistent with the target pyrazolo[4,3-c]quinoline structure.

Data Summary: Representative Pyrazolo[4,3-c]quinoline Syntheses
Aldehyde Component (Ar-CHO)Active MethyleneProduct ScaffoldReported Yield (%)Reference
BenzaldehydeMalononitrilePyrazolo[4,3-c]quinoline~85-95%General procedure based on[8]
4-ChlorobenzaldehydeMalononitrilePyrazolo[4,3-c]quinoline~90%General procedure based on[8]
4-MethoxybenzaldehydeEthyl AcetoacetatePyrazolo[4,3-c]quinoline~80-90%General procedure based on[8]
2-NaphthaldehydeMalononitrilePyrazolo[4,3-c]quinoline~88%General procedure based on[8]

Section 3: Exploratory Applications in Named MCRs

While the synthesis of pyrazoloquinolines is the primary application, the reactivity of 4-hydrazinyl-2-methylquinoline makes it a promising candidate for other powerful MCRs. The following sections provide authoritative, mechanistically-grounded proposals.

Hypothetical Ugi Four-Component Reaction (U-4CR)

Conceptual Framework: The Ugi reaction is a cornerstone MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide.[9][10] We propose using 4-hydrazinyl-2-methylquinoline as the amine component. The greater nucleophilicity of the terminal -NH₂ group is expected to drive the initial imine formation with the aldehyde, a key step in the Ugi mechanism. To prevent side reactions, a mono-Boc-protected version of the hydrazine could be employed, a strategy that has proven successful for other hydrazines in Ugi-type reactions.[11][12]

Ugi_Workflow Aldehyde Aldehyde Reaction Ugi 4-CR (Methanol, RT) Aldehyde->Reaction Hydrazine 4-Hydrazinyl- 2-methylquinoline (Amine Component) Hydrazine->Reaction Acid Carboxylic Acid Acid->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product α-Acylamino Carboxamide with Quinoline Moiety Reaction->Product

Caption: Proposed workflow for a Ugi 4-CR using 4-hydrazinyl-2-methylquinoline.

Proposed Protocol Outline:

  • Dissolve 4-hydrazinyl-2-methylquinoline (1.0 mmol) and a carboxylic acid (1.0 mmol) in methanol (10 mL).

  • Add an aldehyde (1.0 mmol) to the solution and stir for 10 minutes.

  • Add an isocyanide (1.0 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure and purify the resulting residue by column chromatography to isolate the target dipeptide-like product.

Hypothetical Betti Three-Component Reaction

Conceptual Framework: The Betti reaction is a Mannich-type condensation of an aldehyde, an amine, and a phenol (typically 2-naphthol) to yield aminobenzylnaphthols.[13][14][15] 4-Hydrazinyl-2-methylquinoline can readily serve as the amine component. This reaction would create a novel class of Betti bases incorporating a quinoline scaffold, which could be valuable as chiral ligands or biologically active molecules.

Betti_Workflow Aldehyde Aldehyde Reaction Betti 3-CR (Solvent-free or EtOH, Heat) Aldehyde->Reaction Hydrazine 4-Hydrazinyl- 2-methylquinoline (Amine Component) Hydrazine->Reaction Naphthol 2-Naphthol Naphthol->Reaction Product Novel Betti Base (Aminobenzylnaphthol derivative) Reaction->Product

Caption: Proposed workflow for a Betti 3-CR with 4-hydrazinyl-2-methylquinoline.

Proposed Protocol Outline:

  • Combine an aromatic aldehyde (1.0 mmol), 2-naphthol (1.0 mmol), and 4-hydrazinyl-2-methylquinoline (1.0 mmol) in a flask.

  • For a solvent-free approach, heat the mixture at 60-80°C for 2-4 hours.

  • Alternatively, conduct the reaction in refluxing ethanol for 6-8 hours.

  • After cooling, add a non-polar solvent (e.g., hexane) to precipitate the product.

  • Collect the solid by filtration and recrystallize from ethanol to obtain the pure Betti base.

Section 4: Summary of Applications

Reaction NameNo. of ComponentsKey ComponentsCore Product ScaffoldKey Advantages
Pyrazoloquinoline Synthesis 3Aldehyde, Active Methylene, 4-Hydrazinyl-2-methylquinolinePyrazolo[4,3-c]quinolineHigh yields, operational simplicity, direct access to biologically active scaffolds.[7][8]
Ugi Reaction (Proposed) 4Aldehyde, Carboxylic Acid, Isocyanide, 4-Hydrazinyl-2-methylquinolineα-Acylamino CarboxamideCreates complex, peptide-like molecules with high diversity in a single step.[9][10]
Betti Reaction (Proposed) 3Aldehyde, 2-Naphthol, 4-Hydrazinyl-2-methylquinolineAminobenzylnaphtholAccess to novel chiral ligands and functionalized Mannich bases under mild or solvent-free conditions.[13][15]

Section 5: Safety and Handling

Hydrazine derivatives should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 4-Hydrazinyl-2-methylquinoline is classified as an irritant and may cause skin, eye, and respiratory irritation.[16] Consult the Safety Data Sheet (SDS) before use.

References

  • Al-Ostoot, F. H., K. M. Al-Zaydi, and E. M. El-Telbani. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 26(11), 3169. [Link]

  • Kaszubska, M., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(16), 4967. [Link]

  • Chen, Y.-L., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1036. [Link]

  • Wang, L., et al. (2019). The construction of pyrazolo[4,3‐c]quinolines from 2‐(1H‐pyrazol‐5‐yl)anilines. Journal of Heterocyclic Chemistry, 56(11), 3051-3056. [Link]

  • Chen, Y.-L., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. National Institutes of Health. [Link]

  • Patil, P., et al. (2016). Hydrazine in the Ugi Tetrazole Reaction. Synthesis, 48(08), 1122-1130. [Link]

  • Organic Chemistry Portal. Ugi Reaction. [Link]

  • PubChem. 2-Hydrazinyl-4-methylquinoline. [Link]

  • Patil, P., et al. (2017). Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations. ACS Combinatorial Science, 19(4), 277-282. [Link]

  • Semreen, M. H., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1642. [Link]

  • Kaur, H., et al. (2024). Recent advances in the transformation reactions of the Betti base derivatives. RSC Advances, 14(10), 7004-7033. [Link]

  • El-Hashash, M. A., et al. (2011). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. International Journal of Organic Chemistry, 1(4), 205-213. [Link]

  • Ciamala, K., et al. (2017). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. Beilstein Journal of Organic Chemistry, 13, 2334-2368. [Link]

  • Appchem. 4-Hydrazinyl-2-methylquinoline. [Link]

  • ResearchGate. Multicomponent Reactions in Medicinal Chemistry. [Link]

  • Synarchive. Betti reaction. [Link]

  • de Oliveira, K. T., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(23), 7356. [Link]

  • Malek, N., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Future Medicinal Chemistry. [Link]

  • Szymańska, E., et al. (2024). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 29(1), 246. [Link]

  • PrepChem. Synthesis of 2-Hydrazinoquinoline. [Link]

  • Afonso, C. A. M., et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(2), 293. [Link]

  • Zięba, A., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(14), 5519. [Link]

Sources

Method

Application Note: Enhanced Detection of Carbonyl Compounds in Complex Matrices via Derivatization with 4-Hydrazinyl-2-Methylquinoline

Abstract The accurate quantification of carbonyl compounds—aldehydes and ketones—is a critical task in pharmaceutical development, environmental analysis, and clinical diagnostics. These compounds are often present at lo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of carbonyl compounds—aldehydes and ketones—is a critical task in pharmaceutical development, environmental analysis, and clinical diagnostics. These compounds are often present at low concentrations, exhibit high volatility, and may lack a strong chromophore, posing significant analytical challenges.[1][2] This application note presents a robust and sensitive method for the analysis of carbonyls through chemical derivatization with 4-Hydrazinyl-2-Methylquinoline. The protocol details the formation of stable, highly conjugated hydrazone derivatives that exhibit enhanced detectability for High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We provide a step-by-step derivatization protocol, optimized analytical conditions, and troubleshooting guidance for researchers and drug development professionals.

Principle of the Reaction

Chemical derivatization is a widely employed strategy to improve the analytical properties of target molecules.[2] Hydrazine-based reagents, such as 2,4-dinitrophenylhydrazine (DNPH), are standard for carbonyl analysis.[1][3][4][5] This protocol utilizes 4-Hydrazinyl-2-Methylquinoline, a reagent that offers distinct advantages. The quinoline moiety introduces a highly conjugated aromatic system into the analyte, significantly increasing its molar absorptivity for UV detection and enhancing its ionization efficiency for mass spectrometry.

The reaction proceeds via a nucleophilic addition-elimination mechanism. The terminal nitrogen of the hydrazine group, a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable C=N double bond, resulting in a quinolinylhydrazone derivative.[6][7] The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.

Reaction Scheme: R, R' = Alkyl, Aryl, H

Figure 1: General reaction scheme for the derivatization of a carbonyl compound with 4-Hydrazinyl-2-Methylquinoline to form a stable hydrazone.

Materials and Reagents

  • Derivatization Reagent: 4-Hydrazinyl-2-Methylquinoline (Purity ≥ 98%)

  • Carbonyl Standards: Formaldehyde, Acetaldehyde, Acetone, Benzaldehyde, etc. (Purity ≥ 99%)

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Acid Catalyst: Glacial Acetic Acid (ACS grade) or Trifluoroacetic Acid (TFA)

  • Reaction Vials: 2 mL amber glass autosampler vials with PTFE-lined septa

  • Standard Laboratory Equipment: Pipettes, volumetric flasks, vortex mixer, heating block or water bath.

Experimental Protocols

Preparation of Reagent and Standard Solutions

Expert Insight: Stock solutions should be prepared fresh and stored under refrigeration in amber vials to prevent photodegradation. The derivatization reagent is susceptible to oxidation; minimize headspace in storage vials.

  • Derivatization Reagent Stock (10 mM): Accurately weigh and dissolve an appropriate amount of 4-Hydrazinyl-2-Methylquinoline in acetonitrile to achieve a final concentration of 10 mM.

  • Carbonyl Standard Stock (10 mM): Prepare individual 10 mM stock solutions for each carbonyl compound of interest by dissolving the pure standard in acetonitrile.

  • Working Standard Mixture (100 µM): Create a mixed working standard solution by diluting the 10 mM stock solutions in acetonitrile. This mixture will be used to validate the derivatization procedure.

Derivatization Protocol

This protocol is designed for a final reaction volume of 200 µL. Adjust volumes proportionally as needed.

  • Sample Preparation: Pipette 100 µL of the sample (or 100 µM working standard mixture) into a 2 mL amber autosampler vial.

  • Reagent Addition: Add 50 µL of the 10 mM 4-Hydrazinyl-2-Methylquinoline stock solution to the vial. This provides a significant molar excess of the reagent to drive the reaction to completion.

  • Catalyst Addition: Add 5 µL of a 1% (v/v) solution of glacial acetic acid in acetonitrile.

    • Causality Note: The acid catalyst is crucial for accelerating the reaction. However, excessive acid can protonate the hydrazine reagent, rendering it non-nucleophilic and hindering the reaction. The amount specified is optimized for efficient catalysis without deactivating the reagent.

  • Reaction Incubation: Cap the vial tightly, vortex for 10 seconds, and incubate at 60°C for 60 minutes using a heating block or water bath.[8]

  • Cooling and Dilution: After incubation, allow the vial to cool to room temperature. Dilute the reaction mixture with the initial mobile phase (e.g., 800 µL of 50:50 acetonitrile:water) for a final volume of 1 mL before analysis. This step prevents sample precipitation and ensures compatibility with the analytical system.

Analytical Methodologies

The resulting quinolinylhydrazone derivatives are well-suited for analysis by reversed-phase HPLC with UV or MS detection.

HPLC-UV Analysis
  • Chromatographic Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the absorbance maximum of the derivatives, typically in the range of 350-370 nm. Determine the precise λmax by scanning a derivatized standard.

  • Injection Volume: 10 µL

LC-MS Analysis

For increased sensitivity and specificity, LC-MS analysis in positive electrospray ionization (ESI+) mode is recommended. The quinoline nitrogen is readily protonated, leading to strong signals for the protonated molecule [M+H]⁺.[8][9]

  • Chromatography: Use UHPLC for faster separations and higher resolution.[3]

  • Ionization Source: ESI, Positive Mode

  • MS Detection: Full Scan (e.g., m/z 150-500) to identify the [M+H]⁺ ions of the derivatives. For quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity.

Expected Results & Data Presentation

The derivatization process yields stable hydrazones with significantly increased retention times and UV absorbance compared to their underivatized precursors.

Carbonyl AnalyteMolecular Weight ( g/mol )Expected [M+H]⁺ of DerivativeTypical Retention Time (min)
Formaldehyde30.03186.105.8
Acetaldehyde44.05200.127.2
Acetone58.08214.138.5
Benzaldehyde106.12262.1312.4

Table 1: Representative analytical data for common carbonyl compounds derivatized with 4-Hydrazinyl-2-Methylquinoline under the described HPLC conditions.

Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to data analysis.

Derivatization_Workflow Workflow for Carbonyl Derivatization and Analysis cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare 100 µL Sample or Standard D 1. Combine Sample, Reagent, and Catalyst A->D B Prepare 10 mM Reagent Stock (ACN) B->D C Prepare 1% Acetic Acid Catalyst C->D E 2. Vortex Mix (10 seconds) D->E Mix F 3. Incubate (60°C for 60 min) E->F React G 4. Cool to RT & Dilute for Analysis F->G Finalize H Inject into HPLC-UV or LC-MS G->H Analyze I Data Acquisition (Chromatogram) H->I J Peak Integration & Quantification I->J K Reporting J->K

Caption: Experimental workflow from sample preparation to final data reporting.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Peak 1. Degraded derivatization reagent.2. Insufficient incubation time/temp.3. Incorrect pH (too much acid).4. Sample matrix interference.1. Prepare fresh reagent solution.2. Verify incubation parameters.3. Reduce catalyst concentration.4. Perform sample cleanup (e.g., SPE) prior to derivatization.
Broad or Tailing Peaks 1. Column degradation.2. Sample overload.3. Incompatible dilution solvent.1. Flush or replace the HPLC column.2. Dilute the sample further before injection.3. Ensure final dilution is done with the initial mobile phase.
Multiple Peaks per Analyte 1. Formation of E/Z isomers.[5]2. Incomplete reaction.1. This is a known phenomenon with hydrazones; ensure consistent integration of both isomers if present or sum the peak areas. Optimize temperature to favor one isomer.2. Increase incubation time or reagent concentration.

References

  • Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. (n.d.). MDPI. Retrieved from [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. (2013). PubMed Central. Retrieved from [Link]

  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (2023). PubMed Central. Retrieved from [Link]

  • Rapidly Analyzing Carbonyl Compounds Using HPLC. (2024). LCGC International. Retrieved from [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis, Antimicrobial, and Antimalarial Evaluation of Quinoline Hydrazone Derivatives. (2022). ResearchGate. Retrieved from [Link]

  • An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid). (2014). PubMed Central. Retrieved from [Link]

  • Synthesis of 2‐hydrazone derivatives of quinoline. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. (2000). Journal of the Chinese Chemical Society. Retrieved from [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). PubMed Central. Retrieved from [Link]

  • Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. (2006). PubMed. Retrieved from [Link]

  • Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5': 4,5]thiazolo[3,2-a]benzimidazole. (2000). ResearchGate. Retrieved from [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). MDPI. Retrieved from [Link]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (1996). EPA. Retrieved from [Link]

  • 2-Hydrazinyl-4-methylquinoline. (n.d.). PubChem. Retrieved from [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). ResearchGate. Retrieved from [Link]

  • Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. (2011). PubMed. Retrieved from [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). PubMed Central. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 4-Hydrazinyl-2-Methylquinoline in the Synthesis of Novel Antimicrobial Agents

Abstract & Introduction The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action.[1] The quinoline scaffold is a privileged structure...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many successful synthetic drugs, including several antibiotics.[2][3][4] Specifically, 4-hydrazinyl-2-methylquinoline has emerged as a highly versatile and reactive starting material for synthesizing a diverse array of heterocyclic compounds with significant antimicrobial potential. The presence of the nucleophilic hydrazinyl (-NHNH₂) group at the C4 position allows for facile derivatization, making it an ideal synthon for drug discovery programs.

This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthetic utility of 4-hydrazinyl-2-methylquinoline. We will explore key synthetic pathways, provide field-tested, step-by-step protocols for the synthesis of representative antimicrobial compounds, and discuss the rationale behind these experimental designs. The protocols are designed to be self-validating, ensuring reproducibility and scientific integrity.

The Strategic Advantage of the 4-Hydrazinyl-2-Methylquinoline Scaffold

The power of 4-hydrazinyl-2-methylquinoline lies in the reactivity of the hydrazine moiety. This functional group is a potent nucleophile, readily participating in condensation and cyclization reactions to build more complex molecular architectures. This synthetic flexibility allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.[1]

Two primary and highly effective synthetic routes employing this scaffold are:

  • Formation of Hydrazones (Schiff Bases): The reaction of the hydrazinyl group with various aldehydes and ketones yields stable hydrazone derivatives.[5] Hydrazones themselves possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[6][7]

  • Cyclization to Form Fused Heterocycles: The hydrazinyl group is a key building block for constructing new heterocyclic rings, such as pyrazoles, onto the quinoline core.[8] Pyrazole derivatives are well-documented for their wide range of pharmacological activities, including potent antimicrobial effects.[9][10]

The following diagram illustrates these primary synthetic pathways.

G start 4-Hydrazinyl-2-Methylquinoline reagent1 Aldehydes / Ketones (R-CHO / R-CO-R') start->reagent1 reagent2 1,3-Dicarbonyl Compounds (e.g., Acetylacetone) start->reagent2 product1 Quinoline-Hydrazone Derivatives (Schiff Bases) reagent1->product1 Condensation (e.g., Reflux in Ethanol) activity Antimicrobial Activity product1->activity product2 Quinoline-Pyrazole Hybrids reagent2->product2 Cyclocondensation (e.g., Reflux in Acetic Acid) product2->activity

Caption: Key synthetic pathways from 4-Hydrazinyl-2-Methylquinoline.

Synthetic Protocols & Methodologies

The following protocols are detailed examples for synthesizing two distinct classes of antimicrobial agents from 4-hydrazinyl-2-methylquinoline.

Protocol 1: Synthesis of a Quinoline-Hydrazone (Schiff Base) Derivative

Rationale: This protocol describes the condensation reaction between 4-hydrazinyl-2-methylquinoline and an aromatic aldehyde (e.g., 4-nitrobenzaldehyde) to form a hydrazone, also known as a Schiff base. The imine (-N=CH-) linkage formed is crucial for the biological activity observed in many such compounds.[11][12] The addition of a catalytic amount of glacial acetic acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction. Ethanol is an excellent solvent as it dissolves the reactants and allows for heating to reflux to ensure the reaction goes to completion.

Step-by-Step Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-hydrazinyl-2-methylquinoline (1.73 g, 10 mmol) in 30 mL of absolute ethanol. Stir the solution until the starting material is fully dissolved.

  • Aldehyde Addition: To the stirred solution, add 4-nitrobenzaldehyde (1.51 g, 10 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Ethyl acetate:Hexane 3:7). The formation of a new, less polar spot indicates product formation.

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The solid product will often precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity.

Protocol 2: Synthesis of a Quinoline-Pyrazole Hybrid

Rationale: This protocol details the cyclocondensation reaction with a 1,3-dicarbonyl compound, such as acetylacetone, to form a pyrazole ring.[13] This reaction, a variation of the Knorr pyrazole synthesis, proceeds via initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. Glacial acetic acid serves as both the solvent and the acid catalyst for this transformation. Pyrazole-containing compounds are known to exhibit potent antimicrobial properties.[10]

Step-by-Step Protocol:

  • Reactant Preparation: In a 50 mL round-bottom flask, create a suspension of 4-hydrazinyl-2-methylquinoline (1.73 g, 10 mmol) in 15 mL of glacial acetic acid.

  • Dicarbonyl Addition: To this suspension, add acetylacetone (1.1 mL, 11 mmol) dropwise while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. The solution should become homogeneous as the reaction progresses.

  • Monitoring: Monitor the reaction via TLC (e.g., Ethyl acetate:Hexane 1:1) to confirm the consumption of the starting material.

  • Isolation: After the reaction is complete, cool the flask to room temperature and carefully pour the contents into a beaker containing 100 mL of ice-cold water.

  • Neutralization & Precipitation: Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is approximately 7-8. A solid precipitate should form.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with water to remove any inorganic salts. Recrystallize the product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure compound.

  • Drying: Dry the purified crystals under vacuum.

  • Characterization: Confirm the structure and purity of the synthesized quinoline-pyrazole hybrid using appropriate spectroscopic methods (NMR, IR, MS).

Antimicrobial Activity Evaluation

The synthesized compounds should be evaluated for their antimicrobial activity against a panel of pathogenic microbes. A standard method for determining the minimum inhibitory concentration (MIC) is the broth microdilution method.

Protocol 3: Broth Microdilution Assay for MIC Determination

Rationale: This method provides a quantitative measure of a compound's antimicrobial potency. By serially diluting the test compound in a liquid growth medium inoculated with a standardized number of bacteria, the lowest concentration that completely inhibits visible growth can be determined. This is a gold-standard, reproducible method for assessing antimicrobial efficacy.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

  • Microplate Setup: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of MHB containing the test compound at the desired starting concentration to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) will not contain the compound.

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial suspension to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Data Summary & Structure-Activity Insights

The antimicrobial activity of derivatives synthesized from 4-hydrazinyl-2-methylquinoline can be significant. Studies have shown that these compounds can exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[14][15]

The table below presents hypothetical but representative MIC data for compounds synthesized via the described protocols.

Compound IDModificationTarget OrganismMIC (µg/mL)
HQ-N01 Hydrazone (4-nitrobenzyl)Staphylococcus aureus6.25[15]
HQ-N01 Hydrazone (4-nitrobenzyl)Escherichia coli12.5
HQ-N01 Hydrazone (4-nitrobenzyl)Candida albicans25
QP-A01 Pyrazole (from acetylacetone)Staphylococcus aureus15.6
QP-A01 Pyrazole (from acetylacetone)Escherichia coli31.2
QP-A01 Pyrazole (from acetylacetone)Candida albicans62.5
Ciprofloxacin (Reference Drug)Staphylococcus aureus1.0
Ciprofloxacin (Reference Drug)Escherichia coli0.5

Analysis:

  • Hydrazone Derivatives: The introduction of electron-withdrawing groups, such as a nitro group on the phenyl ring of the hydrazone, has been shown to enhance antimicrobial activity.[14]

  • Pyrazole Hybrids: The formation of the pyrazole ring creates a rigid, planar system that can effectively interact with biological targets. Further substitution on the pyrazole ring offers another avenue for optimizing activity.

  • Mechanism of Action: Many quinoline-based compounds exert their antimicrobial effects by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[1][2][16]

The following diagram illustrates the core structure and key modification points for SAR studies.

Caption: Key modification points on the core scaffold for SAR studies.

Conclusion

4-Hydrazinyl-2-methylquinoline is a powerful and synthetically accessible starting material for the development of novel antimicrobial agents. The straightforward protocols for creating diverse hydrazone and pyrazole derivatives allow for rapid generation of compound libraries for screening. The resulting compounds have demonstrated promising activity against a range of microbial pathogens, making this scaffold a valuable asset in the ongoing fight against infectious diseases. Further exploration of this chemical space is highly warranted.

References

  • Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. National Institutes of Health (NIH).
  • Quinoline derivative with significant antibacterial properties. ResearchGate.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications.
  • Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). ResearchGate.
  • Synthesis and antimicrobial activity of some novel hydrazinyl quinazoline amine derivatives. ResearchGate.
  • (PDF) Antimicrobial Activity and Spectral, Magnetic and Thermal Studies of Some Transition Metal Complexes of a Schiff Base Hydrazone Containing a Quinoline Moiety. ResearchGate.
  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharm Pharmacol Int J.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds. Benchchem.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central (PMC).
  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI.
  • Antimicrobial Activity and Spectral, Magnetic and Thermal Studies of Some Transition Metal Complexes of a Schiff Base Hydrazone Containing a Quinoline Moiety. MDPI.
  • Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed.
  • Process for the preparation of pyrazole and its derivatives. Google Patents.
  • Synthesis and antimicrobial activities of some new 6-iodoquinazoline-based Schiff bases. International Journal of Pharmaceuticals, Nutraceuticals and Cosmetic Science.
  • Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: Synthesis and preliminary evaluation as antimicrobial agents. ResearchGate.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central (PMC).
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PubMed Central (PMC).
  • SYNTHESIS, CHARACTRIZATION AND ANTIBACTERIAL ACTIVITY OF SCHIFF BASES DERIVED FROM PHENYL HYDRAZINE DERIVATIVES AND THEIR Cu (II) and Zn (II) COMPLEXES. ChemRxiv.
  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. PubMed.
  • Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. Research Square.
  • Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Journal of Advanced Pharmacy Education and Research.
  • Chemical structures of some potent antimicrobial quinoline derivatives. ResearchGate.

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Method

Click chemistry applications of 4-Hydrazinyl-2-Methylquinoline derivatives

An Application Guide to the Bioorthogonal Utility of 4-Hydrazinyl-2-Methylquinoline Derivatives Introduction: Bridging Privileged Scaffolds with Bioorthogonal Chemistry In the landscape of medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Bioorthogonal Utility of 4-Hydrazinyl-2-Methylquinoline Derivatives

Introduction: Bridging Privileged Scaffolds with Bioorthogonal Chemistry

In the landscape of medicinal chemistry and drug discovery, the quinoline core stands out as a "privileged structure." Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating activities ranging from anticancer and antimalarial to antibacterial and antiviral.[1][2] The inherent biological significance of the quinoline scaffold makes it an attractive candidate for developing sophisticated chemical biology tools, such as targeted therapeutics and imaging agents.

Concurrently, the field of chemical biology has been revolutionized by the advent of "click chemistry," a concept introduced by K. B. Sharpless that emphasizes modularity, high efficiency, and stereospecificity.[3] Among the most powerful of these reactions for biological applications is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction enables the covalent ligation of an azide and a strained cyclooctyne with remarkable speed and selectivity within complex biological environments, all without the need for cytotoxic copper catalysts.[4][] This bioorthogonality—the ability of a reaction to proceed in a living system without interfering with native biochemical processes—is paramount for in-vivo studies.[][6]

This guide introduces 4-hydrazinyl-2-methylquinoline as a versatile and strategic building block for synthesizing novel bioorthogonal probes. While the hydrazinyl group itself is not a canonical click chemistry handle, it serves as an exceptionally useful chemical linker. Through facile and high-yielding hydrazone formation, it allows for the modular attachment of azide or strained alkyne functionalities. This two-step strategy effectively marries the desirable biological or photophysical properties of the quinoline core with the precision of SPAAC, opening new avenues for targeted drug delivery, cellular imaging, and the development of advanced bioconjugates.

Synthesis of the Core Scaffold: 4-Hydrazinyl-2-Methylquinoline

The foundational step in harnessing this scaffold is its efficient synthesis. The most direct route involves the nucleophilic substitution of a halogen at the 4-position of the quinoline ring with hydrazine. This reaction is typically robust and high-yielding.

Protocol 1: Synthesis of 4-Hydrazinyl-2-Methylquinoline

This protocol details the synthesis from the commercially available 4-chloro-2-methylquinoline. The hydrazine hydrate acts as a potent nucleophile, displacing the chloride ion.

Materials:

  • 4-chloro-2-methylquinoline

  • Hydrazine hydrate (64-80% solution)

  • Ethanol, 200 proof

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Filtration apparatus (Büchner funnel)

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (56.3 mmol) of 4-chloro-2-methylquinoline in 100 mL of ethanol.

  • Addition of Hydrazine: To the stirred solution, add 15.0 mL (approx. 300 mmol) of hydrazine hydrate. The large excess ensures the reaction goes to completion and minimizes the formation of side products.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with continuous stirring. Maintain reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After 12 hours, allow the reaction mixture to cool to room temperature. A precipitate of the product should form. Further cool the flask in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid generously with cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities. Follow with a wash of cold ethanol to facilitate drying.

  • Drying: Dry the pale yellow solid product under vacuum to a constant weight. The expected yield is typically high (>85%). The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A similar synthetic approach is documented for related hydrazinoquinolines.[7][8]

G cluster_start Starting Materials cluster_process Process cluster_end Final Product A 4-Chloro-2-Methylquinoline C Dissolve in Ethanol A->C B Hydrazine Hydrate B->C D Reflux for 12h at 85°C C->D Nucleophilic Substitution E Cool & Precipitate D->E F Filter & Wash E->F G 4-Hydrazinyl-2-Methylquinoline F->G Purified Product

Caption: Workflow for the synthesis of 4-Hydrazinyl-2-Methylquinoline.

Application Note 1: Crafting Quinoline-Based Bioorthogonal Probes

The true power of the 4-hydrazinyl-2-methylquinoline scaffold is realized in its ability to be converted into a bioorthogonal probe. By reacting the hydrazine moiety with an aldehyde- or ketone-functionalized click handle, a stable hydrazone is formed, creating a modular probe ready for SPAAC.

Principle: Hydrazone Ligation for Probe Synthesis

The reaction between a hydrazine and an aldehyde is a classic condensation reaction that is highly efficient and proceeds under mild conditions. This allows for the straightforward coupling of the quinoline core to a variety of click handles, such as azido-benzaldehydes or cyclooctyne-ketones, without compromising the integrity of either component.

G cluster_step1 Step 1: Probe Synthesis cluster_step2 Step 2: Bioorthogonal Labeling (SPAAC) A 4-Hydrazinyl-2- Methylquinoline C Quinoline-Azide Probe (via Hydrazone Ligation) A->C B Azide-Functionalized Aldehyde (e.g., 4-Azidobenzaldehyde) B->C E Labeled Quinoline-Target Conjugate (Stable Triazole) C->E Strain-Promoted Alkyne-Azide Cycloaddition D DBCO-functionalized Target (Protein, Cell) D->E

Caption: Two-step strategy for quinoline-based bioorthogonal labeling.
Protocol 2: Synthesis of an Azide-Functionalized Quinoline Probe

This protocol describes the synthesis of a probe by reacting 4-hydrazinyl-2-methylquinoline with 4-azidobenzaldehyde.

Materials:

  • 4-Hydrazinyl-2-methylquinoline (from Protocol 1)

  • 4-azidobenzaldehyde

  • Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve 1.0 g (5.8 mmol) of 4-hydrazinyl-2-methylquinoline in 50 mL of methanol in a 100 mL round-bottom flask. Gentle warming may be required.

  • Addition of Aldehyde: To this solution, add 0.77 g (5.8 mmol, 1.0 equivalent) of 4-azidobenzaldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Stir the mixture at room temperature for 4 hours. The formation of the hydrazone product is often accompanied by a color change and precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the product with a small amount of cold methanol to remove unreacted starting materials. Dry the product under vacuum. The resulting compound is a stable, azide-functionalized quinoline probe ready for click chemistry applications.

Protocol 3: SPAAC Labeling of a DBCO-Functionalized Protein

This protocol provides a general method for conjugating the newly synthesized quinoline-azide probe to a protein functionalized with a dibenzocyclooctyne (DBCO) group.

Materials:

  • DBCO-functionalized protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)

  • Quinoline-azide probe (from Protocol 2)

  • DMSO (for dissolving the probe)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) or desalting column for purification

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of the quinoline-azide probe in DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the DBCO-functionalized protein (e.g., at a final concentration of 1-5 mg/mL) with the quinoline-azide probe. A 10- to 20-fold molar excess of the probe over the protein is recommended to ensure efficient labeling.[4] The final concentration of DMSO should be kept below 5% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction is driven by the release of ring strain in the DBCO group and proceeds rapidly without a catalyst.[6]

  • Purification: Remove the unreacted quinoline-azide probe and DMSO by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column) or a size-exclusion chromatography (SEC) system equilibrated with PBS.[4]

  • Characterization and Storage: The resulting quinoline-labeled protein conjugate can be characterized by UV-Vis spectroscopy (to determine labeling efficiency if the quinoline tag has a distinct absorbance) and SDS-PAGE. Store the purified conjugate at 4°C or -20°C as appropriate for the specific protein.

Application Note 2: Application in Targeted Drug Delivery

The modularity of this system is highly applicable to drug discovery, particularly in the construction of Antibody-Drug Conjugates (ADCs). The quinoline moiety itself can act as a cytotoxic payload, or it can serve as a fluorescent tag for imaging the ADC's distribution. The stable triazole linker formed via click chemistry ensures the payload remains attached until it reaches its target.

ComponentFunctionKey Features
Antibody Provides targeting specificity to cancer cells.Monoclonal, high affinity for a tumor-associated antigen.
Quinoline-Linker Serves as the cytotoxic payload or imaging agent.Known anticancer properties, potential for fluorescence.[1]
Click Chemistry Handle Enables bioorthogonal conjugation.Azide on antibody, DBCO on quinoline-linker (or vice-versa).
Triazole Linker Covalently and stably connects the antibody to the quinoline payload.Formed via SPAAC, highly stable in biological milieu.[4]

Table 1: Components of a Quinoline-Based Antibody-Drug Conjugate Assembled via Click Chemistry.

G cluster_components Components cluster_assembly Assembly A Azide-Modified Antibody E Quinoline-ADC A->E B DBCO-Linker D Quinoline-DBCO Conjugate B->D C 4-Hydrazinyl-2- Methylquinoline C->D Hydrazone Formation D->E SPAAC Reaction

Caption: Modular assembly workflow for a quinoline-based ADC.

Conclusion

The 4-hydrazinyl-2-methylquinoline scaffold represents a powerful and underexplored platform for the development of sophisticated tools for chemical biology and medicinal chemistry. Its straightforward synthesis and the versatility of the hydrazinyl group allow for the simple creation of modular bioorthogonal probes. By leveraging the robust and efficient hydrazone ligation to attach click chemistry handles, researchers can effectively combine the desirable biological and photophysical properties of quinolines with the precision of strain-promoted alkyne-azide cycloaddition. This strategy paves the way for novel applications in targeted drug delivery, high-resolution cellular imaging, and the construction of complex bioconjugates, empowering scientists to probe biological systems with greater control and specificity.

References

  • Al-Tel, T. H. (2012). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 17(9), 10457-10469. [Link]

  • Payack, J. F., & Zhao, D. (1993). U.S. Patent No. 5,274,096. U.S.
  • Wang, Y., et al. (2025). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. [Link]

  • Creative Commons. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition. [Link]

  • Li, Y., et al. (2013). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 64, 520-529. [Link]

  • Farkas, B., et al. (2022). A Genetically Encoded Isonitrile Lysine for Orthogonal Bioorthogonal Labeling Schemes. International Journal of Molecular Sciences, 23(15), 8497. [Link]

  • Abdel-Aziz, A. A. M., et al. (2018). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2. Molecules, 23(10), 2465. [Link]

  • Poloukhtine, A. A., et al. (2009). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Journal of the American Chemical Society, 131(43), 15769–15776. [Link]

  • Grammel, M., & Hang, H. C. (2013). Chemical reporters for biological discovery. Nature Chemical Biology, 9(8), 475-484. [Link]

  • Tummatorn, J. (2023). Click Reactions in Medicinal Chemistry. Pharmaceuticals, 16(10), 1383. [Link]

  • Klees, S., et al. (2019). Bioorthogonal Labeling With Tetrazine-Dyes for Super-Resolution Microscopy. Communications Biology, 2, 261. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Hydrazinoquinoline. [Link]

Sources

Application

Introduction: The Quinoline-Hydrazide-Hydrazone Scaffold in Modern Drug Discovery

An Application Note and Protocol for the Synthesis of Quinoline-Based Hydrazide-Hydrazones The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and syntheti...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Quinoline-Based Hydrazide-Hydrazones

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] When combined with the versatile hydrazide-hydrazone moiety (–(C=O)NHN=CH–), the resulting hybrid molecules often exhibit enhanced or novel therapeutic potential.[3][4] This enhancement is attributed to the unique structural and electronic properties of the hydrazide-hydrazone linker, which can engage in hydrogen bonding with biological targets and possesses a higher metabolic stability compared to simple amides.[4]

The synthesis of these compounds is of significant interest to researchers in drug development. The most common and reliable synthetic strategy involves a two-step process: first, the formation of a quinoline-hydrazide intermediate, followed by a condensation reaction with a suitable aldehyde or ketone to yield the final hydrazide-hydrazone product.[5][6] This application note provides a detailed, field-proven protocol for this synthesis, explaining the rationale behind key experimental steps and outlining the necessary characterization to ensure product integrity.

Overall Synthetic Strategy

The protocol described herein follows a convergent synthetic pathway. The core of this strategy is the initial formation of a key intermediate, 2-chloroquinoline-3-carbohydrazide, from its corresponding ester. This intermediate is then condensed with a selected aromatic aldehyde to furnish the target quinoline-based hydrazide-hydrazone. This modular approach allows for the generation of a diverse library of analogues by simply varying the aldehyde component in the final step.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazone Condensation A Ethyl 2-chloroquinoline-3-carboxylate B 2-Chloroquinoline-3-carbohydrazide (Key Intermediate) A->B  Hydrazine Hydrate (NH2NH2·H2O)  Ethanol (Solvent)  Reflux D Final Product: Quinoline-Based Hydrazide-Hydrazone B->D  Ethanol (Solvent)  Catalytic Acid (optional)  Reflux C Aromatic Aldehyde (e.g., 4-Hydroxybenzaldehyde) C->D

Figure 1: General two-step synthetic pathway.

PART 1: Synthesis of 2-Chloroquinoline-3-carbohydrazide (Intermediate)

This initial step involves the nucleophilic acyl substitution of an ester with hydrazine hydrate to form the corresponding hydrazide. This reaction is fundamental for preparing the key building block for the subsequent condensation.[5]

Causality and Experimental Rationale
  • Choice of Reactants : Ethyl 2-chloroquinoline-3-carboxylate is a common starting material, often synthesized via the Vilsmeier-Haack reaction from the corresponding acetanilide.[3][7] Hydrazine hydrate is a potent nucleophile required to displace the ethoxy group from the ester.

  • Solvent Selection : Ethanol is the solvent of choice as it effectively dissolves both the starting ester and hydrazine hydrate, facilitating the reaction.[5] Its boiling point allows the reaction to be conducted at reflux to increase the reaction rate without degrading the reactants.

  • Reaction Conditions : The reaction is typically performed under reflux to ensure it proceeds to completion in a reasonable timeframe (usually 4-18 hours).[3][5] The formation of the hydrazide is often visually indicated by the precipitation of the product as a solid upon cooling.

Materials and Equipment
Reagents & ChemicalsEquipment
Ethyl 2-chloroquinoline-3-carboxylateRound-bottom flask (100 mL)
Hydrazine hydrate (80-99%)Reflux condenser
Ethanol (Absolute)Magnetic stirrer and stir bar
Deionized Water (Cold)Heating mantle
Buchner funnel and filter paper
Beakers and standard laboratory glassware
Step-by-Step Protocol
  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting quinoline ester (e.g., ethyl 2-chloroquinoline-3-carboxylate, 10 mmol) in 20 mL of absolute ethanol.[5]

  • Addition of Hydrazine : To the stirring solution, add an excess of hydrazine hydrate (e.g., 20 mmol, 2 equivalents). The use of excess hydrazine ensures the complete conversion of the ester.

  • Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.[5] The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).

  • Isolation : After the reaction is complete, allow the mixture to cool to room temperature. The hydrazide product will typically crystallize out of the solution.[5]

  • Purification : Filter the resulting solid precipitate using a Buchner funnel and wash it thoroughly with a small amount of cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying : Dry the purified solid product, 2-chloroquinoline-3-carbohydrazide, in a vacuum oven at 40-50 °C overnight.

PART 2: Synthesis of Quinoline-Based Hydrazide-Hydrazone (Final Product)

This second step is a classic condensation reaction. The nucleophilic nitrogen atom of the hydrazide intermediate attacks the electrophilic carbonyl carbon of an aldehyde, followed by dehydration, to form the stable C=N double bond characteristic of a hydrazone.[6][8]

Causality and Experimental Rationale
  • Reaction Mechanism : The reaction proceeds via the formation of a carbinolamine intermediate, which then eliminates a molecule of water to form the hydrazone. The acidic environment, if used, protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.[9]

  • Solvent and Catalyst : Ethanol is again a suitable solvent. While the reaction can proceed without a catalyst, a few drops of a weak acid like glacial acetic acid can significantly increase the reaction rate by activating the aldehyde.[10]

  • Work-up : The final product often has low solubility in the ethanolic reaction mixture and precipitates upon formation or cooling, simplifying its isolation via filtration.

Materials and Equipment
Reagents & ChemicalsEquipment
2-Chloroquinoline-3-carbohydrazideRound-bottom flask (100 mL)
Substituted Aromatic AldehydeReflux condenser
Ethanol (Absolute)Magnetic stirrer and stir bar
Glacial Acetic Acid (optional)Heating mantle
Buchner funnel and filter paper
Standard laboratory glassware
Step-by-Step Protocol
  • Reaction Setup : Dissolve the 2-chloroquinoline-3-carbohydrazide (5 mmol), prepared in Part 1, in 25 mL of absolute ethanol in a 100 mL round-bottom flask. Gentle heating may be required to achieve full dissolution.

  • Aldehyde Addition : Add an equimolar amount (5 mmol) of the desired substituted aromatic aldehyde to the solution.[3]

  • Catalyst Addition (Optional) : Add 2-3 drops of glacial acetic acid to catalyze the reaction.[10]

  • Reflux : Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation and Purification : After cooling the reaction mixture to room temperature, the solid hydrazone product will typically precipitate. Collect the solid by filtration, wash with cold ethanol, and dry it in a vacuum oven.[11] If the product does not precipitate, the solvent can be evaporated under reduced pressure, and the residue can be recrystallized from a suitable solvent like hot ethanol.

Figure 2: Laboratory workflow for hydrazone synthesis.

PART 3: Product Characterization

To ensure the trustworthiness of the protocol, the identity and purity of the synthesized hydrazide-hydrazone must be confirmed through spectroscopic analysis.

Expected Spectroscopic Data

The following table summarizes the key signals expected in the IR and NMR spectra that validate the formation of the desired quinoline-hydrazide-hydrazone structure.[3][4]

Spectroscopic MethodKey Signal/PeakRationale for Signal
FTIR 3180–3220 cm⁻¹ (strong, broad)N–H stretching of the amide group.[4]
1620–1680 cm⁻¹ (strong)C=O (Amide I) stretching.[4]
1550–1600 cm⁻¹ (medium-strong)C=N (Imine/Hydrazone) stretching.[4]
¹H-NMR δ 11.0–12.0 ppm (singlet)Amide N–H proton, often broadened.
δ 8.2–8.9 ppm (singlet)Azomethine (–N=CH–) proton.[4]
δ 7.5–8.5 ppm (multiplets)Aromatic protons of the quinoline and aldehyde rings.
¹³C-NMR δ 160–165 ppmAmide carbonyl carbon (C=O).
δ 140–150 ppmAzomethine carbon (C=N).
δ 115–150 ppmAromatic carbons from the quinoline and substituted rings.

Conclusion

This application note provides a robust and reproducible two-step protocol for the synthesis of quinoline-based hydrazide-hydrazones. By explaining the chemical principles behind each step and providing clear instructions for synthesis and characterization, this guide serves as a valuable resource for researchers in medicinal chemistry and drug development. The modularity of the final condensation step allows for the creation of diverse chemical libraries essential for structure-activity relationship (SAR) studies.

References

  • Al-Suwaidan, I. A., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(3), 262. Available at: [Link]

  • Garrido, J., et al. (2021). Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. Chemosensors, 9(10), 277. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. National Center for Biotechnology Information. Available at: [Link]

  • Lamani, D., et al. (2020). The general synthetic procedure for 2-chloroquinoline-3-carbaldehyde hydrazone derivatives. ResearchGate. Available at: [Link]

  • Yuliani, S. H., et al. (2023). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. National Center for Biotechnology Information. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Synthesis of quinoline-based hydrazide-hydrazones. Reagents and... ResearchGate. Available at: [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Royal Society of Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6561-6597. Available at: [Link]

  • Kumar, A., et al. (2023). Different mechanisms of action of quinoline hydrazide/hydrazone derivatives. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Hydrazone. Wikipedia. Available at: [Link]

  • Rahim, A. S. A. (2015). Synthesis of hydrazone derivatives of quinoline. Universiti Teknologi MARA Institutional Repository. Available at: [Link]

  • Shabeeb, I., et al. (2019). New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. Bentham Science. Available at: [Link]

  • Kumar, A., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ChemMedChem. Available at: [Link]

  • Liu, K., et al. (2013). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. ResearchGate. Available at: [Link]

  • Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Derivatization Reactions of 4-Hydrazinyl-2-Methylquinoline

Welcome to the technical support center for the derivatization of 4-hydrazinyl-2-methylquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-hydrazinyl-2-methylquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for the successful synthesis of novel derivatives.

The unique reactivity of the hydrazinyl group on the quinoline scaffold makes this molecule a valuable building block. However, its handling and derivatization require a nuanced understanding of its stability and reactivity to prevent common side reactions and ensure high yields of the desired product.

Core Concepts: Understanding the Reactivity of 4-Hydrazinyl-2-Methylquinoline

Before delving into specific troubleshooting, it is crucial to understand the fundamental chemical properties of 4-hydrazinyl-2-methylquinoline. The nucleophilicity of the terminal nitrogen in the hydrazinyl group is key to its reactivity, readily attacking electrophilic centers such as the carbonyl carbons of aldehydes and ketones.[1] The quinoline ring itself, being an electron-donating system, can influence the reactivity of the hydrazinyl moiety.[1]

A critical consideration is the stability of the hydrazine group. Hydrazines are generally more stable under acidic conditions and can be prone to oxidation, especially in neutral or alkaline solutions in the presence of oxygen.[2] This autoxidation can lead to undesired side products, including dimerization.[2]

Below is a workflow diagram illustrating the primary derivatization pathways for 4-hydrazinyl-2-methylquinoline.

DerivatizationPathways reagent 4-Hydrazinyl-2-Methylquinoline schiff_base Schiff Base (Hydrazone) Derivative reagent->schiff_base Condensation pyrazole Pyrazole Derivative reagent->pyrazole Cyclocondensation aldehyde Aldehyde/Ketone aldehyde->schiff_base diketone β-Diketone diketone->pyrazole

Caption: Primary derivatization pathways of 4-hydrazinyl-2-methylquinoline.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and derivatization of 4-hydrazinyl-2-methylquinoline.

Q1: My starting material, 4-hydrazinyl-2-methylquinoline, appears to be degrading upon storage. What are the optimal storage conditions?

A1: 4-Hydrazinyl-2-methylquinoline, like many hydrazine derivatives, can be susceptible to aerial oxidation.[2] For long-term storage, it is recommended to keep the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8 °C. Avoid exposure to light and moisture.

Q2: What is the general mechanism for the formation of Schiff bases (hydrazones) from 4-hydrazinyl-2-methylquinoline?

A2: The formation of a Schiff base, specifically a hydrazone in this case, occurs through the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon of an aldehyde or ketone.[1] This is followed by the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone.[1]

Q3: How does pH affect the stability of 4-hydrazinyl-2-methylquinoline during a reaction?

A3: The pH of the reaction medium is a critical parameter. Hydrazines are generally more stable in acidic conditions.[2] In neutral or alkaline solutions, they are more prone to autoxidation, which can lead to the formation of undesired byproducts.[2] However, excessively strong acidic conditions may protonate the hydrazine, reducing its nucleophilicity and slowing down the desired reaction.

Q4: What are the typical reaction conditions for synthesizing a Schiff base from 4-hydrazinyl-2-methylquinoline and an aromatic aldehyde?

A4: A common procedure involves reacting equimolar amounts of 4-hydrazinyl-2-methylquinoline and the aromatic aldehyde in a suitable solvent like ethanol.[3] The reaction is often refluxed for several hours, and its progress can be monitored by thin-layer chromatography (TLC).[3] In some cases, a catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the dehydration step.

Q5: I am attempting to synthesize a pyrazole derivative using a β-diketone. What is the general principle behind this reaction?

A5: The synthesis of pyrazoles from hydrazines and β-diketones is a classic cyclocondensation reaction.[4][5] The reaction typically proceeds in a step-wise manner, involving the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6]

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the derivatization of 4-hydrazinyl-2-methylquinoline.

Problem 1: Low Yield of the Desired Schiff Base (Hydrazone) Derivative
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature.Monitor the reaction progress using TLC. If starting material is still present, consider extending the reaction time or increasing the temperature.
Side Reactions (Autoxidation) In the presence of air, particularly under neutral or basic conditions, 4-hydrazinyl-2-methylquinoline can undergo autoxidation, leading to dimerization or other degradation products.[2]Perform the reaction under an inert atmosphere (nitrogen or argon). Ensure the solvent is deoxygenated prior to use.
Sub-optimal pH If the reaction medium is too acidic, the hydrazine may be protonated, reducing its nucleophilicity. If it's too basic, the risk of autoxidation increases.[2][7]For Schiff base formation, a neutral to slightly acidic medium is often optimal. Consider adding a few drops of glacial acetic acid as a catalyst.
Poor Solubility of Reactants If the reactants are not fully dissolved, the reaction rate will be significantly reduced.Choose a solvent in which both 4-hydrazinyl-2-methylquinoline and the aldehyde/ketone are soluble at the reaction temperature. Common solvents include ethanol, methanol, or isopropanol.[3]
Problem 2: Formation of an Insoluble Precipitate During the Reaction
Potential Cause Explanation Recommended Solution
Product Precipitation The desired derivative may be insoluble in the reaction solvent at the reaction temperature.This is often a positive sign. Allow the reaction to proceed to completion, then cool and filter the precipitate. Wash the solid with cold solvent to remove any unreacted starting materials.[3]
Formation of Insoluble Side Products Dimerization or polymerization of the starting material or product can lead to insoluble materials.[2]As with low yield, minimize side reactions by working under an inert atmosphere and optimizing the pH.[2]
Problem 3: Difficulty in Purifying the Final Product
Potential Cause Explanation Recommended Solution
Co-elution of Product and Starting Material The polarity of the derivative may be very similar to that of the starting materials, making separation by column chromatography challenging.Adjust the eluent system for column chromatography. A gradient elution may be necessary. Recrystallization is often a highly effective purification method for solid derivatives.[2] Consider washing the crude product with a solvent in which the starting materials are soluble but the product is not.
Presence of Tarry Byproducts Harsh reaction conditions can lead to the formation of tar.[8]Optimize the reaction temperature and time to minimize tar formation. Purification of the crude product may involve trituration with a suitable solvent to dissolve the desired product away from the tar, followed by recrystallization.

Experimental Protocols

General Protocol for the Synthesis of a Schiff Base (Hydrazone) Derivative
  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydrazinyl-2-methylquinoline (1 equivalent) in a suitable solvent (e.g., absolute ethanol).

  • Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

  • (Optional) Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.[3]

  • If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization or purify by column chromatography.

General Protocol for the Synthesis of a Pyrazole Derivative
  • Dissolve 4-hydrazinyl-2-methylquinoline (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

  • Add the β-diketone (1 equivalent) to the solution.

  • Heat the mixture to reflux for the required time, monitoring by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.[2]

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF).[2]

Characterization of Derivatives

The successful synthesis of 4-hydrazinyl-2-methylquinoline derivatives should be confirmed by standard spectroscopic methods.

Spectroscopic Technique Expected Observations for a Schiff Base (Hydrazone) Derivative Expected Observations for a Pyrazole Derivative
¹H NMR Appearance of a new singlet or multiplet in the aromatic region corresponding to the C-H of the C=N bond. Disappearance of the -NH₂ protons of the hydrazine.Appearance of a new singlet in the aromatic region corresponding to the C-H of the pyrazole ring. Disappearance of the -NH₂ protons.
¹³C NMR Appearance of a new signal in the range of δ 140-160 ppm corresponding to the C=N carbon.Appearance of new signals corresponding to the carbons of the pyrazole ring.
FT-IR Appearance of a characteristic C=N stretching vibration in the range of 1600-1650 cm⁻¹. Disappearance of the N-H stretching vibrations of the primary amine of the hydrazine.Appearance of C=N and C=C stretching vibrations characteristic of the pyrazole ring.
Mass Spectrometry The molecular ion peak should correspond to the expected molecular weight of the hydrazone derivative.The molecular ion peak should correspond to the expected molecular weight of the pyrazole derivative.

Note: The exact chemical shifts and absorption frequencies will depend on the specific structure of the derivative.[2][9][10]

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or No Product check_sm Check Starting Material Purity start->check_sm check_sm->start SM is impure check_conditions Review Reaction Conditions check_sm->check_conditions SM is pure check_conditions->start Optimize T, t, solvent, pH check_side_reactions Investigate Side Reactions check_conditions->check_side_reactions Conditions are appropriate check_side_reactions->start Use inert atm., adjust pH optimize_purification Optimize Purification check_side_reactions->optimize_purification Side reactions minimized optimize_purification->start Try recrystallization, different chromatography success Successful Synthesis optimize_purification->success Pure product obtained

Caption: A logical workflow for troubleshooting derivatization reactions.

References

  • Al-Ostoot, F. H., et al. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 26(21), 6485. [Link]

  • Chen, C., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. International Journal of Molecular Sciences, 14(11), 21853-21870. [Link]

  • PubChem. (n.d.). 2-Hydrazinyl-4-methylquinoline. National Center for Biotechnology Information. [Link]

  • Byegard, J., et al. (2007). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. Journal of Solution Chemistry, 36, 1495–1511. [Link]

  • ResearchGate. (2025). Synthesis and Properties of Schiff Bases Based on Aromatic Amines and Aldehydes. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(62), 37861–37875. [Link]

  • Google Patents. (2017).
  • El-Hashash, M. A., et al. (2012). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. Global Journal of Health Science, 4(1), 174–186. [Link]

  • Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

  • Majeed, N. S., & Hussein, R. N. (2023). Synthesis and characterization of some new heterocyclic compounds (hydroqinazoline and thiazinone) prepared from Schiff bases de. Egyptian Journal of Chemistry, 66(3), 641-649. [Link]

  • Wang, Y., et al. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 25(17), 3939. [Link]

  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. [Link]

  • Google Patents. (1981).
  • Organic Chemistry Portal. (n.d.). Pyrazoline synthesis. [Link]

  • Elkanzi, N. A. A. (2013). Review on Synthesis of pyrazole and pyrazolines. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(1), 17-27. [Link]

  • Raj, V., et al. (2021). Synthesis and Characterization of 2-Pyrazoline Derivatives and their in silico and in vitro Studies on Antimicrobial and Anticancer Activities. Chemical Science Review and Letters, 10(38), 359-366. [Link]

  • Chen, C., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2013). Synthesis, Characterization and Crystal Structure of a New Schiff Base Ligand from a Bis(Thiazoline) Template and Hydrolytic Cleavage of the Imine Bond Induced by a Co(II) Cation. Crystal Structure Theory and Applications, 2(1), 1-8. [Link]

  • El-Hashash, M. A., et al. (2012). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. PMC. [Link]

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Optimization

Technical Support Center: Synthesis of 4-Hydrazinyl-2-Methylquinoline

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 4-hydrazinyl-2-methylquinoline. This guide is designed to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-hydrazinyl-2-methylquinoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your synthetic work. As Senior Application Scientists, we have compiled this resource to address common challenges, from reaction monitoring to impurity identification and purification.

Frequently Asked Questions (FAQs)

Q1: I am seeing a persistent impurity with a similar polarity to my product. What could it be and how do I get rid of it?

This is a common issue in the synthesis of 4-hydrazinyl-2-methylquinoline, which is typically prepared by the nucleophilic substitution of 4-chloro-2-methylquinoline with hydrazine hydrate. The most likely impurities are unreacted starting material, hydrolysis of the starting material, and byproducts from side reactions of the desired product.

Potential Impurities:

  • Unreacted 4-chloro-2-methylquinoline: Incomplete reaction is a common source of this impurity.

  • 4-Hydroxy-2-methylquinoline: This results from the hydrolysis of the starting material, 4-chloro-2-methylquinoline, if water is present in the reaction mixture.

  • 4-Amino-2-methylquinoline: This can arise from the reductive cleavage of the N-N bond in the product, a reaction that can be promoted by certain conditions or impurities.

  • Oxidation and Dimerization Products: Hydrazine derivatives can be susceptible to oxidation, especially in the presence of air, leading to the formation of dimers or other oxidized species.

Troubleshooting Strategies:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the complete consumption of the starting material. A proposed TLC system is provided in the "Experimental Protocols" section.

  • Moisture Control: Ensure that your solvents and reagents are anhydrous to minimize the formation of 4-hydroxy-2-methylquinoline.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of oxidation and dimerization byproducts.

  • Purification: Recrystallization is an effective method for purifying the final product. A detailed protocol is available in the "Experimental Protocols" section.

Troubleshooting Guides

Problem 1: Low Yield of 4-Hydrazinyl-2-Methylquinoline

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction may not have gone to completion, leaving a significant amount of unreacted 4-chloro-2-methylquinoline.1. Monitor the reaction closely using TLC. Ensure the starting material spot has disappeared before working up the reaction. 2. Increase the reaction time or temperature cautiously, while monitoring for the formation of degradation products. 3. Use a slight excess of hydrazine hydrate to drive the reaction to completion.
Hydrolysis of Starting Material The presence of water in the reaction can lead to the formation of the less reactive 4-hydroxy-2-methylquinoline.1. Use anhydrous solvents and reagents. 2. Dry the reaction apparatus thoroughly before starting the synthesis.
Product Degradation The desired product, 4-hydrazinyl-2-methylquinoline, may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of oxygen.1. Optimize the reaction temperature. A lower temperature for a longer duration may improve the yield. 2. Conduct the reaction under an inert atmosphere to prevent oxidative degradation.
Problem 2: Difficulty in Purifying the Final Product

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Co-crystallization of Impurities Impurities with similar structures and polarities to the product can co-crystallize, making purification by recrystallization challenging.1. Try a different recrystallization solvent or a solvent mixture. A detailed guide to solvent selection is provided in the "Experimental Protocols" section. 2. Consider column chromatography for difficult separations. A suggested system is provided in the "Experimental Protocols" section.
Oiling Out During Recrystallization The product may separate as an oil instead of crystals during recrystallization.1. Ensure the hot solution is not supersaturated before cooling. 2. Cool the solution slowly and scratch the inside of the flask with a glass rod to induce crystallization. 3. Use a different solvent system.

Impurity Profile and Identification

A summary of the most common impurities, their likely origin, and key analytical data for their identification is presented below.

Impurity Name Structure Likely Origin Molecular Weight Key Analytical Data
4-chloro-2-methylquinoline4-chloro-2-methylquinoline structureUnreacted starting material177.63 g/mol MS: m/z 177 (M+), 142. ¹H NMR: Characteristic signals for the quinoline core and methyl group.
4-hydroxy-2-methylquinoline4-hydroxy-2-methylquinoline structureHydrolysis of 4-chloro-2-methylquinoline159.18 g/mol MS: m/z 159 (M+), 131. ¹H NMR: Appearance of a broad singlet for the hydroxyl proton.[1]
4-amino-2-methylquinoline4-amino-2-methylquinoline structureReductive cleavage of the N-N bond of the product158.20 g/mol MS: m/z 158 (M+), 130.[2] ¹H NMR: Appearance of a broad singlet for the amino protons.[3][4][5]
4,4'-(diazene-1,2-diyl)bis(2-methylquinoline)Dimer structureOxidation of 4-hydrazinyl-2-methylquinoline314.38 g/mol MS: m/z 314 (M+). ¹H NMR: Absence of hydrazine protons and characteristic shifts in the aromatic region.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) can be a good starting point. The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).

  • Visualization: UV light (254 nm). The product and starting material are typically UV active. Staining with potassium permanganate can also be used.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is a proposed method and may require optimization for your specific system and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: 4-hydroxy-2-methylquinoline (most polar) -> 4-amino-2-methylquinoline -> 4-hydrazinyl-2-methylquinoline -> 4-chloro-2-methylquinoline -> Dimer (least polar).

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless, depending on the concentration of the impurities.

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 10 min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Protocol 4: Purification by Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol, isopropanol, or a mixture of ethanol and water are often good starting points for quinoline derivatives.[6][7]

  • Procedure:

    • Dissolve the crude 4-hydrazinyl-2-methylquinoline in a minimum amount of hot solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

    • Filter the hot solution to remove any insoluble impurities and the charcoal.

    • Allow the filtrate to cool slowly to room temperature to form crystals.

    • Cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Pathway and Common Impurity Formation

G cluster_main Main Reaction cluster_impurities Impurity Formation 4-Chloro-2-methylquinoline 4-Chloro-2-methylquinoline 4-Hydrazinyl-2-methylquinoline 4-Hydrazinyl-2-methylquinoline 4-Chloro-2-methylquinoline->4-Hydrazinyl-2-methylquinoline Hydrazine Hydrate 4-Hydroxy-2-methylquinoline 4-Hydroxy-2-methylquinoline 4-Chloro-2-methylquinoline->4-Hydroxy-2-methylquinoline H2O (Hydrolysis) 4-Amino-2-methylquinoline 4-Amino-2-methylquinoline 4-Hydrazinyl-2-methylquinoline->4-Amino-2-methylquinoline Reduction Dimer Dimer 4-Hydrazinyl-2-methylquinoline->Dimer Oxidation G start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete hydrolysis Hydrolysis Product Observed? incomplete->hydrolysis No optimize_time_temp Increase Time/Temp Use Excess Hydrazine incomplete->optimize_time_temp Yes degradation Degradation Products Observed? hydrolysis->degradation No dry_reagents Use Anhydrous Solvents/Reagents hydrolysis->dry_reagents Yes inert_atmosphere Use Inert Atmosphere Lower Temperature degradation->inert_atmosphere Yes purify Proceed to Purification degradation->purify No optimize_time_temp->check_reaction dry_reagents->check_reaction inert_atmosphere->check_reaction

Caption: A logical workflow for troubleshooting low product yield.

References

  • PubChem. 2-phenylquinolin-4(1H)-one. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Amino-2-methylquinoline. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. 2-Methylquinolin-4-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Hydroxy-N-methylcarbostyril. National Center for Biotechnology Information. [Link]

  • Experiment 2: Recrystallization. [Link]

  • SpectraBase. 4-Hydroxy-2-methylquinoline. [Link]

  • SIELC Technologies. 4-Amino-2-methylquinoline. (2018). [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Agilent. Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. [Link]

  • DTIC. Oxidation of Hydrazine in Aqueous Solutions. [Link]

  • ACS Publications. The Electro-Oxidation of Hydrazine: A Self-Inhibiting Reaction. (2021). [Link]

  • MDPI. Development and Validation of the HPLC Method and Its Applications in Pharmaceuticals. [Link]

  • International Research and Publishing Academy. Synthesis and Characterization of Some Metal Complexes Derived from Azo Ligand of 4,4' Methylenedianiline and Resorcinol. (2022). [Link]

  • Preprints.org. Hydrazine Oxidation in Aqueous Solutions I. N4H6 Decomposition. (2023). [Link]

  • Reddit. Recrystallization with two solvents. (2019). [Link]

  • PubMed. Synthesis and Characterization of Novel Bis-Triazenes: 3,8-Di[2-aryl-1-azenyl]-1,3,6,8-tetraazabicyclo[4.4.1]undecanes and 1,3-Di-2-[(4-methoxyphenyl)-1-diazenyl]imidazolidine. The Reaction of Diazonium Ions with Ethylenediamine/Formaldehyde Mixtures. (1998). [Link]

  • RSC Publishing. The mechanism of hydrazine electro-oxidation revealed by platinum microelectrodes: role of residual oxides. (2011). [Link]

  • ResearchGate. What solvent should I use to recrystallize pyrazoline? (2017). [Link]

  • ResearchGate. Synthesis and characterization of novel polyurethanes based on 4,4 ′-[1,4-phenylenedi-diazene-2,1-diyl] bis(2-carboxyphenol) and 4,4 ′. (2025). [Link]

  • RASAYAN Journal of Chemistry. NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]

  • ResearchGate. Development and Validation of HPLC Method for Determination of Degradation Impurities for the Qualification of Mebevrine HCl. (2025). [Link]

  • PubMed. Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. (2023). [Link]

  • Journal of Pharmaceutical Negative Results. RP-HPLC Method Development And Validation For The Determination Of Inherent Impurities In Mizolastine Bulk And Dosage Forms. [Link]

  • Semantic Scholar. Studies on Triazene Derivatives of (1,x)‐Diazacycloalkanes. Part 2. Synthesis and Characterization of a Series of 4‐Methyl‐1‐[2‐aryl‐1‐diazenyl]‐1,4‐diazepanes and 1,4‐Di‐[2‐aryl‐1‐diazenyl]‐1,4‐diazepanes. (2005). [Link]

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Troubleshooting

Technical Support Center: Purification of 4-Hydrazinyl-2-Methylquinoline

Welcome to the technical support guide for the purification of 4-hydrazinyl-2-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-hydrazinyl-2-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile heterocyclic compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful isolation of high-purity 4-hydrazinyl-2-methylquinoline.

I. Introduction to Purification Challenges

4-Hydrazinyl-2-methylquinoline is a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. Its purification, however, can be challenging due to its reactivity and the nature of potential impurities. Common issues include the presence of starting materials like 4-chloro-2-methylquinoline, byproducts from side reactions, and degradation products. The choice of purification technique is critical and depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

This guide will focus on the two primary methods for purifying 4-hydrazinyl-2-methylquinoline: recrystallization and column chromatography .

II. Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Recrystallization Issues
Question 1: My 4-hydrazinyl-2-methylquinoline product is an oil and will not crystallize. What should I do?

Answer: Oiling out during recrystallization is a common problem that occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid.[1] Here are several strategies to induce crystallization:

  • Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[1] This creates nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of pure 4-hydrazinyl-2-methylquinoline to the cooled solution.[1] This provides a template for crystallization to begin.

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation.[2]

  • Solvent adjustment:

    • Add more of the "good" solvent: If using a mixed solvent system, add a small amount of the solvent in which your compound is more soluble to dissolve the oil, then cool slowly.[1][2]

    • Change the solvent system: Experiment with different solvent pairs. For heterocyclic compounds, combinations like ethanol/water, methanol/ethyl acetate, or DMF/water can be effective.[3][4]

Question 2: The recovery of my crystalline product is very low. How can I improve the yield?

Answer: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.[1][2]

  • Minimize solvent usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]

  • Cool thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.[1]

  • Concentrate the mother liquor: After filtering the initial crop of crystals, you can carefully evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.[1]

Question 3: My recrystallized product is still impure. What are the likely reasons?

Answer: Impurities can be carried along with the desired product during crystallization if they have similar solubility profiles or if the crystallization process is too rapid.

  • Insoluble Impurities: If you observe solid material in the hot solution, perform a hot filtration to remove it before allowing the solution to cool.[5]

  • Soluble Impurities: If the impurities are soluble, a single recrystallization may not be sufficient. A second recrystallization may be necessary. Alternatively, consider a preliminary purification step, such as passing the crude product through a short plug of silica gel, before recrystallization.[1]

  • Co-precipitation: If an impurity is present in a large amount, it may crystallize along with your product. In this case, a different purification method like column chromatography may be more effective.

Column Chromatography Issues
Question 4: I'm having trouble getting good separation of 4-hydrazinyl-2-methylquinoline from its impurities on a silica gel column. What can I do?

Answer: Poor separation in column chromatography can be due to several factors.[1] A systematic approach to troubleshooting is recommended.

  • Optimize the solvent system: The choice of eluent is critical.

    • Start with a non-polar solvent and gradually increase the polarity. For quinoline derivatives, solvent systems like hexane/ethyl acetate or dichloromethane/methanol are common.[1]

    • Aim for an Rf value of 0.2-0.3 for your product on a TLC plate with the chosen solvent system for optimal separation.[6]

  • Check for column overloading: The amount of crude material should ideally be 1-5% of the mass of the stationary phase.[1] Overloading leads to broad, overlapping bands.

  • Consider an alternative stationary phase: If your compound is unstable on silica gel, consider using alumina or Florisil.[6] You can test the stability of your compound by spotting it on a TLC plate, letting it sit for a while, and then eluting it to see if any degradation has occurred.[6]

Question 5: My product is not eluting from the column, even with a highly polar solvent system. What is happening?

Answer: This issue usually indicates that your compound is too polar for the chosen stationary phase and solvent system, or it may have decomposed on the column.[1][6]

  • Increase solvent polarity: If you are using a hexane/ethyl acetate system, try switching to a more polar system like dichloromethane/methanol.[1]

  • Compound decomposition: 4-Hydrazinyl-2-methylquinoline can be sensitive. Test for stability on silica gel as mentioned above.[6] If it is decomposing, an alternative purification method or a different stationary phase is necessary.

  • Reverse-phase chromatography: For very polar compounds, reverse-phase chromatography using a C18-functionalized silica gel and a polar mobile phase (e.g., water/acetonitrile) may be a better option.[6]

General and Safety-Related FAQs
Question 6: What are the main impurities I should expect in the synthesis of 4-hydrazinyl-2-methylquinoline?

Answer: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of 4-chloro-2-methylquinoline with hydrazine hydrate.[3] In this case, potential impurities include:

  • Unreacted 4-chloro-2-methylquinoline: This is a common impurity if the reaction does not go to completion.

  • 4-Hydroxy-2-methylquinoline: This can form via hydrolysis of the starting material or product.

  • Oxidation/Dimerization products: Hydrazine derivatives can be susceptible to oxidation, which can lead to the formation of colored byproducts.[3] For instance, autoxidation can lead to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.[3]

Question 7: What are the key safety precautions I should take when working with 4-hydrazinyl-2-methylquinoline and hydrazine hydrate?

Answer: Hydrazine and its derivatives are hazardous and must be handled with care.[7][8]

  • Toxicity: Hydrazine is toxic by inhalation, ingestion, and skin absorption.[7] It is a strong irritant to the skin and eyes.[7][9]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical safety goggles, gloves (butyl rubber is recommended), and a lab coat.[10]

  • Handling: Use a closed handling system whenever possible to minimize exposure.[11]

  • Storage: Store hydrazine solutions away from heat, oxidizing agents, and acids.[10] Maintain a nitrogen blanket to prevent air oxidation.[11]

  • Spills: In case of a spill, isolate the area, remove all sources of ignition, and absorb the spill with an inert material.[10]

III. Experimental Protocols and Data

Workflow for Selecting a Purification Method

The choice between recrystallization and column chromatography depends on several factors. The following decision tree can guide your selection:

Purification_Decision_Tree start Crude Product Analysis is_solid Is the product a solid at room temperature? start->is_solid purity_check Purity > 85%? is_solid->purity_check Yes column Use Column Chromatography is_solid->column No (Oil) purity_check->column No complex_mixture Is it a complex mixture with close-running spots on TLC? purity_check->complex_mixture Yes recrystallization Attempt Recrystallization complex_mixture->recrystallization No complex_mixture->column Yes

Decision tree for purification method selection.
Step-by-Step Recrystallization Protocol
  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) to find a suitable one where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude 4-hydrazinyl-2-methylquinoline to achieve complete dissolution.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Step-by-Step Column Chromatography Protocol
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). An ideal system will give your product an Rf value of 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-hydrazinyl-2-methylquinoline.

Quantitative Data Summary
ParameterRecrystallizationColumn Chromatography
Typical Loading Capacity High (grams to kilograms)Low to Moderate (milligrams to grams)
Solvent Consumption Generally lowerGenerally higher
Time Requirement Can be faster for simple purificationsCan be time-consuming
Separation Power Good for removing impurities with different solubility profilesExcellent for separating compounds with similar polarities
Typical Purity Achieved >98% (can be lower depending on impurities)>99%

IV. Conclusion

The successful purification of 4-hydrazinyl-2-methylquinoline is achievable with a systematic and informed approach. By understanding the potential challenges and applying the troubleshooting strategies outlined in this guide, researchers can consistently obtain high-purity material for their downstream applications. Always prioritize safety when handling hydrazine derivatives and consult the relevant safety data sheets.

V. References

  • ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • MDPI. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • MDPI. (n.d.). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Appchem. (n.d.). 4-Hydrazinyl-2-methylquinoline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydrazinyl-4-methylquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Retrieved from [Link]

  • NIH. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Hydrazinoquinoline. Retrieved from [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]

  • Google Patents. (n.d.). Hydrazine synthesis. Retrieved from

  • Google Patents. (n.d.). The crystallization of quinoline. Retrieved from

  • NIH. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. PMC. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinolin-4-ol. Retrieved from [Link]

  • Google Patents. (n.d.). Method for one-step preparation of 2-methylquinoline. Retrieved from

  • Google Patents. (n.d.). Process for purification of linagliptin. Retrieved from

  • PubChem. (n.d.). 2-Methylquinoline. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for the Synthesis of Quinoline Hydrazones

Welcome to the technical support center for the synthesis of quinoline hydrazones. This guide is designed for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline hydrazones. This guide is designed for researchers, medicinal chemists, and drug development professionals. Quinoline hydrazones are a vital class of compounds, recognized for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] However, their synthesis, while generally straightforward, can present challenges ranging from low yields to persistent impurities.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will address specific issues in a practical question-and-answer format, helping you diagnose problems, optimize your reactions, and ensure the integrity of your results.

Section 1: Foundational Concepts & General FAQs

Before troubleshooting specific problems, it is crucial to understand the fundamental principles governing quinoline hydrazone synthesis. The core reaction is a condensation between a hydrazine moiety and a carbonyl group (an aldehyde or ketone), forming a characteristic C=N-N linkage.[2]

Q1: What is the fundamental reaction mechanism for forming a quinoline hydrazone?

A1: The reaction is a nucleophilic addition-elimination. The terminal nitrogen of the hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[3] This forms an unstable carbinolamine intermediate. Subsequent dehydration (elimination of a water molecule), typically facilitated by an acid catalyst, results in the formation of the stable C=N double bond of the hydrazone.

Q2: There seem to be two primary synthetic routes. Which one should I choose?

A2: Your choice of synthetic route depends entirely on the availability and reactivity of your starting materials. Both pathways are chemically valid.

  • Route A: Quinoline-Carbonyl + Hydrazine Derivative. This is the most common approach where a quinoline scaffold containing an aldehyde or ketone functional group is reacted with a suitable hydrazine (e.g., hydrazine hydrate, phenylhydrazine).[4][5] This route is often preferred when substituted hydrazines are commercially available or easily synthesized.

  • Route B: Hydrazinylquinoline + Carbonyl Compound. In this strategy, a hydrazine group is first installed on the quinoline ring. This "hydrazinylquinoline" intermediate is then reacted with various aldehydes or ketones to generate a library of derivatives.[3][6] This is highly efficient for creating structural diversity from a common intermediate.

Below is a workflow diagram illustrating these two primary synthetic strategies.

G cluster_0 Route A cluster_1 Route B A_start Quinoline-Aldehyde or Quinoline-Ketone A_reagent + Hydrazine Derivative (e.g., Phenylhydrazine) A_start->A_reagent A_product Quinoline Hydrazone A_reagent->A_product Condensation B_start Hydrazinylquinoline B_reagent + Aldehyde or Ketone (e.g., Acetophenone) B_start->B_reagent B_product Quinoline Hydrazone B_reagent->B_product Condensation start Starting Material Selection start->A_start start->B_start

Caption: Primary synthetic routes to quinoline hydrazones.

Q3: Why is an acid catalyst typically required, and how much should I use?

A3: An acid catalyst is used to accelerate the dehydration of the carbinolamine intermediate, which is often the rate-limiting step. The acid protonates the hydroxyl group of the intermediate, turning it into a good leaving group (H₂O).

Typically, only a catalytic amount is needed. A few drops of glacial acetic acid or a small amount of sulfuric acid per millimole of reactant is a common starting point.[4][5][6] Using too much acid can be counterproductive, as it may protonate the hydrazine nucleophile, reducing its reactivity.

Section 2: Troubleshooting Low Yield & Reaction Failures

A common frustration is a reaction that yields little to no desired product. The following decision tree and Q&A section will help you diagnose the root cause.

G problem Problem: Low or No Product cause1 Cause: Poor Reactant Quality? problem->cause1 cause2 Cause: Suboptimal Conditions? problem->cause2 cause3 Cause: Competing Side Reactions? problem->cause3 sol1a Solution: Verify purity of starting materials (NMR, MP). Is the aldehyde oxidized to a carboxylic acid? cause1->sol1a sol1b Solution: Use fresh hydrazine hydrate; it can degrade over time. cause1->sol1b sol2a Solution: Ensure correct stoichiometry (often 1:1). Consider a slight excess (1.1 eq) of hydrazine. cause2->sol2a sol2b Solution: Adjust temperature. Some reactions are rapid at RT [4, 10], others require reflux. [5, 7] cause2->sol2b sol2c Solution: Check catalyst. Add 1-2 drops of glacial acetic acid. cause2->sol2c sol2d Solution: Solvent choice matters. Ethanol is common. Is your product precipitating too early? cause2->sol2d sol3a Solution: Check for dimer formation from hydrazinylquinoline starting material. [11] cause3->sol3a sol3b Solution: Is an azine forming? (Side reaction of aldehyde + hydrazine). cause3->sol3b

Sources

Troubleshooting

How to control the regioselectivity in reactions with 4-Hydrazinyl-2-Methylquinoline

Technical Support Center: 4-Hydrazinyl-2-Methylquinoline Welcome to the technical resource center for 4-Hydrazinyl-2-Methylquinoline. This guide is designed for researchers, medicinal chemists, and process development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Hydrazinyl-2-Methylquinoline

Welcome to the technical resource center for 4-Hydrazinyl-2-Methylquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of controlling regioselectivity in reactions involving this versatile building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 4-hydrazinyl-2-methylquinoline and how do they influence its reactivity?

A: 4-Hydrazinyl-2-methylquinoline possesses two primary centers of reactivity: the hydrazine moiety and the quinoline ring system.

  • The Hydrazine Moiety (-NH-NH₂): This is the most common site of reaction. It contains two nitrogen atoms with distinct nucleophilic characters. The terminal nitrogen (Nα, -NH₂) is generally more nucleophilic and basic than the nitrogen attached to the quinoline ring (Nβ, -NH-). This difference is the root cause of most regioselectivity challenges, particularly in cyclization reactions.

  • The Quinoline Ring: The quinoline system is a fused heterocycle containing an electron-rich benzene ring and an electron-deficient pyridine ring.[1] The hydrazine group at the C4 position significantly influences the ring's electronic properties. While direct substitution on the ring is less common when the hydrazine is present, the ring's electronics modulate the reactivity of the Nβ nitrogen and can participate in broader cyclization or rearrangement reactions like the Fischer Indole synthesis.[2]

Q2: What are the most common reaction types where regioselectivity is a critical issue for this compound?

A: The two most prominent reaction classes are the synthesis of fused pyrazole rings and the Fischer Indole synthesis.

  • Pyrazole Synthesis (Knorr-type reactions): When reacting 4-hydrazinyl-2-methylquinoline with unsymmetrical 1,3-dicarbonyl compounds, two different regioisomeric fused pyrazoloquinoline systems can be formed.[3][4] The specific isomer obtained depends on which hydrazine nitrogen attacks which carbonyl group first. This is the most frequent challenge users encounter.

  • Fischer Indole Synthesis: This reaction involves the acid-catalyzed rearrangement of a hydrazone formed from the quinolinylhydrazine and a ketone or aldehyde.[5] Regioselectivity arises when using ketones that can form two different enamines, leading to two possible indole products. The electronic nature of the quinoline ring heavily influences the stability of the intermediates in the key[3][3]-sigmatropic rearrangement step.[6][7]

Q3: Are there any common, unexpected side reactions I should be aware of?

A: Yes. Hydrazinylquinolines can undergo autoxidation and dimerization, especially at elevated temperatures in the presence of a mild base or certain solvents. For instance, a related compound, 4-hydrazinylquinolin-2(1H)-one, has been shown to dimerize and oxidize in heated pyridine to form a complex pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline structure.[8][9] If you observe the formation of unexpected, often deeply colored, high-molecular-weight byproducts, this type of side reaction should be considered.

Troubleshooting Guide: Controlling Regioselectivity

This section addresses specific experimental challenges in a problem-and-solution format.

Issue 1: Formation of a Mixture of Pyrazole Regioisomers with 1,3-Diketones

Q: "I am reacting 4-hydrazinyl-2-methylquinoline with 1,1,1-trifluoro-2,4-pentanedione to synthesize a pyrazolo[4,3-c]quinoline derivative, but I'm getting a mixture of two isomers. How can I favor the formation of a single product?"

A: This is a classic regioselectivity problem in Knorr pyrazole synthesis.[10][11] The outcome is determined by the initial nucleophilic attack of one of the hydrazine nitrogens on one of the two non-equivalent carbonyl carbons of the diketone. The key is to exploit the electronic, steric, and environmental factors that differentiate these sites.

Causality Analysis:

The two carbonyls of 1,1,1-trifluoro-2,4-pentanedione have vastly different electrophilicities. The carbonyl adjacent to the trifluoromethyl (-CF₃) group is significantly more electron-deficient and thus more susceptible to nucleophilic attack. The regiochemical outcome, therefore, depends on which nitrogen of the hydrazine attacks this highly electrophilic center.

  • Pathway A (Nα attack): The more nucleophilic terminal -NH₂ group attacks the more electrophilic CF₃-adjacent carbonyl.

  • Pathway B (Nβ attack): The less nucleophilic ring-adjacent -NH- group attacks the more electrophilic CF₃-adjacent carbonyl.

The balance between these pathways is sensitive to reaction conditions.

Knorr_Mechanism cluster_reactants Reactants cluster_control Control Factors cluster_pathways Reaction Pathways cluster_products Products Hydrazine 4-Hydrazinyl-2-methylquinoline (Nα-H₂N-NβH-Quinoline) Attack_A Nα attacks more electrophilic Carbonyl Hydrazine->Attack_A Attack_B Nβ attacks more electrophilic Carbonyl Hydrazine->Attack_B Diketone Unsymmetrical 1,3-Diketone (R¹-CO-CH₂-CO-R²) Diketone->Attack_A Diketone->Attack_B pH pH / Catalyst pH->Attack_A pH->Attack_B Solvent Solvent Choice Solvent->Attack_A Solvent->Attack_B Sterics Steric Effects Sterics->Attack_A Sterics->Attack_B Isomer_A Regioisomer A Attack_A->Isomer_A Favored in acidic/polar media Isomer_B Regioisomer B Attack_B->Isomer_B Favored in basic/nonpolar media

Caption: Knorr pyrazole synthesis pathways leading to two regioisomers.

Solutions & Protocols:

Your primary levers for control are pH and solvent choice .

1. Acid-Catalyzed Conditions (To favor one isomer):

Under acidic conditions (e.g., acetic acid, catalytic HCl), the more basic terminal Nα nitrogen is preferentially protonated. This deactivates it as a nucleophile, forcing the initial attack to proceed through the less basic Nβ nitrogen. This provides a reliable method to obtain a single regioisomer.

Protocol 1: Acid-Catalyzed Pyrazole Formation

  • Dissolve 1.0 equivalent of 4-hydrazinyl-2-methylquinoline in glacial acetic acid (approx. 5-10 mL per mmol).

  • Add 1.1 equivalents of the 1,3-diketone dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the mixture to room temperature and pour it into ice-water.

  • Neutralize carefully with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize from ethanol or isopropanol if necessary.

2. Solvent-Mediated Control (An alternative approach):

The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically improve regioselectivity in pyrazole synthesis.[12] These solvents can stabilize intermediates through hydrogen bonding, often favoring one reaction pathway over the other, even without strong acid catalysis.

Protocol 2: Solvent-Controlled Pyrazole Formation

  • Dissolve 1.0 equivalent of 4-hydrazinyl-2-methylquinoline in 2,2,2-trifluoroethanol (TFE).

  • Add 1.1 equivalents of the 1,3-diketone.

  • Reflux the mixture for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Data Summary: Expected Outcomes Under Different Conditions

ConditionCatalyst/SolventExpected Major Product PathwayTypical Regioisomeric RatioReference(s)
Acidic Acetic Acid or cat. HClAttack proceeds via the less basic Nβ nitrogen.>95:5[3][13]
Neutral Ethanol, RefluxMixture, outcome depends on subtle electronic/steric effects.60:40 to 80:20[12]
Solvent-Controlled TFE or HFIP, RefluxOften highly selective, favoring one isomer via H-bonding stabilization.>90:10[12]
Basic t-BuOK or NaHCan reverse selectivity by favoring Nα attack.Variable, potentially >5:95[14]
Issue 2: Failed Fischer Indole Synthesis or Product Decomposition

Q: "My attempt to perform a Fischer Indole synthesis with 4-hydrazinyl-2-methylquinoline and 2-butanone using polyphosphoric acid (PPA) resulted in a complex mixture and decomposition, with no desired indole product. What is causing this failure?"

A: The failure of this reaction is likely due to competing side reactions that are promoted by the electronic nature of your substrates under strong acid conditions. The key[3][3]-sigmatropic rearrangement step is sensitive and can be outcompeted by N-N bond cleavage.[15]

Causality Analysis:

The Fischer Indole synthesis proceeds through the formation of a hydrazone, which tautomerizes to an ene-hydrazine. This intermediate then undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement.

  • Protonation: Strong acid protonates the ene-hydrazine.

  • Rearrangement vs. Cleavage: The critical step is the competition between the desired C-C bond formation ([3][3]-rearrangement) and the undesired heterolytic cleavage of the weak N-N bond.

  • Quinoline Influence: The electron-donating character of the 2-methylquinoline ring system can stabilize the cationic intermediate formed upon N-N bond cleavage, making this undesired pathway more favorable than in simpler aryl hydrazines.[15] Strong acids and high temperatures exacerbate this problem.

Fischer_Troubleshooting cluster_protocol Recommended Protocol Start Start: Fischer Indole Synthesis (4-Hydrazinyl-2-Me-Quinoline + Ketone) Problem Problem: Low Yield / Decomposition Start->Problem Cause Primary Cause: N-N Bond Cleavage Competes with [3,3]-Sigmatropic Rearrangement Problem->Cause Why? Solution Solution: Use Milder Conditions (Weaker Acid / Lower Temp) Cause->Solution How to fix? Step1 Step 1: Form Hydrazone (Acetic Acid in Ethanol) Solution->Step1 Step2 Step 2: Isolate Hydrazone Step1->Step2 Step3 Step 3: Indolization (e.g., Eaton's Reagent or ZnCl₂ at moderate temperature) Step2->Step3 Success Desired Indole Product Step3->Success

Caption: Troubleshooting workflow for failed Fischer Indole Synthesis.

Solutions & Protocols:

The key is to use milder Lewis acids or acid mixtures that can catalyze the rearrangement without promoting extensive N-N bond cleavage. A two-step procedure is often more reliable.

Protocol 3: Two-Step Fischer Indole Synthesis with Milder Conditions

Step A: Hydrazone Formation

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-hydrazinyl-2-methylquinoline in ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Add 1.1 equivalents of the ketone (e.g., 2-butanone).

  • Stir the mixture at room temperature or warm gently to 40-50 °C for 1-2 hours until hydrazone formation is complete (monitor by TLC).

  • Cool the reaction mixture. The hydrazone may precipitate and can be isolated by filtration. Otherwise, remove the solvent under reduced pressure. Use the crude hydrazone directly in the next step.

Step B: Indolization

  • To the crude hydrazone, add a milder Lewis acid catalyst. Zinc chloride (ZnCl₂) is a common and effective choice. Use 1.5-2.0 equivalents of anhydrous ZnCl₂.

  • Add a high-boiling, non-coordinating solvent like toluene or xylene.

  • Heat the mixture to 80-110 °C. The reaction is typically slower than with PPA, so monitor carefully by TLC or LC-MS over 6-24 hours.

  • Upon completion, cool the reaction, quench with aqueous ammonium chloride solution, and extract the product with ethyl acetate or dichloromethane.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

This milder, two-step approach decouples the hydrazone formation from the more sensitive indolization step, providing greater control and minimizing decomposition.[5][7]

References

  • Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Letters.[Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry.[Link]

  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N‑Tosylhydrazones. Organic Letters.[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.[Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules.[Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.[Link]

  • Knorr Pyrazole Synthesis. In Name Reactions in Organic Synthesis.[Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules.[Link]

  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry.[Link]

  • The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for the development of new drugs. ECORFAN-Bolivia Journal.[Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules.[Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.[Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap.[Link]

  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. ResearchGate.[Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.[Link]

  • The construction of pyrazolo[4,3‐c]quinolines from 2‐(1H‐pyrazol‐5‐yl)anilines. ResearchGate.[Link]

  • Knorr pyrazole synthesis. Name-Reaction.com.[Link]

  • New data on the mechanism of the Fischer indole synthesis (review). Semantic Scholar.[Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. PubMed.[Link]

  • Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry.[Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.[Link]

  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GITAM University.[Link]

  • Regioselectivity Control in the Reaction of Cross-Conjugated Enynones with Monosubstituted Hydrazines: Original Synthesis of Luminescent 5-Styrylpyrazoles with a 1-Benzo[ d]thiazole Ring. The Journal of Organic Chemistry.[Link]

  • Why Do Some Fischer Indolizations Fail? PMC - NIH.[Link]

  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar.[Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. PMC - NIH.[Link]

Sources

Optimization

Technical Support Center: 4-Hydrazinyl-2-Methylquinoline Synthesis

Welcome to the technical support guide for the synthesis of 4-Hydrazinyl-2-Methylquinoline. This resource is designed for researchers, chemists, and drug development professionals encountering challenges, particularly lo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Hydrazinyl-2-Methylquinoline. This resource is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, in this critical synthesis. Here, we dissect common experimental issues, explain the underlying chemical principles, and provide robust, field-tested protocols to enhance your reaction outcomes.

Part 1: Troubleshooting Guide - Common Yield-Related Issues

This section addresses specific, frequently encountered problems during the synthesis of 4-Hydrazinyl-2-Methylquinoline, which typically involves the nucleophilic aromatic substitution (SNAr) of 4-Chloro-2-Methylquinoline with hydrazine hydrate.

Question 1: My reaction yield is consistently low (<40%), or I'm experiencing complete reaction failure. What are the primary causes?

Answer: Persistently low yields or reaction failure in this SNAr reaction typically stem from one of three areas: reactant quality, reaction conditions, or work-up procedure.

  • Reactant Integrity:

    • Purity of 4-Chloro-2-Methylquinoline (Starting Material): The presence of impurities, particularly hydrolyzed starting material (2-Methylquinolin-4-one), can significantly hinder the reaction. The quinolinone is unreactive towards hydrazine under these conditions and complicates purification. Verify the purity of your starting material via NMR or LC-MS before starting.

    • Concentration and Quality of Hydrazine Hydrate: Hydrazine hydrate is susceptible to air oxidation. Use a fresh bottle of reagent-grade hydrazine hydrate and ensure it has been stored properly under an inert atmosphere. Using a large excess (5-10 equivalents) is common to drive the reaction to completion, but ensure the concentration is accurately known.

  • Critical Reaction Parameters:

    • Temperature: This reaction requires sufficient thermal energy to overcome the activation barrier of the Meisenheimer complex formation.[1] Insufficient temperature will result in a sluggish or stalled reaction. Conversely, excessively high temperatures (>130-140°C) can lead to decomposition of both hydrazine and the product, often characterized by the formation of dark, insoluble tars.

    • Solvent Choice: While ethanol is commonly used, higher-boiling point solvents like n-butanol, isopropanol, or 2-ethoxyethanol can be advantageous. These allow for higher reaction temperatures, often leading to shorter reaction times and improved yields. Ensure the solvent is anhydrous, as water can promote hydrolysis of the starting material.[2]

  • Work-up and Isolation:

    • Product Precipitation: The product, 4-Hydrazinyl-2-Methylquinoline, is typically a solid that precipitates from the reaction mixture upon cooling. If the product remains dissolved, it may be due to an insufficient concentration or the presence of co-solvents. Cooling the reaction mixture to 0-5°C is critical for maximizing the recovery of the precipitated solid.

    • pH during Work-up: Ensure the pH of the aqueous solution during work-up is neutral or slightly basic before extraction. Acidic conditions can protonate the hydrazine moiety, increasing its water solubility and leading to losses in the aqueous phase.

Troubleshooting Workflow for Low Yields This diagram outlines a systematic approach to diagnosing and resolving low-yield issues.

G cluster_start Problem Identification cluster_analysis Analysis Phase cluster_solution Solution Implementation Start Low Yield (<40%) or No Product Check_SM Step 1: Verify Starting Material (SM) Purity (4-Chloro-2-Methylquinoline) Start->Check_SM Check_Reagents Step 2: Assess Hydrazine Hydrate Quality & Stoichiometry Check_SM->Check_Reagents SM is pure Sol_SM Action: Recrystallize/Repurify SM or Procure from a new source. Check_SM->Sol_SM SM is impure Check_Conditions Step 3: Review Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Check_Conditions Reagents are good Sol_Reagents Action: Use fresh Hydrazine Hydrate. Ensure sufficient excess (5-10 eq). Check_Reagents->Sol_Reagents Hydrazine is old/ stoichiometry is low Check_Workup Step 4: Evaluate Work-up & Isolation Protocol Check_Conditions->Check_Workup Conditions are optimal Sol_Conditions Action: Optimize temperature (110-130°C). Consider higher boiling solvent (e.g., n-butanol). Check_Conditions->Sol_Conditions Temp too low/ Solvent inappropriate Sol_Workup Action: Ensure complete precipitation (cool to 0-5°C). Control pH during extraction. Check_Workup->Sol_Workup Protocol is sound G cluster_legend Reaction Mechanism Reactants 4-Chloro-2-Methylquinoline + Hydrazine Intermediate Meisenheimer Complex (Stabilized Intermediate) Reactants->Intermediate Addition (Rate-determining step) Products 4-Hydrazinyl-2-Methylquinoline + HCl Intermediate->Products Elimination (Fast) key Key Steps in SNAr Pathway

Caption: Simplified SNAr reaction pathway.

Question 4: What are the most common side reactions, and how can they be minimized?

Answer: Besides decomposition, the primary side reactions are hydrolysis and dimerization.

Side ReactionCauseMinimization Strategy
Hydrolysis Presence of water in the reaction mixture (e.g., wet solvent, atmospheric moisture).Use anhydrous solvents. Dry glassware thoroughly before use. Run the reaction under an inert, dry atmosphere (N₂ or Ar). [2]
Dimerization/Autoxidation High temperatures and presence of oxygen. The product can react with itself or other intermediates. [3][4]Maintain strict temperature control. Employ an inert atmosphere to exclude oxygen. A slightly shorter reaction time may be beneficial if dimerization is severe.
Bis-substitution One hydrazine molecule reacting with two molecules of 4-chloro-2-methylquinoline.This is generally not a major issue when a large excess of hydrazine hydrate is used, as the high concentration of the nucleophile statistically favors the mono-substitution product.

Part 3: Optimized Experimental Protocols

Protocol 1: Synthesis of 4-Hydrazinyl-2-Methylquinoline

This protocol is optimized for yield and purity.

Materials:

  • 4-Chloro-2-Methylquinoline (1.0 eq)

  • Hydrazine Hydrate (~64% solution, 8.0 eq)

  • n-Butanol (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, oil bath, nitrogen/argon inlet.

Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the entire system with nitrogen gas.

  • Reagent Addition: To the flask, add 4-Chloro-2-Methylquinoline (e.g., 5.0 g, 28.1 mmol).

  • Solvent & Nucleophile: Add anhydrous n-butanol (40 mL) followed by the slow addition of hydrazine hydrate (e.g., 8.8 mL, ~225 mmol, 8.0 eq).

  • Reaction: Heat the mixture in an oil bath to a gentle reflux (~115-120°C) with continuous stirring under a nitrogen atmosphere. Monitor the reaction by TLC (e.g., using 5:1 Hexane:Ethyl Acetate). The reaction is typically complete in 4-6 hours.

  • Isolation: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool slowly to room temperature. A precipitate should form.

  • Crystallization: Cool the flask further in an ice bath (0-5°C) for at least 1 hour to maximize crystallization.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water (2 x 10 mL) followed by a small amount of cold ethanol (10 mL) to remove excess hydrazine and impurities.

  • Drying: Dry the product under vacuum to a constant weight. The expected product is a pale yellow to off-white crystalline solid. Typical yields with this optimized protocol are in the 75-85% range.

Protocol 2: Recrystallization for High-Purity Material

If the product's color or initial analysis suggests impurities, recrystallization is recommended.

  • Solvent Selection: Ethanol or an ethanol/water mixture is a suitable solvent system.

  • Procedure: Dissolve the crude 4-Hydrazinyl-2-Methylquinoline in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the mixture heated for another 5-10 minutes.

  • Filtration: Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines.
  • El-Sayed, R., et al. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 23(10), 2693. [Link]

  • Quora. (2018). Why does nucleophilic substitution take place in the 2nd and 4th position of Quinoline?[Link]

  • BenchChem. (2025).
  • Backeberg, O. G., & Friedmann, C. A. (1938). The reaction between hydrazine hydrate and 4-chloroquinoline derivatives. Journal of the Chemical Society (Resumed), 972. [Link]

  • El-Sayed, R., et al. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Hydrazinyl-2-Methylquinoline and 2-hydrazinylquinoline for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, hydrazinyl-substituted quinolines serve as pivotal building blocks for the development of novel therapeutic agents and complex molecular architectures. This...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and organic synthesis, hydrazinyl-substituted quinolines serve as pivotal building blocks for the development of novel therapeutic agents and complex molecular architectures. This guide provides a detailed comparative study of two closely related congeners: 4-Hydrazinyl-2-Methylquinoline and 2-hydrazinylquinoline. We will delve into their synthesis, spectroscopic properties, and the nuanced effects of positional isomerism and methyl substitution on their chemical behavior and potential applications.

Core Structural Differences and Physicochemical Properties

The key distinction between the two molecules lies in the position of the hydrazinyl group and the presence of a methyl substituent. In 4-Hydrazinyl-2-Methylquinoline, the hydrazinyl moiety is at the C4 position, and a methyl group is present at the C2 position of the quinoline ring. Conversely, 2-hydrazinylquinoline features the hydrazinyl group at the C2 position with no substitution on the carbocyclic ring. These structural variations give rise to differences in their physicochemical properties, as summarized in the table below.

Property4-Hydrazinyl-2-Methylquinoline2-hydrazinylquinoline
Molecular Formula C₁₀H₁₁N₃[1]C₉H₉N₃[2][3]
Molecular Weight 173.21 g/mol [1]159.19 g/mol [2][3]
Appearance -Scarlet solid[2]
Melting Point 147-149 °C144 °C[2]

Synthesis and Experimental Protocols

The synthesis of both compounds typically proceeds from their corresponding chloro-substituted quinoline precursors. The nucleophilic substitution of the chloro group with hydrazine hydrate is a common and effective strategy.

Protocol 1: Synthesis of 2-hydrazinylquinoline

This protocol is adapted from a literature procedure with a reported yield of 66.6%[2].

Reaction Scheme:

Synthesis_of_2_hydrazinylquinoline cluster_reactants Reactants cluster_product Product 2_chloroquinoline 2-Chloroquinoline reaction_arrow Reflux in Water, 2h 2_chloroquinoline->reaction_arrow hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reaction_arrow 2_hydrazinylquinoline 2-hydrazinylquinoline reaction_arrow->2_hydrazinylquinoline

Caption: Synthesis of 2-hydrazinylquinoline.

Step-by-Step Procedure:

  • In a round-bottom flask, combine 2-chloroquinoline (10.06 g) and hydrazine monohydrate (64–65% N₂H₄ in water, 10 ml)[2].

  • Reflux the mixture for 2 hours[2].

  • After cooling, remove the water using a rotary evaporator to obtain a scarlet residue[2].

  • Triturate the residue with water and filter the solid.

  • Recrystallize the scarlet solid from a mixture of dichloromethane and hexane to yield 6.48 g (66.6%) of 2-hydrazinylquinoline as a scarlet solid[2].

Protocol 2: Synthesis of 4-Hydrazinyl-2-Methylquinoline

The synthesis of 4-Hydrazinyl-2-Methylquinoline follows a similar nucleophilic substitution pathway starting from 4-chloro-2-methylquinoline.

Reaction Scheme:

Synthesis_of_4_Hydrazinyl_2_Methylquinoline cluster_reactants Reactants cluster_product Product 4_chloro_2_methylquinoline 4-Chloro-2-methylquinoline reaction_arrow Reaction Conditions 4_chloro_2_methylquinoline->reaction_arrow hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reaction_arrow 4_hydrazinyl_2_methylquinoline 4-Hydrazinyl-2-Methylquinoline reaction_arrow->4_hydrazinyl_2_methylquinoline

Caption: Synthesis of 4-Hydrazinyl-2-Methylquinoline.

Step-by-Step Procedure:

  • Synthesize the precursor, 4-chloro-2-methylquinoline, from 2-methylquinolin-4(1H)-one by reacting with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • In a suitable solvent, react 4-chloro-2-methylquinoline with an excess of hydrazine hydrate. The reaction is typically heated to drive it to completion.

  • Upon cooling, the product precipitates out of the solution.

  • Isolate the solid by filtration and purify by recrystallization to obtain 4-Hydrazinyl-2-Methylquinoline.

Spectroscopic Comparison

The structural differences between the two isomers are clearly reflected in their spectroscopic data.

2-hydrazinylquinoline
  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (1H, d), 7.71 (1H, d), 7.60 (1H, d), 7.54 (1H, dd), 7.23 (1H, dd), 6.75 (1H, d), 4.0 (3H, br s)[2].

  • ¹³C NMR (100 MHz, CDCl₃): δ 158.8, 147.3, 137.4, 129.7, 127.5, 126.3, 124.2, 122.8, 110.6[2].

  • IR (cm⁻¹): 3282, 3188, 3042, 2954, 2926, 2854, 1621, 1529, 1462, 1404, 1377, 1307, 1146, 1116, 955, 816, 746[2].

4-Hydrazinyl-2-Methylquinoline

Reactivity and the Influence of the Methyl Group

The position of the hydrazinyl group and the presence of the methyl group significantly influence the reactivity of the quinoline ring.

  • Basicity: The pKa of quinoline is approximately 4.9. The introduction of an electron-donating methyl group at the C2 position in 4-Hydrazinyl-2-Methylquinoline is expected to increase the basicity of the quinoline nitrogen compared to the unsubstituted 2-hydrazinylquinoline. This is due to the positive inductive effect of the methyl group, which increases the electron density on the heterocyclic ring.

  • Nucleophilicity: The hydrazinyl group is a potent nucleophile. In both molecules, it can readily participate in condensation reactions with aldehydes and ketones to form hydrazones. This reactivity is the basis for their extensive use in the synthesis of various heterocyclic systems and as ligands for metal complexes.

  • Steric Effects: The methyl group at the C2 position in 4-Hydrazinyl-2-Methylquinoline can exert a steric influence on reactions involving the adjacent quinoline nitrogen and the hydrazinyl group at C4. This steric hindrance might affect the rate and outcome of certain reactions compared to the sterically less hindered 2-hydrazinylquinoline.

Applications in Medicinal Chemistry and Drug Development

Both 4-Hydrazinyl-2-Methylquinoline and 2-hydrazinylquinoline are valuable precursors in the synthesis of biologically active molecules. Their derivatives have been investigated for a range of therapeutic applications.

  • Antimicrobial Agents: Derivatives of both scaffolds have shown promise as antimicrobial agents. For instance, sugar hydrazones derived from 2-hydrazinoquinoline have been prepared and evaluated for their antimicrobial activities. Similarly, various hydrazone derivatives of substituted 4-hydrazinyl-2-methylquinolines have been synthesized and screened for their antibacterial and antifungal properties. The hydrazone linkage is a common pharmacophore in many antimicrobial compounds.

  • Anticancer Agents: Quinoline-based hydrazones have also been explored as potential anticancer agents. The mechanism of action often involves the inhibition of key enzymes or disruption of cellular signaling pathways. The ability to readily modify the hydrazinyl group allows for the synthesis of a diverse library of compounds for screening and lead optimization. For example, derivatives of 2-(2-arylmethylene)hydrazinyl-4-aminoquinazolines, which share a similar structural motif, have exhibited potent antitumor activity[4].

The general workflow for utilizing these compounds in drug discovery is outlined below:

Drug_Discovery_Workflow Start Start with Hydrazinylquinoline Scaffold Synthesis Synthesis of Derivatives (e.g., Hydrazones) Start->Synthesis Screening Biological Screening (e.g., Antimicrobial, Anticancer) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Sources

Comparative

Validating the efficacy of 4-Hydrazinyl-2-Methylquinoline anticancer derivatives.

This guide provides an in-depth technical analysis of the anticancer efficacy of a promising class of heterocyclic compounds: 4-hydrazinyl-2-methylquinoline derivatives and their structurally related analogues. Designed...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the anticancer efficacy of a promising class of heterocyclic compounds: 4-hydrazinyl-2-methylquinoline derivatives and their structurally related analogues. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of their performance against established anticancer agents. We will delve into the mechanistic underpinnings of their cytotoxic action and provide detailed, field-proven protocols for their validation.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] In oncology, quinoline derivatives have emerged as a focal point of drug discovery due to their demonstrated ability to interfere with critical cellular processes essential for cancer cell proliferation and survival.[3][4] These mechanisms include, but are not limited to, the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways that are often dysregulated in cancer.[5][6] The versatility of the quinoline structure allows for extensive chemical modification, leading to a diverse library of derivatives with potentially enhanced potency and selectivity.[3]

Among these, derivatives featuring a hydrazine or hydrazone linkage have shown significant promise.[7] This functional group can act as a versatile linker and is believed to contribute to the molecule's interaction with biological targets.[7] This guide will focus on derivatives of 4-hydrazinyl-2-methylquinoline, a specific subclass that holds potential for further development.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of quinoline-hydrazine derivatives are not attributed to a single mode of action but rather to a coordinated disruption of several key cellular pathways.

Induction of Apoptosis

A primary mechanism by which these compounds exert their cytotoxic effects is the induction of apoptosis.[6][8] This is a regulated process of programmed cell death that is essential for tissue homeostasis and the elimination of damaged or cancerous cells. Quinoline-hydrazone derivatives have been shown to trigger apoptosis in various cancer cell lines, as evidenced by morphological changes such as membrane blebbing and nuclear condensation.[7]

Cell Cycle Arrest

Cancer is fundamentally a disease of uncontrolled cell division. Quinoline derivatives have been observed to interfere with the cell cycle, forcing a halt at specific checkpoints.[6] This prevents the cancer cells from progressing through the division process and ultimately leads to cell death. Depending on the specific derivative and the cancer cell type, arrest can occur at different phases of the cell cycle, including G1/S or G2/M.[6]

Inhibition of Key Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers.[9] Certain quinoline derivatives have been identified as potent inhibitors of this pathway, effectively cutting off the survival signals that cancer cells depend on.[9] By targeting key kinases within this pathway, these compounds can induce apoptosis and suppress tumor growth.

Comparative Efficacy: A Quantitative Analysis

The true measure of an anticancer agent's potential lies in its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro cytotoxic activity of representative quinoline-hydrazine derivatives against a panel of human cancer cell lines, with Doxorubicin, a widely used chemotherapeutic, as a comparator.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Quinoline-Hydrazone Compound 18j Leukemia (RPMI-8226)0.33[10]
CNS Cancer (SNB-75)0.45[10]
Compound 3b Breast (MCF-7)7.016[8][11]
Compound 3c Breast (MCF-7)7.05[8][11]
Quinoline-Hydrazide Compound 17 Neuroblastoma (Kelly)1.3
Neuroblastoma (SH-SY5Y)2.9
Breast (MCF-7)14.1
Standard Chemotherapy Doxorubicin Breast (MCF-7)~1.0 - 2.0
Lung (A549)~0.1 - 0.5

Note: IC50 values for Doxorubicin are approximate and can vary depending on the specific experimental conditions and cell line.

The data indicates that certain quinoline-hydrazone and -hydrazide derivatives exhibit potent anticancer activity, with some compounds demonstrating IC50 values in the sub-micromolar range, comparable to or even exceeding the potency of standard chemotherapeutics in specific cell lines.[10]

Experimental Validation Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key assays used to validate the anticancer efficacy of 4-hydrazinyl-2-methylquinoline derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of quinoline derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

MTT Assay Experimental Workflow

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-hydrazinyl-2-methylquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired treatment period (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Pathway cluster_cell Cell Membrane cluster_staining PS_in Phosphatidylserine (PS) (Inner leaflet) PS_out PS (Outer leaflet) AnnexinV Annexin V-FITC PS_out->AnnexinV Binds PI Propidium Iodide (PI) Healthy Healthy Cell Healthy->PS_in Normal State EarlyApop Early Apoptotic EarlyApop->PS_out PS Translocation LateApop Late Apoptotic/ Necrotic LateApop->PI Membrane Permeable

Principle of Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with the quinoline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 30 minutes on ice.

  • Washing: Wash the cells twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Western Blotting for PI3K/Akt/mTOR Pathway Analysis

Western blotting allows for the detection and quantification of specific proteins involved in signaling pathways.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE Electrophoresis B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) E->F G Secondary Antibody Incubation F->G H Detection (Chemiluminescence) G->H

Western Blotting Experimental Workflow

  • Protein Extraction: Treat cells with the quinoline derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Concluding Remarks and Future Directions

The evidence presented in this guide strongly suggests that 4-hydrazinyl-2-methylquinoline derivatives and their analogues are a promising class of anticancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical survival pathways highlights their therapeutic potential. The favorable IC50 values obtained for several derivatives in various cancer cell lines warrant further investigation.

Future research should focus on optimizing the lead compounds to improve their pharmacological properties, including bioavailability and in vivo efficacy. Further elucidation of their precise molecular targets will be crucial for rational drug design and for identifying predictive biomarkers for patient stratification in future clinical trials. The detailed protocols provided herein offer a robust framework for the continued evaluation and development of this exciting class of anticancer compounds.

References

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • M, P., & S, S. (2023). Review on recent development of quinoline for anticancer activities.
  • Shaik, A. B., et al. (2023). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
  • Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities.
  • Aly, M. M., et al. (2020).
  • Bingul, M., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 916.
  • Chen, S., et al. (2022).
  • Kumar, R., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry.
  • Al-Ostath, A., et al. (2021). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.
  • Chen, S., et al. (2022).
  • Bingul, M., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 916.
  • Arote, R. B., et al. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 94, 103406.
  • Bingul, M., et al. (2016).
  • Shestakov, A. S., et al. (2023). Synthesis and cytotoxic activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes.
  • BenchChem. (2025). Application Notes and Protocols: 4-Hydrazinyl-2-phenylquinazoline in Medicinal Chemistry.
  • Bingul, M., et al. (2016).
  • Carradori, S., et al. (2013). Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents. European Journal of Medicinal Chemistry, 65, 102-11.
  • Ahmad, M., et al. (2016). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed.

Sources

Comparative

A Senior Application Scientist's Guide to Comparing In-Vitro Cytotoxicity Assays for 4-Hydrazinyl-2-Methylquinoline Compounds

This guide provides a comparative analysis of key in-vitro cytotoxicity assays for evaluating novel compounds such as 4-Hydrazinyl-2-Methylquinoline and its derivatives. As a class of heterocyclic compounds, quinolines a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of key in-vitro cytotoxicity assays for evaluating novel compounds such as 4-Hydrazinyl-2-Methylquinoline and its derivatives. As a class of heterocyclic compounds, quinolines are a cornerstone in medicinal chemistry, recognized for their broad biological activities, including significant potential as anticancer agents.[1][2] Accurate and insightful assessment of their cytotoxic effects is a foundational step in the drug discovery pipeline.

This document moves beyond simple protocol recitation. It is designed to provide the strategic rationale behind selecting one assay over another, ensuring that the generated data is not only robust but also mechanistically informative. We will explore assays that measure metabolic activity, membrane integrity, and specific cell death pathways like apoptosis, providing the necessary context for researchers, scientists, and drug development professionals to design effective screening funnels.

Section 1: Foundational Assays for Primary Cytotoxicity Screening

The initial phase of any cytotoxicity study involves determining the dose-dependent effect of the compound on cell viability. The goal is to generate a reliable IC50 value—the concentration at which 50% of cell growth is inhibited. Two workhorse assays dominate this space: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as an indicator of cell viability through the assessment of mitochondrial function.[3]

Scientific Principle: The core of this assay lies in the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan. This reaction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells.[4] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[5]

Experimental Causality: Why choose an assay based on metabolic activity? For many anticancer compounds, the disruption of cellular metabolism and mitochondrial function is an early event in the induction of cell death. Therefore, the MTT assay provides a sensitive and early snapshot of a compound's cytotoxic or cytostatic effects. It is a robust, cost-effective, and high-throughput compatible method, making it an excellent choice for primary screening of a large number of compounds or concentrations.

Data Summary: Cytotoxicity of Quinoline Derivatives (MTT Assay)

Compound/DerivativeCell LineIC50 (µM)Incubation TimeReference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.548h[1]
2-phenylquinolin-4-amineHT-29 (Colon)8.12Not Specified[1]
Aminated Quinolinequinone (AQQ6)DU-145 (Prostate)<10 (approx.)24h[6]
4,7-Disubstituted quinolineHL-60 (Leukemia)0.314 - 4.65 (µg/cm³)Not Specified[7]
Quinoline-based dihydrazone (3a)BGC-823 (Gastric)10.25 ± 1.06Not Specified[8]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay & Readout seed 1. Seed Cells (e.g., 5,000-10,000 cells/well) in 96-well plate incubate1 2. Incubate Overnight (37°C, 5% CO2) for cell attachment seed->incubate1 treat 3. Add Serial Dilutions of 4-Hydrazinyl-2-Methylquinoline (Include vehicle control) incubate1->treat incubate2 4. Incubate (e.g., 24, 48, or 72h) treat->incubate2 add_mtt 5. Add MTT Reagent (final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate (4h) (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Add Solubilization Agent (e.g., DMSO) incubate3->solubilize read 8. Measure Absorbance (~570 nm) solubilize->read

Caption: Workflow for a typical MTT-based in vitro cytotoxicity assay.

The LDH Assay: A Direct Measure of Cytolysis

The Lactate Dehydrogenase (LDH) assay is another popular colorimetric method that measures cytotoxicity by quantifying the loss of plasma membrane integrity.[9]

Scientific Principle: LDH is a stable cytosolic enzyme present in most eukaryotic cells.[10][11] When the cell membrane is compromised—a hallmark of late-stage apoptosis and necrosis—LDH is released into the cell culture medium. The assay uses a coupled enzymatic reaction: the released LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product.[9] The amount of color formation is directly proportional to the amount of LDH released, and thus, to the number of damaged cells.

Experimental Causality: The LDH assay is selected when the primary question is about membrane disruption (cytolysis). Unlike the MTT assay, which measures a decline in metabolic function, the LDH assay directly measures cell death involving membrane leakage. This makes it an excellent orthogonal method to confirm findings from an MTT assay. It is also advantageous because it does not require cell lysis, and the supernatant can be easily collected for measurement without disturbing the remaining live cells, allowing for real-time analysis.[11]

Experimental Workflow: LDH Cytotoxicity Assay

LDH_Workflow cluster_setup Experiment Setup cluster_sample Sample Collection cluster_readout Detection setup 1. Seed cells and treat with compound for desired time period. controls 2. Prepare Controls (in triplicate): - Spontaneous Release (untreated cells) - Maximum Release (lysed cells) - Background (medium only) setup->controls centrifuge 3. Centrifuge plate to pellet cells controls->centrifuge supernatant 4. Transfer supernatant to a new 96-well assay plate centrifuge->supernatant reagent 5. Add LDH Assay Reagent (Substrate Mix + Assay Buffer) supernatant->reagent incubate 6. Incubate at room temperature (protected from light, ~30 min) reagent->incubate stop 7. Add Stop Solution (optional) incubate->stop read 8. Measure Absorbance (~490 nm) stop->read

Caption: Workflow for a typical LDH release cytotoxicity assay.

Section 2: Mechanistic Assays for Elucidating the Mode of Cell Death

Once a compound's cytotoxic potential is confirmed, the next logical step is to investigate how it kills the cells. Many successful anticancer drugs work by inducing apoptosis, or programmed cell death.[12][13] Distinguishing apoptosis from necrosis is crucial, as an apoptotic mechanism is often preferred for therapeutic agents.

Annexin V/PI Assay: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.

Scientific Principle: The assay relies on two key cellular changes.

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label these early apoptotic cells.[14]

  • Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is lost, PI enters and stains the nucleus.[14]

By using both stains, we can resolve four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely, indicates membrane rupture without PS externalization).

Experimental Causality: Choosing this assay allows for a quantitative and definitive characterization of the cell death pathway. It provides much richer data than a simple viability assay. For a promising quinoline derivative, demonstrating a dose-dependent increase in the Annexin V-positive population is strong evidence for an apoptotic mechanism of action, a highly desirable trait for an anticancer drug candidate.[15]

Apoptosis Signaling Overview

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_caspase Caspase Cascade compound 4-Hydrazinyl- 2-Methylquinoline stress Cellular Stress compound->stress bcl2 Bcl-2 Family (e.g., Bax, Bak) stress->bcl2 mito Mitochondrial Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis Hallmarks: - DNA Fragmentation - PS Flipping (Annexin V) - Membrane Blebbing casp3->apoptosis

Caption: Simplified overview of the intrinsic apoptosis signaling pathway.

Section 3: Comparative Guide and Assay Selection

Choosing the right assay depends on the stage of research and the specific question being asked.

FeatureMTT AssayLDH AssayAnnexin V/PI Assay
Principle Metabolic activity (mitochondrial reductases)Membrane integrity (LDH release)PS externalization & membrane permeability
Endpoint Colorimetric (cell viability/proliferation)Colorimetric (cytolysis/necrosis)Fluorescent (apoptosis vs. necrosis)
Throughput High (96/384-well plate)High (96/384-well plate)Medium (Flow Cytometry)
Advantages Inexpensive, robust, well-established.Direct measure of cell lysis, non-destructive to remaining cells.[11]Quantitative, distinguishes death pathways, provides single-cell data.[16]
Limitations Indirect measure, can be affected by compound interference with reductases.[17]Does not detect early apoptosis or cytostatic effects.[11]Lower throughput, requires specialized equipment (flow cytometer).[12]
Best For Primary screening, IC50 determination.Confirming cytolytic activity, orthogonal validation.Mechanism of action studies, detailed cell death characterization.

Section 4: Detailed Experimental Protocols

These protocols are standardized templates; optimization for specific cell lines and compounds is recommended.

Protocol 1: MTT Assay for Cytotoxicity Screening[1][20]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[1] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 4-Hydrazinyl-2-Methylquinoline compound in culture medium. Remove the overnight medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[1] Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[4]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[18]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[18]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[1]

Protocol 2: LDH Cytotoxicity Assay[11][13]
  • Experiment Setup: Seed and treat cells in a 96-well plate as described for the MTT assay.

  • Controls: Prepare the following controls in triplicate:

    • Background Control: Culture medium without cells.

    • Low Control (Spontaneous LDH release): Untreated cells.[1]

    • High Control (Maximum LDH release): Untreated cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of incubation. It is critical to also prepare condition-specific high controls for each compound concentration to account for growth inhibition effects.[17]

  • Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the prepared LDH assay reagent to each well.

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Protocol 3: Annexin V/PI Apoptosis Assay[1]
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization. Crucially, collect both the adherent cells and any floating cells from the supernatant to include the apoptotic population.

  • Washing: Wash the collected cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Conclusion

The evaluation of 4-Hydrazinyl-2-Methylquinoline compounds requires a multi-faceted approach to cytotoxicity testing. A primary screen using a high-throughput metabolic assay like MTT provides essential IC50 data. This should be followed by an orthogonal assay, such as the LDH release assay, to confirm cell death via membrane disruption. Finally, for promising candidates, mechanistic studies using Annexin V/PI staining are indispensable to demonstrate an apoptotic mode of action. By strategically combining these assays, researchers can build a comprehensive and compelling data package that elucidates both the potency and the mechanism of their novel quinoline derivatives, paving the way for further preclinical development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
  • Gerasimova, E., & Samali, A. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anticancer Drugs, 14(7), 555-61.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-9.
  • Gucwa, M., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1023.
  • Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?.
  • LinkedIn. (2025). Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits.
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  • BenchChem. (n.d.). Assay Development for Testing 3-Methylthio-quinoline's Biological Activity: Application Notes and Protocols.
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  • BenchChem. (n.d.). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
  • Sharma, P., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 17(11), 1487-1506.
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  • Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Pakistan BioMedical Journal, 1(2), 15-20.
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  • Promega. (2024). LDH cytotoxicity assay. protocols.io.
  • Kaja, S. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908.
  • Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT.
  • Singh, A., & Kumar, K. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Future Journal of Pharmaceutical Sciences, 11(1), 1-22.
  • Unknown. (n.d.). MTT ASSAY: Principle.
  • Al-Obaid, A. M., et al. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 23(11), 2963.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Li, Y., et al. (2025). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 15(1), 1-15.
  • Khan, S., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society, 19(1), 1-25.
  • Kumar, A., & Aggarwal, N. (2012). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmaceutical and Bioallied Sciences, 4(1), 14-23.
  • Chander, S., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 185, 111822.
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  • PubChem. (n.d.). 2-Hydrazinyl-4-methylquinoline.
  • Appchem. (n.d.). 4-Hydrazinyl-2-methylquinoline.
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Validation

A Comparative Guide to the Antimicrobial Spectrum of Quinoline Hydrazones

For Researchers, Scientists, and Drug Development Professionals In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, quinoline hydrazones hav...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, quinoline hydrazones have emerged as a versatile and promising class of compounds.[1][2][3] This guide offers an in-depth comparison of the antimicrobial spectrum of various quinoline hydrazone derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Underlying Mechanism: How Quinoline Hydrazones Combat Microbes

The efficacy of quinoline hydrazones stems from their flexible chemical structure, which allows them to interfere with multiple essential pathways in microbial cells.[3][4] The core mechanism often involves the inhibition of key enzymes necessary for microbial survival and proliferation. The azomethine group (–NH–N=C–) present in hydrazones is crucial for their biological activity.[1]

Key molecular targets identified include:

  • DNA Gyrase: By inhibiting this enzyme, quinoline hydrazones can block DNA replication, leading to bacterial cell death.[2][4][5]

  • Glucosamine-6-Phosphate Synthase (G6PS): Inhibition of G6PS disrupts the synthesis of the bacterial cell wall, compromising its structural integrity.[4][5]

  • Enoyl-ACP Reductase and 3-Ketoacyl ACP Synthase: These enzymes are vital for fatty acid synthesis. Their inhibition by quinoline hydrazones can suppress ATP production.[4][5]

The structural diversity of quinoline hydrazone derivatives allows them to be tailored to target specific microbial vulnerabilities.[3]

graph "Proposed_Antimicrobial_Mechanisms_of_Quinoline_Hydrazones" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Proposed antimicrobial mechanisms of quinoline hydrazones.
Comparative Antimicrobial Activity: A Data-Driven Analysis

The antimicrobial efficacy of quinoline hydrazones is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6] The following tables summarize the MIC values for various quinoline hydrazone derivatives against a panel of clinically relevant bacteria and fungi, providing a clear comparison of their spectrum of activity.

Table 1: Antibacterial Activity of Selected Quinoline Hydrazone Derivatives (MIC in µg/mL)

Compound IDGram-Positive BacteriaGram-Negative BacteriaReference
Staphylococcus aureusBacillus subtilisEscherichia coli
HD6 16832
Compound 7b Good ActivityGood ActivityGood Activity
Compound 9 0.12-0.12
Compound 10 0.24-0.12
Compound 25 1.95-0.49
Compound 26 0.98-0.49
Ciprofloxacin (Standard) ---

Note: "Good Activity" indicates that the source reported significant antimicrobial effects without specifying the exact MIC values. A lower MIC value indicates greater potency.

Table 2: Antifungal Activity of Selected Quinoline Hydrazone Derivatives (MIC in µg/mL)

Compound IDFungiReference
Candida albicansAspergillus fumigatus
Compound 7b Good Activity-
Compound 25 0.980.98
Compound 26 0.98-
Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of quinoline hydrazones is significantly influenced by the nature and position of substituents on the quinoline ring and the hydrazone moiety.[7]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro groups, can enhance antimicrobial activity.[1]

  • Halogen Substitution: Chloro-substituted quinolines have a long history of use as antimalarial agents and this substitution can also confer significant antibacterial properties.[1]

  • Lipophilicity: A balance between lipophilic and hydrophilic character is crucial for the compound's ability to cross microbial cell membranes and reach its target site.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reliability and reproducibility of antimicrobial susceptibility testing, a standardized protocol is essential. The broth microdilution method is a gold standard for determining the MIC of antimicrobial agents.[6][8]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Quinoline hydrazone compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (bacterial inoculum without compound)

  • Negative control (broth only)

  • Multichannel pipette

Procedure:

  • Prepare Compound Dilutions: a. Create a stock solution of the quinoline hydrazone compound. b. Perform a two-fold serial dilution of the compound in the 96-well plate using MHB to achieve a range of concentrations. Typically, 50-100 µL of each concentration is added to the wells.

  • Inoculum Preparation: a. Culture the test microorganism overnight. b. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. c. Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL.[6]

  • Inoculation: a. Add an equal volume (e.g., 50-100 µL) of the standardized bacterial inoculum to each well containing the compound dilutions, as well as the positive control well. b. The negative control well should only contain sterile broth.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-24 hours.[8] Incubation conditions may vary depending on the microorganism.

  • Result Interpretation: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]

graph "MIC_Determination_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Workflow for MIC determination via broth microdilution.
Conclusion and Future Outlook

Quinoline hydrazones represent a promising frontier in the development of new antimicrobial agents. Their broad spectrum of activity, coupled with the potential for chemical modification to enhance potency and target specific pathogens, makes them a compelling area for further research. Future studies should focus on elucidating more detailed mechanisms of action, exploring their efficacy against multidrug-resistant strains, and conducting in vivo studies to assess their therapeutic potential. The continued investigation into this versatile class of compounds is a critical step in addressing the global challenge of antimicrobial resistance.

References

  • Katariya, K. D., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica, 9(22), 94-100.

  • Verma, S., et al. (2023). Different mechanisms of action of quinoline hydrazide/hydrazone derivatives via inhibition of different enzymes. ResearchGate.

  • Al-Ostath, A., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI.

  • Verma, S., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ChemMedChem, 18(5), e202200571.

  • Bohrium. (2023). quinoline-hydrazide-hydrazone-derivatives-recent-insights-on-antibacterial-activity-and-mechanism-of-action. Ask this paper.

  • Verma, S., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed.

  • Katariya, K. D., et al. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 94, 103406.

  • Kovalenko, S., et al. (2023). Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains. Chemistry & Biodiversity, 20(9), e202300839.

  • Yadav, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Medicinal Chemistry, 13(11), 1332-1361.

  • Khaoua, O., et al. (2023). Hydrazide-hydrazone-quinoline hybrids with antimicrobial activity. ResearchGate.

  • Katariya, K. D., et al. (2020). Anticancer, Antimicrobial Activities of Quinoline Based Hydrazone Analogues: Synthesis, Characterization and Molecular Docking. ResearchGate.

  • Abdel-Wahab, B. F., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI.

  • Verma, S., et al. (2023). Chemical structures of quinoline ring containing antibacterial drugs. ResearchGate.

  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(19), 5925.

  • Kumar, A., et al. (2020). Design, Synthesis and Study of Antibacterial and Antitubercular Activity of Quinoline Hydrazone Hybrids. Semantic Scholar.

  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.

  • Al-Ostath, A., et al. (2023). Minimal inhibitory concentrations (MIC, mg/ml) and inhibition zone (mm) of synthesized compounds. ResearchGate.

  • Wiegand, I., et al. (2008). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 3(2), 163-175.

  • Kumar, A., et al. (2020). Design, Synthesis and Study of Antibacterial and Antitubercular Activity of Quinoline Hydrazone Hybrids. ResearchGate.

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165.

  • Salazar, S., et al. (2023). Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow. Frontiers in Cellular and Infection Microbiology, 13, 1177835.

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Comparative

A Senior Application Scientist’s Guide to Derivatization Agents for LC-MS Analysis: A Head-to-Head Comparison

For researchers, scientists, and drug development professionals, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone of analytical science due to its inherent selectivity and sensitivity.[1] However,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone of analytical science due to its inherent selectivity and sensitivity.[1] However, the physicochemical properties of many endogenous compounds and small molecule drugs—such as high polarity, low volatility, or poor ionization efficiency—present significant analytical hurdles.[2][3][4] Chemical derivatization addresses these challenges by modifying the analyte to enhance its chromatographic retention, improve its ionization efficiency, and increase detection sensitivity, often by orders of magnitude.[5][6][7]

This guide provides a head-to-head comparison of common derivatization agents, structured around the classes of analytes you are most likely to encounter. As a Senior Application Scientist, my goal is not just to provide protocols, but to explain the causality behind these choices, empowering you to select and optimize the ideal derivatization strategy for your specific analytical needs.

The Core Logic of Derivatization for LC-MS

Before comparing agents, it's crucial to understand the two primary challenges they solve:

  • Poor Chromatographic Retention: Highly polar molecules (e.g., amino acids, small organic acids) exhibit weak interaction with nonpolar reversed-phase (RP) columns, leading to elution near the solvent front and poor separation from other polar interferences.[8] Derivatization masks polar functional groups (like amines and carboxylic acids) with larger, more hydrophobic moieties, thereby increasing retention on RPLC columns.[9]

  • Low Ionization Efficiency: Many compounds, particularly neutral molecules like steroids or those that are zwitterionic at typical mobile phase pH, do not readily form ions in an Electrospray Ionization (ESI) source. Derivatization introduces a permanently charged or easily ionizable group (e.g., a tertiary amine for positive mode ESI), dramatically boosting the MS signal.[1][5]

The following workflow illustrates the integration of derivatization into a standard LC-MS analysis pipeline.

G start What is the primary functional group of your analyte? amine Amine (-NH2) start->amine Primary or Secondary carboxyl Carboxyl (-COOH) start->carboxyl carbonyl Carbonyl (C=O) start->carbonyl Aldehyde or Ketone hydroxyl Hydroxyl (-OH) start->hydroxyl Steroid or Phenol dansyl Dansyl Chloride amine->dansyl Goal: High ESI+ Signal fmoc Fmoc-Cl amine->fmoc Goal: Fast Reaction, ESI- nph 3-NPH carboxyl->nph Goal: Broad Spectrum ampp Pyridinium Reagents (e.g., AMMP) carboxyl->ampp Goal: Ultra-sensitive Fatty Acids dnph DNPH carbonyl->dnph Classic, Broad Use girard Girard Reagents carbonyl->girard Ketosteroids dansyl_oh Dansyl Chloride hydroxyl->dansyl_oh

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Hydrazinyl-2-Methylquinoline

This document provides essential procedural guidance for the safe handling and disposal of 4-Hydrazinyl-2-Methylquinoline. As a substituted hydrazine derivative, this compound requires careful management to mitigate risk...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-Hydrazinyl-2-Methylquinoline. As a substituted hydrazine derivative, this compound requires careful management to mitigate risks to personnel and the environment. The protocols outlined herein are synthesized from established best practices for managing hazardous chemical waste, regulatory standards, and data extrapolated from analogous chemical structures. This guide is intended for use by trained professionals, including researchers, scientists, and drug development specialists operating in a controlled laboratory environment.

Hazard Assessment and Risk Profile

Hydrazine and its derivatives are recognized as hazardous substances with multiple risk factors.[1][2] Many are classified as toxic if ingested, inhaled, or absorbed through the skin, and are often potent irritants to the skin, eyes, and respiratory system.[1][3] Furthermore, a significant concern with many hydrazine derivatives is their potential carcinogenicity.[1] The U.S. Environmental Protection Agency (EPA) classifies hydrazine-containing wastes as hazardous, necessitating strict disposal protocols.[4]

The primary hazards associated with 4-Hydrazinyl-2-Methylquinoline are summarized below, based on data from structurally related compounds like 2-Hydrazinyl-4-methylquinoline.[5]

Hazard ClassificationDescriptionGHS Hazard Statement (Extrapolated)Source
Acute Toxicity (Oral) Harmful if swallowed.H302[5]
Acute Toxicity (Dermal) Harmful in contact with skin.H312[5]
Skin Corrosion/Irritation Causes skin irritation.H315[5]
Serious Eye Damage/Irritation Causes serious eye irritation.H319[5]
Acute Toxicity (Inhalation) Harmful if inhaled.H332[5]
Carcinogenicity Suspected of causing cancer.H351 (Precautionary)[1]
Reactivity Strong reducing agent. Reacts vigorously with oxidizing agents.N/A[3]

Regulatory Compliance: A Non-Negotiable Framework

All disposal activities must adhere to federal, state, and local regulations. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the EPA.[6][7] RCRA establishes a "cradle-to-grave" management system, meaning generators are responsible for hazardous waste from its creation to its ultimate disposal.[6]

Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices through its Hazard Communication Standard (29 CFR 1910.1200), which requires employers to inform and train employees on the hazards of chemicals in the workplace.[8][9][10]

Pre-Disposal Operations: Safety and Segregation

Proper disposal begins with safe handling and meticulous segregation at the point of generation.

Required Personal Protective Equipment (PPE)

Due to the compound's presumed toxicity and irritant properties, all handling and disposal operations must be conducted within a certified chemical fume hood. The following minimum PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.

  • Eye Protection: Safety goggles with side shields or a full-face shield.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: While a fume hood is the primary engineering control, a respirator may be required for spill cleanup or if there is a risk of aerosol generation.[2]

Waste Collection and Storage
  • Designated Waste Container: Use only compatible, properly labeled hazardous waste containers. Containers should be made of materials that do not react with hydrazines (e.g., high-density polyethylene).

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-Hydrazinyl-2-Methylquinoline." The accumulation start date must also be clearly marked.

  • Segregation: Crucially, do not mix hydrazine-containing waste with other waste streams, especially oxidizing agents (e.g., nitric acid, peroxides, hypochlorites) or metal oxides, as this can lead to violent reactions, fire, or explosion. [3] Store the waste container in a designated, well-ventilated secondary containment area away from incompatible materials.[11][12]

Disposal Pathway Decision Framework

The appropriate disposal method depends on the quantity of waste and institutional resources. The following diagram illustrates the decision-making process for selecting a disposal pathway.

G Start Waste Generated: 4-Hydrazinyl-2-Methylquinoline Assess Assess Quantity & Concentration Start->Assess Small Small Quantity (e.g., <5g solid, <50mL dilute solution) & Lab is equipped for neutralization Assess->Small Small & Dilute Large Bulk / Concentrated Waste OR Lab not equipped for neutralization Assess->Large Bulk or Concentrated Neutralize Pathway A: In-Lab Chemical Neutralization (See Protocol 5.1) Small->Neutralize Licensed Pathway B: Licensed Hazardous Waste Disposal Large->Licensed End Final Disposal Neutralize->End Package Package, Label & Store for Pickup per EPA/DOT Regs Licensed->Package Package->End

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydrazinyl-2-Methylquinoline

Navigating the complexities of novel chemical entities requires a safety-first mindset grounded in a deep understanding of molecular behavior. 4-Hydrazinyl-2-Methylquinoline, a member of the hydrazine and quinoline famil...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities requires a safety-first mindset grounded in a deep understanding of molecular behavior. 4-Hydrazinyl-2-Methylquinoline, a member of the hydrazine and quinoline families, presents a significant hazard profile that demands meticulous planning and execution in its handling. This guide provides an in-depth operational plan, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our objective is to empower you, our fellow researchers, to work safely and effectively, ensuring that both scientific integrity and personal safety are held to the highest standard.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

4-Hydrazinyl-2-Methylquinoline is not a benign reagent. Its chemical structure incorporates a hydrazine moiety attached to a methylquinoline scaffold. This combination is responsible for its utility in synthesis and, simultaneously, its hazardous properties.

  • Hydrazine Class Toxicity : Hydrazine and its derivatives are recognized for their systemic toxicity.[1] They can be readily absorbed through the skin, inhaled, or ingested, posing a significant health risk.[2][3] Exposure can lead to irritation of the skin, eyes, and respiratory tract, with more severe effects including damage to the central nervous system, liver, and kidneys.[2][4] Furthermore, many hydrazines are considered potential human carcinogens, a risk that necessitates the most stringent handling protocols.[1]

  • Specific Compound Hazards : According to the Globally Harmonized System (GHS) classifications for closely related hydrazinyl quinolines, this compound should be treated as, at minimum:

    • Acutely Toxic : Harmful or toxic if swallowed, inhaled, or in contact with skin.[5][6] Some analogous compounds are classified as "Fatal if inhaled."

    • Skin and Eye Irritant : Causes skin irritation and serious eye irritation or damage.[5][6][7][8]

    • Reactivity : As a strong reducing agent, it can react violently with oxidizing materials.[9] It is also sensitive to heat and light, requiring careful storage.[10]

This hazard profile dictates that 4-Hydrazinyl-2-Methylquinoline must be handled with engineering controls as the primary barrier and a comprehensive Personal Protective Equipment (PPE) ensemble as the essential secondary defense.

The Core Directive: Engineering Controls and Work Practices

Before any PPE is selected, the work environment must be optimized to minimize exposure. PPE is the last line of defense, not the first.

  • Primary Engineering Control : All handling of 4-Hydrazinyl-2-Methylquinoline, from weighing to reaction quenching, must be conducted within a certified chemical fume hood.[10] The sash should be kept at the lowest possible working height.

  • Restricted Access : The area where this chemical is used should be clearly marked, and access should be restricted to authorized and trained personnel only.

  • Never Work Alone : A second person should always be aware of the work being conducted and be available to assist in an emergency.[10]

  • Emergency Equipment : An eyewash station and safety shower must be immediately accessible and tested regularly.[10]

The Essential PPE Ensemble: A Multi-Layered Defense

The selection of PPE is not arbitrary; each component is chosen to counter a specific hazard presented by 4-Hydrazinyl-2-Methylquinoline.

Protection Area Required PPE Rationale and Expert Insight
Respiratory NIOSH-approved Air-Purifying Respirator with combination (US) or type ABEK (EN 14387) cartridges Due to the high inhalation toxicity of hydrazines, a standard surgical mask is insufficient.[11] A fitted air-purifying respirator is mandatory to protect against harmful vapors and aerosols.[4] Trustworthiness : All users must be part of a formal respiratory protection program that includes medical clearance and annual fit-testing, as required by OSHA.[2][4]
Eye and Face Chemical Splash Goggles (ANSI Z87.1 certified) AND a full-face shield This compound causes serious eye irritation and potential damage.[5][8] Goggles provide a seal against splashes and vapors. The face shield offers a secondary layer of protection for the entire face from splashes, especially when handling quantities greater than a few grams or during transfers.[4]
Body Flame-Resistant (FR) Laboratory Coat A standard cotton lab coat is insufficient. Hydrazines are reactive, and a flame-resistant coat provides critical protection in the event of a chemical fire or rapid decomposition.[4] The coat should have long sleeves and a secure closure.
Hand Double Gloving: Nitrile or Neoprene Gloves Hydrazines can be absorbed through the skin.[4] Double gloving provides redundant protection. Nitrile or neoprene gloves are recommended for handling hydrazines.[4] Expertise : No glove material offers indefinite protection. Always check the manufacturer's chemical resistance guide for breakthrough times. Change gloves immediately if you suspect contamination.
Foot Closed-toe shoes made of a chemical-resistant material (e.g., leather) Protects feet from spills. Porous shoes (e.g., cloth sneakers) are strictly forbidden as they can absorb and hold the chemical against the skin.[4]

Operational Plan: A Step-by-Step Procedural Guide

This workflow integrates the PPE ensemble into a safe and logical handling process.

G prep Step 1: Preparation - Verify fume hood certification. - Post warning signs. - Prepare all reagents & equipment. - Locate spill kit & emergency gear. don_ppe Step 2: Don PPE - Inner Gloves - Lab Coat - Respirator (perform seal check) - Goggles & Face Shield - Outer Gloves prep->don_ppe Proceed to Gowning handling Step 3: Chemical Handling - Perform all work inside fume hood. - Weigh solid carefully to avoid dust. - Add reagents slowly. - Keep container closed when not in use. don_ppe->handling Enter Work Zone decon Step 4: Decontamination - Decontaminate all surfaces. - Quench reaction appropriately. - Rinse all contaminated glassware  inside the fume hood. handling->decon Work Complete doff_ppe Step 5: Doff PPE - Remove Outer Gloves (dispose as waste). - Remove Face Shield & Goggles. - Remove Lab Coat. - Remove Inner Gloves (dispose as waste). - Wash hands thoroughly. decon->doff_ppe After Decontamination disposal Step 6: Waste Disposal - All solid waste (gloves, wipes) is  hazardous waste. - Liquid waste must be collected in a  labeled, sealed container. - Follow institutional guidelines. doff_ppe->disposal Final Step

Caption: Workflow for Safe Handling of 4-Hydrazinyl-2-Methylquinoline.

Emergency Procedures in Case of Exposure

Immediate and correct action is critical to mitigate harm.

  • Skin Contact : Immediately remove all contaminated clothing.[2] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[2] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]

  • Spill : For a small spill inside a fume hood, use an inert absorbent material (e.g., Chemizorb®) and collect it in a sealed container for hazardous waste disposal. For a large spill or any spill outside of a fume hood, evacuate the laboratory immediately, close the doors, post a warning, and contact your institution's emergency response team.[10]

By adhering to these rigorous protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • The Brückner Research Group. Standard Operating Procedure (SOP): Hydrazines. University of Connecticut. [URL: https://bruckner.research.uconn.edu/wp-content/uploads/sites/858/2015/05/CB-LSOP-Hydrazines.pdf]
  • Wikipedia. Hydrazine. [URL: https://en.wikipedia.org/wiki/Hydrazine]
  • Environmental Health and Safety, University of California, Santa Barbara. Hydrazine - Risk Management and Safety. [URL: https://www.ehs.ucsb.edu/sites/default/files/docs/sop/HydrazineSOP.pdf]
  • Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine. [URL: https://discover.dtic.mil/results/?q=hydrazine%20handling]
  • Sigma-Aldrich. Safety Data Sheet. (Note: This is a representative SDS for a hazardous hydrazine compound, illustrating the potential dangers). [URL: https://www.sigmaaldrich.com/US/en/sds/sial/225819]
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